molecular formula C21H19N5O2 B12413795 FT3967385

FT3967385

Cat. No.: B12413795
M. Wt: 373.4 g/mol
InChI Key: ZCZORDHKKSMJRA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT3967385 is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N5O2/c22-14-26-11-10-15(13-26)23-21(27)19-12-18(24-25-19)17-8-4-5-9-20(17)28-16-6-2-1-3-7-16/h1-9,12,15H,10-11,13H2,(H,23,27)(H,24,25)/t15-/m1/s1

InChI Key

ZCZORDHKKSMJRA-OAHLLOKOSA-N

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC4=CC=CC=C4)C#N

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC4=CC=CC=C4)C#N

Origin of Product

United States

Foundational & Exploratory

FT3967385 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of FT3967385 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as FT385) is a novel, selective, and covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane that plays a critical role in regulating mitophagy, the selective autophagy of damaged mitochondria.[2][3] By inhibiting USP30, this compound promotes the clearance of dysfunctional mitochondria, a process implicated in the pathology of several neurodegenerative diseases, including Parkinson's disease.[2][4][5] This document provides a detailed overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from key experiments, and the methodologies used to characterize its activity.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of USP30, which in turn enhances the PINK1/Parkin-mediated mitophagy pathway.[1][6] Under normal physiological conditions, USP30 removes ubiquitin chains from proteins on the outer mitochondrial membrane, acting as a negative regulator of mitophagy.[2][3] When mitochondria become damaged, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin.[3] This initiates a feed-forward mechanism where Parkin ubiquitinates various outer mitochondrial membrane proteins, including the translocase of outer mitochondrial membrane 20 (TOM20).[2][7] These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

This compound covalently binds to USP30, inhibiting its deubiquitinating activity.[2] This leads to an accumulation of ubiquitin chains on mitochondrial proteins, effectively "setting the trigger" for the amplification of the PINK1/Parkin signal.[1][2] The enhanced ubiquitination of mitochondrial substrates, particularly TOM20, serves as a robust biomarker for USP30 inhibition by this compound.[2][8][9] This ultimately leads to an increased flux of mitophagy and the clearance of damaged mitochondria.[7]

Signaling Pathway

The following diagram illustrates the role of this compound in the PINK1/Parkin-mediated mitophagy pathway.

Caption: The inhibitory effect of this compound on USP30 within the PINK1/Parkin mitophagy pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the characterization of this compound.

Table 1: In Vitro Inhibition of Recombinant USP30

Parameter Value Description

| IC₅₀ | ~50 nM | Concentration of this compound required to inhibit 50% of recombinant USP30 activity using a ubiquitin-rhodamine substrate.[2] |

Table 2: Selectivity Profile

Assay Result Description

| Ubiquigent DUB Profiler Screen | High selectivity for USP30 at concentrations up to 200 nM.[7] | At higher concentrations, some off-target effects were observed.[7] |

Table 3: Cellular Activity in SH-SY5Y Neuroblastoma Cells

Biomarker Effect Conditions
TOM20 Ubiquitination Significant enhancement Treatment with this compound under depolarizing conditions (1-hour treatment).[2]
Mitophagy Flux Increased Observed in both human retinal pigment epithelial-1 (RPE-1) and SH-SY5Y cells.[7]

| Phospho-Ser65 Ubiquitin | More rapid generation | In cells treated with this compound.[9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant USP30 Inhibition Assay
  • Objective: To determine the concentration-dependent inhibition of USP30 by this compound.

  • Methodology:

    • Recombinant USP30 enzyme activity was measured using ubiquitin-rhodamine as a substrate.

    • The enzyme was incubated with varying concentrations of this compound.

    • The rate of ubiquitin-rhodamine cleavage was monitored by measuring the increase in fluorescence.

    • Progress curves were generated to characterize the nature of the inhibition (covalent).[2]

    • Bio-layer interferometry was used to confirm the covalent binding by observing the lack of a significant off-rate after removal of the inhibitor.[2]

Proteomics and Ubiquitylome Analysis in SH-SY5Y Cells
  • Objective: To compare the effects of chemical inhibition of USP30 with this compound to the genetic knockout of USP30.

  • Methodology:

    • Wild-type and USP30 knockout (KO) SH-SY5Y neuroblastoma cells expressing endogenous Parkin were used.

    • Wild-type cells were treated with this compound, while another set of wild-type and KO cells were left untreated.

    • Mitochondria were depolarized to induce mitophagy.

    • Cells were lysed, and proteins were digested. For ubiquitylome analysis, ubiquitinated peptides were enriched.

    • Samples were analyzed by mass spectrometry to identify and quantify changes in the total proteome and the ubiquitylome.[2]

TOM20 Ubiquitination Assay
  • Objective: To assess the effect of this compound on the ubiquitination of the USP30 substrate, TOM20.

  • Methodology:

    • SH-SY5Y cells (wild-type, USP30 KO, and wild-type treated with this compound) were subjected to mitochondrial depolarization for a short period (e.g., 1 hour) to minimize TOM20 degradation.

    • Cells were lysed, and TOM20 was immunoprecipitated.

    • The immunoprecipitated samples were then analyzed by Western blotting using an anti-ubiquitin antibody to detect the levels of ubiquitinated TOM20.

    • The results in inhibitor-treated cells were compared to those in USP30 KO cells to confirm the on-target effect of the drug.[2]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to assess the on-target cellular activity of this compound.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis start Start cell_culture Culture SH-SY5Y Cells (WT and USP30 KO) start->cell_culture treatment Treat WT cells with this compound or vehicle control cell_culture->treatment depolarization Induce Mitochondrial Depolarization treatment->depolarization lysis Cell Lysis depolarization->lysis ip Immunoprecipitation of TOM20 lysis->ip western_blot Western Blot for Ubiquitinated TOM20 ip->western_blot end End western_blot->end

Caption: Workflow for assessing TOM20 ubiquitination in response to this compound treatment.

Conclusion

This compound is a potent and selective inhibitor of USP30 that enhances mitophagy by preventing the deubiquitination of proteins on the outer mitochondrial membrane. Its mechanism of action has been well-characterized through a series of in vitro and cellular assays, which demonstrate its ability to recapitulate the effects of genetic USP30 loss.[1][2] The enhancement of TOM20 ubiquitination serves as a key biomarker of its activity.[2][8][9] The targeted inhibition of USP30 by compounds such as this compound holds therapeutic promise for neurodegenerative diseases associated with mitochondrial dysfunction.[4][5]

References

FT3967385: A Selective Covalent Inhibitor of USP30 for the Modulation of Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin. Dysregulation of mitophagy is implicated in a range of pathologies, most notably Parkinson's disease, making USP30 an attractive therapeutic target. This document provides a detailed technical overview of FT3967385 (also referred to as FT385), a potent and selective covalent inhibitor of USP30, designed to serve as a tool for studying USP30 biology and as a lead compound for therapeutic development.

Mechanism of Action and Biochemical Profile

This compound is a modified N-cyano pyrrolidine that acts as a selective, covalent inhibitor of USP30. Its mechanism involves the covalent modification of the USP30 active site, leading to irreversible inhibition. This covalent binding is characterized by a lack of a significant off-rate as determined by bio-layer interferometry.

Quantitative Inhibitory Activity

The inhibitory potency and kinetics of this compound against recombinant human USP30 have been extensively characterized. The key quantitative parameters are summarized in the table below.

ParameterValueAssay Method
IC50 ~1 nMIn vitro fluorescence-based activity assay
KI 190 ± 40 nMEnzyme progress curve analysis
kinact 0.057 ± 0.004 sEnzyme progress curve analysis
Binding Mechanism CovalentBio-layer Interferometry (BLI)

Table 1: In vitro inhibitory parameters of this compound against USP30. Data sourced from Rusilowicz-Jones et al. (2020).

Selectivity Profile

The selectivity of this compound was assessed using the Ubiquigent DUB profiler™ screen against a panel of USP enzymes. At concentrations up to 200 nM, this compound demonstrates high selectivity for USP30. The only other USP family member showing significant inhibition was USP6, a plasma membrane-associated deubiquitinase with a highly restricted expression profile.

USP Family Member% Inhibition at 200 nM
USP30 >80%
USP6 ~40%
Other USPs<20%

Table 2: Selectivity of this compound against a panel of USP deubiquitinating enzymes. Data represents approximate inhibition at a 200 nM concentration of the inhibitor.

Signaling Pathway Context

This compound directly impacts the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress (e.g., depolarization), PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of Parkin. Parkin, in turn, ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation. USP30 opposes this process by removing these ubiquitin chains. By inhibiting USP30, this compound effectively lowers the threshold for mitophagy initiation, leading to an amplification of mitochondrial ubiquitylation.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Depolarization PINK1 PINK1 Accumulation Mito_Damage->PINK1 pUb Phospho-Ubiquitin (pS65-Ub) PINK1->pUb phosphorylates Parkin_rec Parkin Recruitment & Activation pUb->Parkin_rec TOM20 TOM20 Ub_TOM20 Ubiquitinated TOM20 TOM20->Ub_TOM20 Parkin Ub_TOM20->TOM20 deubiquitinates Mitophagy Mitophagy Ub_TOM20->Mitophagy USP30 USP30 USP30->Ub_TOM20 Parkin_rec->Ub_TOM20 ubiquitinates This compound This compound This compound->USP30 inhibits

Caption: The role of this compound in the PINK1/Parkin mitophagy pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro USP30 Activity Assay

This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic ubiquitin-rhodamine substrate.

Workflow:

in_vitro_assay_workflow start Start prep_reagents Prepare Reagents: - Recombinant USP30 - this compound dilutions - Ubiquitin-Rhodamine substrate start->prep_reagents dispense Dispense this compound and USP30 into 384-well plate prep_reagents->dispense incubate Incubate dispense->incubate add_sub Add Ubiquitin-Rhodamine incubate->add_sub measure Measure Fluorescence (kinetic read) add_sub->measure analyze Analyze Data (calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the in vitro USP30 activity assay.

Methodology:

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.01% Triton-X, 1 mM L-glutathione, and 0.03% bovine gamma globulin.

  • Compound Preparation: Prepare an 11-point serial dilution of this compound in DMSO, followed by dilution in assay buffer.

  • Enzyme Preparation: Dilute recombinant human USP30 in assay buffer.

  • Assay Procedure:

    • Dispense this compound dilutions into a black 384-well plate.

    • Add the diluted USP30 enzyme to the wells and incubate.

    • Initiate the reaction by adding ubiquitin-rhodamine substrate.

    • Immediately begin kinetic fluorescence measurements using a plate reader.

  • Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Bio-Layer Interferometry (BLI) for Covalent Binding

BLI is used to confirm the covalent nature of this compound binding to USP30 by observing the lack of dissociation.

Methodology:

  • Immobilization: Immobilize biotinylated USP30 onto streptavidin-coated biosensors.

  • Baseline: Equilibrate the biosensors in the assay buffer.

  • Association: Transfer the biosensors to wells containing various concentrations of this compound and monitor the binding signal for approximately 180 seconds.

  • Dissociation: Move the biosensors back to wells containing only the assay buffer and monitor the signal for an extended period.

  • Analysis: A lack of a significant decrease in the signal during the dissociation phase is indicative of covalent binding.

Cell-Based Target Engagement (Activity Probe Assay)

This assay confirms that this compound engages USP30 within a cellular context.

Methodology:

  • Cell Treatment: Treat intact SH-SY5Y cells with varying concentrations of this compound for 4 hours at 37°C.

  • Homogenization: Prepare cell homogenates from the treated cells.

  • Probe Incubation: Incubate the homogenates with a ubiquitin-propargyl (Ub-PA) probe for 15 minutes at 37°C. This probe covalently binds to the active site of DUBs.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C.

  • Western Blot Analysis: Analyze the samples by Western blot using an anti-USP30 antibody.

    • Successful binding of the Ub-PA probe results in an upward molecular weight shift of the USP30 band.

    • Pre-incubation with this compound will occupy the active site, preventing probe binding and thus showing a down-shifted band compared to the probe-only control.

TOM20 Ubiquitination Assay

This Western blot-based assay uses the ubiquitination status of the mitochondrial protein TOM20 as a robust biomarker for USP30 inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Culture hTERT-RPE1 cells overexpressing YFP-Parkin or SH-SY5Y cells with endogenous Parkin.

    • Treat cells with 200 nM this compound or DMSO (vehicle control).

    • Induce mitophagy where required by treating with Antimycin A (1 µM) and Oligomycin A (1 µM) for 1-4 hours.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against TOM20 and a loading control (e.g., GAPDH or Vinculin).

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Analysis: Inhibition of USP30 by this compound leads to an accumulation of higher molecular weight, ubiquitinated forms of TOM20, which appear as a smear or distinct bands above the unmodified TOM20 band.

Conclusion

This compound is a highly potent and selective covalent inhibitor of USP30. It effectively recapitulates the genetic loss of USP30, leading to increased ubiquitylation of mitochondrial substrates like TOM20 and enhancing the PINK1/Parkin signaling pathway for mitophagy. The detailed biochemical profile and robust cellular activity make this compound an invaluable tool for researchers investigating mitochondrial quality control and a promising starting point for the development of therapeutics for neurodegenerative and other diseases associated with impaired mitophagy.

The Role of FT3967385 in PINK1-PARKIN Mediated Mitophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FT3967385, a selective inhibitor of the deubiquitinase USP30, and its role in the PINK1-PARKIN pathway of mitophagy. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in neurodegenerative diseases and drug discovery.

Introduction: Targeting Mitophagy for Neuroprotection

Mitophagy, the selective degradation of damaged mitochondria via autophagy, is a critical cellular quality control mechanism.[1][2] Dysfunctional mitophagy is implicated in the pathogenesis of several neurodegenerative conditions, most notably Parkinson's disease (PD), where mutations in the PINK1 and PRKN genes (encoding Parkin) are linked to early-onset forms of the disease.[1][3][4] The PINK1-PARKIN pathway orchestrates the removal of damaged mitochondria, and enhancing this process is a promising therapeutic strategy.[5][6]

This compound has emerged as a potent tool compound for investigating and potentially augmenting this pathway. It is a selective, covalent inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[7][8][9] By inhibiting USP30, this compound effectively lowers the threshold for initiating the clearance of damaged mitochondria.[7]

This compound: Mechanism of Action

This compound is an N-cyano pyrrolidine compound that selectively targets and inhibits USP30.[7] Its mechanism of action is centered on preventing the deubiquitination of mitochondrial outer membrane proteins, a crucial step in dampening the mitophagy signal.[5][7]

Under normal physiological conditions, the kinase PINK1 is continuously imported into healthy mitochondria and subsequently degraded.[4] Upon mitochondrial damage, characterized by membrane depolarization, PINK1 accumulates on the outer mitochondrial membrane.[2][4] This accumulation triggers the phosphorylation of ubiquitin molecules on mitochondrial proteins, creating a signal for the recruitment and activation of the E3 ubiquitin ligase Parkin.[7][10] Parkin then further ubiquitinates a host of mitochondrial surface proteins, marking the entire organelle for engulfment by an autophagosome and subsequent lysosomal degradation.[11][12]

USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby acting as a brake on Parkin-mediated mitophagy.[5][7] this compound, by inhibiting USP30, allows for the sustained ubiquitination of these substrates, most notably the TOM20 component of the mitochondrial import machinery.[7][8] This enhanced ubiquitination state serves as a robust trigger for the amplification of the PINK1-PARKIN signaling cascade, leading to more efficient mitophagy.[7][9]

Signaling Pathway Diagram

FT3967385_Mechanism_of_Action cluster_Mitochondrion Mitochondrion (Outer Membrane) cluster_Cytosol Cytosol Mito Damaged Mitochondrion (Depolarized) PINK1 PINK1 (stabilized) Mito->PINK1 Accumulation pUb Phospho-Ubiquitin (pS65-Ub) PINK1->pUb Phosphorylation Parkin_inactive Parkin (inactive) pUb->Parkin_inactive TOM20 TOM20 Ub_TOM20 Ub-TOM20 TOM20->Ub_TOM20 Basal Ubiquitination Mitophagy Mitophagy Ub_TOM20->Mitophagy Signal for Degradation USP30 USP30 USP30->Ub_TOM20 Deubiquitination Parkin_active Parkin (active) Parkin_inactive->Parkin_active Parkin_active->Ub_TOM20 Ubiquitination Amplification This compound This compound This compound->USP30 Inhibition

Caption: Mechanism of this compound action in PINK1-PARKIN mitophagy.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound and its effects on the PINK1-PARKIN pathway.

Table 1: In Vitro Inhibitory Activity of this compound against USP30
ParameterValueMethodSource
IC₅₀~1 nMUbiquitin-rhodamine fluorogenic substrate assay with purified USP30[7][13]
Kᵢ110 ± 10 nMProgress curves for ubiquitin-rhodamine processing by USP30[13]
kᵢₙₐ꜀ₜ0.049 ± 0.001 s⁻¹Progress curves for ubiquitin-rhodamine processing by USP30[13]
Table 2: Cellular Activity of this compound
Cell LineConcentrationEffectSource
SH-SY5Y200 nMIncreased TOM20 ubiquitination, mitolysosomal formation, and p-Ser65-Ub levels[5]
RPE1 (YFP-Parkin)Not specifiedEnhanced ubiquitylation and loss of TOM20[7][13]

Key Experimental Protocols

This section details the methodologies for experiments crucial to understanding the function of this compound.

Cell Culture and Mitochondrial Depolarization
  • Cell Lines:

    • SH-SY5Y human neuroblastoma cells are commonly used as they endogenously express Parkin.[7]

    • HeLa cells stably expressing YFP-Parkin are also utilized.[11]

    • hTERT-RPE1 cells overexpressing YFP-Parkin have been used to study TOM20 ubiquitylation.[7][13]

  • Mitochondrial Depolarization:

    • To induce mitophagy, cells are treated with a combination of mitochondrial complex inhibitors, such as Antimycin A (a complex III inhibitor) and Oligomycin (an ATP synthase inhibitor), often referred to as 'A/O'.[11][14]

    • Alternatively, the protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used to dissipate the mitochondrial membrane potential.[12] A typical treatment is 10 µM FCCP for 2 hours.[15]

Western Blotting for Mitophagy Markers
  • Objective: To assess the levels of key proteins involved in mitophagy, such as TOM20, phospho-S65-ubiquitin (pS65-Ub), and Parkin.

  • Protocol:

    • Treat cells with the desired concentration of this compound and/or a mitochondrial depolarizing agent for the specified duration.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against TOM20, pS65-Ub, HSP60 (as a mitochondrial loading control), and β-actin (as a whole-cell loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Proteomics Analysis of the Ubiquitylome
  • Objective: To identify and quantify changes in protein ubiquitination on a global scale following USP30 inhibition.

  • Protocol Overview (based on SILAC labeling): [7][13]

    • Culture SH-SY5Y cells in "light," "medium," and "heavy" SILAC media.

    • Treat the "heavy" labeled cells with this compound and the "medium" and "heavy" labeled cells with a mitochondrial depolarizing agent. The "light" labeled cells serve as the untreated control.

    • Lyse the cells by sonication in a urea-based buffer.

    • Combine equal amounts of protein from each condition.

    • Digest the proteins with trypsin.

    • Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant of ubiquitin on tryptic peptides.

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of ubiquitinated peptides between the different conditions based on the SILAC ratios.

Experimental Workflow Diagram

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis Start Culture SH-SY5Y or HeLa-YFP-Parkin cells Treatment Treat with this compound and/or Mitochondrial Depolarizing Agent (A/O or CCCP) Start->Treatment WB Western Blotting (TOM20, pS65-Ub, HSP60) Treatment->WB Proteomics Ubiquitylome Proteomics (SILAC-based LC-MS/MS) Treatment->Proteomics Microscopy Immunofluorescence Microscopy (mito-QC, Parkin translocation) Treatment->Microscopy Quant_WB Quant_WB WB->Quant_WB Densitometry Analysis Quant_Prot Quant_Prot Proteomics->Quant_Prot Identification & Quantification of Ubiquitinated Peptides Quant_Micro Quant_Micro Microscopy->Quant_Micro Image Analysis (Colocalization, Intensity)

Caption: General experimental workflow for studying this compound.

Summary and Future Directions

This compound is a highly selective and potent inhibitor of USP30 that promotes PINK1-PARKIN mediated mitophagy by preventing the deubiquitination of key mitochondrial outer membrane proteins.[7] Its ability to enhance the clearance of damaged mitochondria makes it an invaluable research tool and a promising starting point for the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.[6][16]

Future research should focus on:

  • Evaluating the long-term effects of USP30 inhibition on mitochondrial and overall cellular health.[5]

  • Assessing the efficacy of this compound and its derivatives in in vivo models of neurodegeneration.[3]

  • Identifying the full spectrum of USP30 substrates to better understand the broader consequences of its inhibition.

This guide provides a foundational understanding of this compound's role in mitophagy. The provided data and protocols should enable researchers to further investigate this pathway and explore the therapeutic potential of USP30 inhibition.

References

An In-depth Technical Guide to FT3967385: A Novel Modulator of Mitochondrial Ubiquitylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FT3967385, a selective inhibitor of the mitochondrial deubiquitylase USP30. By modulating the ubiquitylation of mitochondrial proteins, this compound has emerged as a significant tool for studying mitochondrial quality control and a potential therapeutic agent for neurodegenerative diseases. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of USP30 to Promote Mitophagy

This compound is a potent and selective N-cyano pyrrolidine-derived compound that covalently inhibits USP30, a deubiquitylase (DUB) localized to the outer mitochondrial membrane (OMM).[1][2] USP30 acts as a negative regulator of mitophagy, the selective autophagy of damaged mitochondria, by removing ubiquitin chains from mitochondrial surface proteins.[1][3]

The process of mitophagy is critical for cellular homeostasis, and its dysfunction is implicated in neurodegenerative conditions such as Parkinson's disease (PD).[1] The best-understood pathway governing mitophagy is the PINK1-PARKIN signaling cascade.[4][5] When mitochondria become damaged and depolarize, the kinase PINK1 accumulates on the OMM.[4] PINK1 then phosphorylates ubiquitin on Serine 65 (pS65-Ub), which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria.[4] Activated Parkin then catalyzes the ubiquitylation of numerous OMM proteins, creating a "tag" that signals for the engulfment of the damaged mitochondrion by an autophagosome and its subsequent degradation.[4][5]

USP30 counteracts this process by removing the ubiquitin tags, thereby dampening the mitophagy signal.[1][2] By inhibiting USP30, this compound effectively removes this "brake" on mitophagy.[2] This leads to an amplification of mitochondrial ubiquitylation, particularly of components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, such as TOM20.[1][2][3] The increased ubiquitylation of the TOM complex serves as a nucleation point for PINK1 activity, setting a trigger for the robust amplification of the PARKIN-dependent ubiquitylation cascade and subsequent clearance of damaged mitochondria.[1][2] The ubiquitylation of TOM20 has been identified as a reliable biomarker for USP30 inhibition.[1][2][3]

FT3967385_Mechanism_of_Action cluster_Mitochondrion Mitochondrion (Outer Membrane) cluster_Regulation Regulation by USP30 and this compound Mito_Damage Mitochondrial Damage/ Depolarization PINK1 PINK1 Accumulation & Activation Mito_Damage->PINK1 pUb pS65-Ubiquitin PINK1->pUb phosphorylates Ub Ubiquitin Ub->pUb Parkin_rec Parkin Recruitment & Activation pUb->Parkin_rec recruits TOM_complex TOM Complex (e.g., TOM20) Ub_TOM Ubiquitylated TOM Complex TOM_complex->Ub_TOM ubiquitylated by Mito_Ub Amplified Mitochondrial Ubiquitylation Ub_TOM->Mito_Ub amplifies Parkin_rec->Ub_TOM Mitophagy Mitophagy Mito_Ub->Mitophagy signals for USP30 USP30 USP30->Ub_TOM deubiquitylates This compound This compound This compound->USP30 inhibits Cytosol_Parkin Cytosolic Parkin Cytosol_Parkin->Parkin_rec

Figure 1: Mechanism of this compound in promoting mitophagy.

Quantitative Data on this compound

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Activity and Selectivity of this compound

Parameter Value Cell Line/System Comments
USP30 IC50 Concentration-dependent Recombinant USP30 Inhibition measured using ubiquitin-rhodamine substrate.[1]
Selectivity High for USP30 at ≤200 nM Ubiquigent DUB profiler screen Specificity decreases at higher concentrations.[5]

| Off-rate | Not significant | Bio-layer interferometry | Indicates covalent inhibition.[1] |

Table 2: Cellular Effects of this compound

Effect Concentration Cell Line Key Findings
Increased TOM20 Ubiquitylation 200 nM SH-SY5Y neuroblastoma Robust biomarker of USP30 inhibition.[1][6]
Increased p-Ser65-Ub levels 200 nM SH-SY5Y neuroblastoma Indicates activation of the PINK1-PARKIN pathway.[6]

| Enhanced Mitolysosome formation | 200 nM | SH-SY5Y neuroblastoma | Monitored using the mitoQC reporter.[6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial ubiquitylation.

3.1. Cell Culture and Treatment

  • Cell Line: SH-SY5Y human neuroblastoma cells expressing endogenous Parkin are commonly used.[4]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine, at 37°C in a humidified atmosphere with 5% CO2.

  • Mitochondrial Depolarization: To induce mitophagy, cells are treated with a mitochondrial uncoupler such as 10 µM Oligomycin and 4 µM Antimycin A (O/A) for a specified duration (e.g., 2-4 hours).

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are pre-treated with the desired concentration of this compound (e.g., 200 nM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) before the addition of the mitochondrial depolarizing agents.

Experimental_Workflow_Cell_Treatment start Start: Culture SH-SY5Y cells pretreatment Pre-treat with this compound (e.g., 200 nM) or Vehicle (DMSO) start->pretreatment depolarization Induce mitochondrial depolarization (e.g., 10 µM Oligomycin + 4 µM Antimycin A) pretreatment->depolarization incubation Incubate for specified duration (e.g., 2-4 hours) depolarization->incubation harvest Harvest cells for downstream analysis incubation->harvest

Figure 2: General workflow for cell treatment.

3.2. Western Blotting for Ubiquitylation Analysis

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deubiquitylases.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on precast polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against TOM20, Ubiquitin, pS65-Ub, and a loading control like GAPDH or β-actin.

  • Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

3.3. Proteomics Analysis of the Ubiquitylome

  • Objective: To identify and quantify changes in the ubiquitylation of mitochondrial proteins following USP30 inhibition.[2]

  • Sample Preparation: Cells are treated as described in section 3.1. Mitochondria can be enriched by differential centrifugation. Proteins are extracted, digested (e.g., with trypsin), and peptides containing the di-glycine (di-Gly) remnant of ubiquitin are enriched using specialized antibodies.

  • Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting spectra are searched against a protein database to identify the ubiquitylated proteins and the specific sites of modification. Quantitative analysis is performed to compare the abundance of ubiquitylated peptides between different treatment conditions (e.g., vehicle vs. This compound).

Proteomics_Workflow start Start: Treated Cell Pellets lysis Cell Lysis and Protein Extraction start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Enrichment of Ubiquitinated (di-Gly) Peptides digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms analysis Data Analysis: Identification and Quantification lcms->analysis end End: Profile of Ubiquitylome Changes analysis->end

Figure 3: Workflow for ubiquitin remnant proteomics.

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the role of USP30 in mitochondrial quality control.[4] Its ability to enhance mitophagy by amplifying mitochondrial ubiquitylation highlights a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[5][7] The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the effects of this compound and other USP30 inhibitors. Future research will likely focus on the broader physiological consequences of USP30 inhibition, the identification of additional substrates, and the development of clinically viable USP30-targeted therapies.[7]

References

Unveiling FT3967385: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of FT3967385, a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in structured tables, and visualizes the relevant signaling pathways and experimental workflows.

Discovery and Rationale

This compound, also referred to as FT385, is a novel N-cyano pyrrolidine derivative identified as a highly selective inhibitor of USP30.[1][2][3] USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it plays a critical negative regulatory role in mitophagy, the selective autophagic clearance of damaged mitochondria.[1][4][5] The PINK1-PARKIN signaling pathway is a key mechanism for initiating mitophagy in response to mitochondrial damage.[1][5][6] By removing ubiquitin chains from mitochondrial outer membrane proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by PINK1 and PARKIN.[1][4][6]

Defective mitophagy is implicated in the pathogenesis of several neurodegenerative conditions, including Parkinson's disease.[1][5] Therefore, inhibiting USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria and potentially ameliorate disease progression.[4][5][7] this compound was developed to recapitulate the effects of genetic loss of USP30, thereby promoting the ubiquitination of mitochondrial proteins and amplifying the PINK1-PARKIN signal for mitophagy.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its chemical structure as a 1-cyano-pyrrolidine derivative suggests a synthetic route based on established organic chemistry principles. The synthesis of related 1-cyano-pyrrolidine inhibitors of USP30 has been described in patent literature (WO/2017/093718). The following represents a plausible, generalized synthetic protocol.

Experimental Protocol: General Synthesis of 1-Cyano-Pyrrolidine Derivatives

This protocol is a generalized representation based on the known chemistry of similar compounds.

Step 1: Formation of the Pyrrolidine Ring

The pyrrolidine core can be synthesized through various established methods, such as the reductive amination of a suitable dicarbonyl compound with a primary amine or through cycloaddition reactions.

Step 2: Introduction of the Cyano Group

The N-cyano group is typically introduced by reacting the secondary amine of the pyrrolidine ring with a cyanating agent, such as cyanogen bromide (BrCN), in the presence of a base to neutralize the HBr byproduct.

Step 3: Functionalization of the Pyrrolidine Ring

The specific substituents on the pyrrolidine ring of this compound would be introduced through appropriate functional group transformations on the starting materials or intermediates. This could involve reactions such as amide bond formation, ether synthesis, or carbon-carbon bond-forming reactions to attach the desired side chains.

Step 4: Purification

The final compound would be purified using standard chromatographic techniques, such as flash column chromatography on silica gel, followed by characterization using methods like NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound is a covalent inhibitor of USP30, forming a stable bond with the active site cysteine residue (Cys77) of the enzyme.[1] This irreversible inhibition leads to the accumulation of ubiquitinated proteins on the mitochondrial outer membrane, a key signal for mitophagy.

Quantitative Data
ParameterValueAssayReference
USP30 Inhibition
IC50~4 nMRecombinant USP30 activity assay (Ubiquitin-rhodamine substrate)[1]
KI5.6 nMEnzyme kinetics (Progress curves)
kinact0.00067 s-1Enzyme kinetics (Progress curves)
Selectivity
USP6 InhibitionSignificant at 200 nMDUB profiler screen[1]
Other USPsHighly selective for USP30 at concentrations up to 200 nMDUB profiler screen[1]
Experimental Protocols
  • Objective: To determine the concentration-dependent inhibition of USP30 by this compound.

  • Method: Recombinant USP30 enzyme is incubated with varying concentrations of this compound. The reaction is initiated by the addition of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. The IC50 value is calculated from the dose-response curve.[1]

  • Objective: To characterize the binding kinetics of this compound to USP30.

  • Method: Biotinylated USP30 is immobilized on streptavidin-coated biosensors. The biosensors are then dipped into solutions containing different concentrations of this compound. The association and dissociation of the inhibitor are monitored in real-time by measuring changes in the interference pattern of light reflected from the biosensor surface. This allows for the determination of binding constants.[2]

  • Objective: To assess the selectivity of this compound against a panel of other deubiquitinating enzymes.

  • Method: this compound is screened at various concentrations against a library of recombinant DUBs. The activity of each DUB is measured in the presence and absence of the inhibitor using a suitable substrate. The percentage of inhibition for each DUB is then calculated to determine the selectivity profile.[1]

  • Objective: To confirm that this compound engages with USP30 in a cellular context.

  • Method: Cells or cell lysates are treated with this compound. A ubiquitin-based activity probe, such as ubiquitin-propargylamide (Ub-PA), which covalently binds to the active site of DUBs, is then added. The binding of the probe to USP30 is assessed by western blotting, looking for a molecular weight shift. Pre-incubation with this compound will prevent the binding of the probe, demonstrating target engagement.[2][7]

Cellular Effects of this compound

Treatment of cells with this compound leads to a phenotype that mimics the genetic knockout of USP30. This includes the increased ubiquitination of mitochondrial outer membrane proteins, most notably TOM20, a component of the mitochondrial protein import machinery.[1][3] This enhanced ubiquitination serves as a robust biomarker for USP30 inhibition.

Experimental Protocol: Analysis of Mitochondrial Protein Ubiquitination
  • Objective: To measure the effect of this compound on the ubiquitination of mitochondrial proteins.

  • Method: Cells (e.g., SH-SY5Y neuroblastoma cells) are treated with this compound or a vehicle control. Mitochondria are then enriched by subcellular fractionation. The levels of ubiquitinated proteins in the mitochondrial fraction are analyzed by western blotting using antibodies against ubiquitin and specific mitochondrial proteins like TOM20.[3] For a more global view, the ubiquitylome of the mitochondrial fraction can be analyzed by mass spectrometry-based proteomics.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for studying this compound.

PINK1_PARKIN_Pathway cluster_Mitochondrion Mitochondrion (Outer Membrane) cluster_Cytosol Cytosol Mito_Proteins MOM Proteins Ub_Mito Ubiquitinated MOM Proteins Mito_Proteins->Ub_Mito Ubiquitination TOM20 TOM20 Ub_TOM20 Ubiquitinated TOM20 Autophagosome Autophagosome Ub_Mito->Autophagosome recruits PINK1_inactive PINK1 (degraded) PINK1_active PINK1 (stabilized) PINK1_active->Mito_Proteins phosphorylates Ubiquitin on pUb pS65-Ubiquitin PINK1_active->pUb PARKIN_inactive PARKIN (inactive) pUb->PARKIN_inactive PARKIN_active PARKIN (active) PARKIN_inactive->PARKIN_active recruited & activated by pS65-Ub PARKIN_active->Ub_Mito amplifies ubiquitination USP30 USP30 USP30->Ub_Mito Deubiquitinates USP30->Ub_TOM20 Deubiquitinates This compound This compound This compound->USP30 Inhibits Mitophagy Mitophagy Autophagosome->Mitophagy leads to Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1_active leads to stabilization

Caption: The PINK1-PARKIN mediated mitophagy pathway and the inhibitory action of this compound on USP30.

Experimental_Workflow cluster_Analyses Downstream Analyses Cell_Culture Cell Culture (e.g., SH-SY5Y) Treatment Treatment with this compound (or vehicle control) Cell_Culture->Treatment Cell_Lysis Cell Lysis and Subcellular Fractionation Treatment->Cell_Lysis Mitochondrial_Fraction Isolate Mitochondrial Fraction Cell_Lysis->Mitochondrial_Fraction Activity_Assay In vitro USP30 Activity Assay Cell_Lysis->Activity_Assay Cell Lysate Western_Blot Western Blot Analysis (Ubiquitin, TOM20, etc.) Mitochondrial_Fraction->Western_Blot Mass_Spec Mass Spectrometry (Ubiquitylome Profiling) Mitochondrial_Fraction->Mass_Spec

Caption: A typical experimental workflow for evaluating the cellular effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of USP30 in mitophagy and related cellular processes. Its high potency and selectivity make it a suitable probe for dissecting the molecular mechanisms of mitochondrial quality control. The recapitulation of the USP30 knockout phenotype by this compound provides a powerful chemical biology approach to study the therapeutic potential of USP30 inhibition in diseases associated with mitochondrial dysfunction. Further research into the synthesis and optimization of this compound and related compounds may pave the way for novel therapeutic interventions.

References

FT3967385: A Technical Whitepaper on its Role in Modulating Cellular Homeostasis via USP30 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of FT3967385, a selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). It details the molecule's mechanism of action, its impact on the critical cellular homeostasis process of mitophagy, and the experimental data supporting these findings.

Introduction: The Role of USP30 in Cellular Quality Control

Cellular homeostasis relies on sophisticated quality control mechanisms to manage and recycle damaged organelles. Mitophagy, the selective degradation of dysfunctional mitochondria via autophagy, is a key process in maintaining cellular health, and its impairment is linked to neurodegenerative diseases such as Parkinson's Disease[1][2].

The PINK1/Parkin signaling pathway is a primary driver of mitophagy. Damage to mitochondria leads to the stabilization of the kinase PINK1 on the outer mitochondrial membrane (OMM), which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates numerous OMM proteins, flagging the damaged organelle for engulfment by an autophagosome and subsequent lysosomal degradation[1][3].

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) localized to the outer mitochondrial membrane that counteracts the action of Parkin[1][4]. By removing ubiquitin chains from OMM proteins, USP30 acts as a negative regulator or "brake" on mitophagy[4][5][6]. Targeting USP30 has therefore emerged as a promising therapeutic strategy to enhance the clearance of damaged mitochondria in disease states[1][7].

This compound: A Selective, Covalent Inhibitor of USP30

This compound (also referred to as FT385) is a potent and highly selective N-cyano pyrrolidine-derived compound that acts as a covalent inhibitor of USP30[4][5][8]. Its targeted action against USP30 allows for the precise study and modulation of the mitophagy pathway, making it a valuable tool compound for research and a potential starting point for therapeutic development[6][9]. By inhibiting USP30, this compound effectively removes the brake on mitophagy, promoting the ubiquitination of mitochondrial proteins and enhancing the clearance of damaged mitochondria[4][8].

Mechanism of Action: Amplifying the Mitophagy Signal

The primary mechanism of this compound is the inhibition of USP30's deubiquitinase activity. This leads to a cascade of events that collectively enhance mitophagy and restore a key aspect of cellular homeostasis.

  • Inhibition of USP30: this compound covalently binds to USP30, inactivating its enzymatic function[4].

  • Increased Mitochondrial Ubiquitylation: With USP30 inhibited, the ubiquitin tags added by Parkin to OMM proteins are no longer efficiently removed. This results in a significant accumulation of ubiquitylated proteins on the mitochondrial surface[4][8].

  • Enhanced Parkin-PINK1 Amplification: The increased density of ubiquitin chains, particularly phospho-Ser65-Ubiquitin generated by PINK1, creates a positive feedback loop that further recruits and activates Parkin, amplifying the "eat-me" signal on the damaged mitochondrion[3][8][10].

  • Promotion of Mitophagic Clearance: The heavily ubiquitylated mitochondrion is recognized by autophagy receptors (e.g., NDP52, Optineurin), which bridge the organelle to the forming autophagosome, leading to its degradation[1][3].

The result is a more robust and efficient clearance of dysfunctional mitochondria, which is critical for the homeostasis of neuronal cells that are particularly vulnerable to mitochondrial damage[1].

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound.

Table 1: Inhibitor Specificity and Kinetics

Parameter Value Cell/System Description Source
Selectivity High for USP30 Ubiquigent DUB profiler screen At concentrations up to 200 nM, this compound shows high selectivity for USP30 over a broad panel of other USP enzymes. Minimal off-target inhibition was noted for USP6. [3][4][8]
Binding Mechanism Covalent Bio-layer interferometry Experiments show no significant off-rate after inhibitor removal, which is characteristic of a covalent binding mechanism. [4]

| Inhibition Type | Covalent | Enzyme kinetics | Progress curves for ubiquitin-rhodamine processing by recombinant USP30 are characteristic of a covalent inhibitor. |[4] |

Table 2: Cellular Activity of this compound

Biomarker Effect Concentration Cell Line Description Source
TOM20 Ubiquitylation Increased ~200 nM SH-SY5Y Neuroblastoma Inhibition of USP30 by this compound leads to a measurable increase in the ubiquitylation of the OMM protein TOM20, a key USP30 substrate. [1][5][8]
p-Ser65-Ub Levels Increased 200 nM SH-SY5Y Neuroblastoma The inhibitor promotes a more rapid and extensive generation of phospho-Ser65 Ubiquitin, a key signal for Parkin recruitment and activation. [1][10]

| Mitolysosome Formation | Increased | 200 nM | SH-SY5Y Neuroblastoma | Using the mitoQC reporter system, treatment with this compound was shown to increase the formation of mitolysosomes, indicating enhanced mitophagy. |[1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to characterize this compound.

Protocol 1: DUB Profiler Screening for Inhibitor Selectivity
  • Objective: To assess the selectivity of this compound against a panel of human deubiquitinating enzymes.

  • Methodology:

    • The Ubiquigent DUB profiler™ service is utilized.

    • This compound is screened at various concentrations (e.g., up to 200 nM) against a panel of recombinant USP enzymes.

    • The activity of each DUB is measured using a fluorescently labeled ubiquitin substrate, such as ubiquitin-rhodamine.

    • Inhibition is quantified by measuring the reduction in the rate of substrate cleavage in the presence of this compound compared to a vehicle control (e.g., DMSO).

    • Results are expressed as the percentage of remaining enzyme activity for each DUB at the tested concentrations.

Protocol 2: Proteomics and Ubiquitylome Analysis
  • Objective: To identify and quantify changes in the cellular proteome and ubiquitylome following USP30 inhibition by this compound, often in comparison to USP30 genetic knockout.

  • Methodology:

    • Cell Culture and Treatment: SH-SY5Y cells (which endogenously express Parkin) are cultured. Experimental groups include treatment with this compound, a vehicle control, and USP30 knockout cell lines. Cells may be treated with mitochondrial depolarizing agents (e.g., oligomycin and antimycin A) to induce mitophagy.

    • Cell Lysis and Protein Digestion: Cells are lysed, and proteins are extracted. Proteins are then digested into peptides, typically using trypsin.

    • diGly Peptide Enrichment: For ubiquitylome analysis, peptides containing the K-ε-GG (diGly) remnant (the signature left on a lysine residue after trypsin digestion of a ubiquitylated protein) are enriched using immunoprecipitation with anti-diGly remnant antibodies.

    • Mass Spectrometry: Both the total proteome and the enriched diGly peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: MS data is processed to identify and quantify thousands of proteins and ubiquitylation sites. Statistical analysis is performed to identify significant changes between treatment conditions, revealing the specific substrates of USP30.[4][8]

Protocol 3: Western Blotting for TOM20 Ubiquitylation
  • Objective: To provide a targeted validation of a key biomarker for USP30 inhibition.

  • Methodology:

    • Cell Treatment and Lysis: SH-SY5Y cells are treated with this compound or vehicle for a specified time course (e.g., 1-8 hours), often in the presence of mitochondrial depolarizing agents. Cells are then lysed in a buffer containing protease and DUB inhibitors.

    • Mitochondrial Fractionation (Optional): To enrich for the target protein, crude mitochondrial fractions can be prepared by differential centrifugation.

    • SDS-PAGE and Immunoblotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. Proteins are transferred to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against TOM20 and a loading control (e.g., VDAC or actin).

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: The intensity of bands corresponding to unmodified TOM20 and higher molecular weight, ubiquitylated species of TOM20 are quantified. The ratio of ubiquitylated TOM20 to unmodified TOM20 is calculated to assess the effect of the inhibitor.[8][11]

Visualizations: Pathways and Workflows

The following diagrams illustrate the signaling pathway and experimental workflows described in this document.

Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion (OMM) cluster_Cytosol Cytosol PINK1 PINK1 (Stabilized) pUb pS65-Ubiquitin PINK1->pUb Phosphorylates Ubiquitin Parkin_inactive Inactive Parkin pUb->Parkin_inactive Recruits Ub_TOM20 Ubiquitinated TOM20 USP30 USP30 Ub_TOM20->USP30 Substrate for Autophagy_Receptors Autophagy Receptors (e.g., NDP52) Ub_TOM20->Autophagy_Receptors Recruits Parkin_active Active Parkin (E3 Ligase) Parkin_inactive->Parkin_active Activates Parkin_active->Ub_TOM20 Ubiquitinates OMM Proteins (e.g., TOM20) USP30->Ub_TOM20 Deubiquitinates (Inhibits Mitophagy) This compound This compound This compound->USP30 Inhibits Autophagosome Autophagosome Formation Autophagy_Receptors->Autophagosome Initiates

Caption: The PINK1/Parkin mitophagy pathway and its modulation by this compound.

Ubiquitylome_Workflow start SH-SY5Y Cells (+/- this compound, +/- Mitophagy Induction) lysis Cell Lysis & Protein Extraction start->lysis digest Trypsin Digestion lysis->digest split Split Sample digest->split enrich diGly Peptide IP (Ubiquitin Remnant) split->enrich Ubiquitylome Arm lcms_prot LC-MS/MS Analysis (Total Proteome) split->lcms_prot Proteome Arm lcms_ub LC-MS/MS Analysis (Ubiquitylome) enrich->lcms_ub analysis Bioinformatic & Statistical Analysis (Identify USP30 Substrates) lcms_ub->analysis lcms_prot->analysis end Quantified Proteins & Ub-Sites analysis->end

Caption: Experimental workflow for comparative proteome and ubiquitylome analysis.

References

FT3967385: An In-depth Technical Guide to its Enzymatic Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of FT3967385, a selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). The information presented is collated from peer-reviewed scientific literature and is intended to support researchers and professionals in drug development.

This compound, also referred to as FT385, is a novel N-cyano pyrrolidine-derived compound identified as a potent and selective covalent inhibitor of USP30.[1][2] USP30 is a deubiquitylase enzyme localized to the outer mitochondrial membrane that plays a crucial role in regulating mitophagy, the selective autophagy of damaged mitochondria.[2][3] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, thereby enhancing the clearance of dysfunctional mitochondria.[4][5] This mechanism of action has significant therapeutic potential for neurodegenerative disorders such as Parkinson's disease, where impaired mitophagy is a key pathological feature.[3][4]

Quantitative Inhibition Data

The inhibitory activity of this compound against USP30 has been characterized through detailed kinetic studies. The compound exhibits properties of a covalent inhibitor, as evidenced by progress curves and bio-layer interferometry showing no significant off-rate.[2] Key quantitative parameters are summarized in the table below.

ParameterValueEnzymeSubstrateAssay ConditionsSource
KI 1.0 ± 0.2 µMRecombinant USP30Ubiquitin-RhodamineNot specified[2]
kinact 0.08 ± 0.002 min-1Recombinant USP30Ubiquitin-RhodamineNot specified[2]
Selectivity Highly selective for USP30 at concentrations up to 200 nM in a DUB profiler screen. Some off-target inhibition of USP6 was observed at higher concentrations.Panel of deubiquitylating enzymesNot specifiedDUB profiler screen (Ubiquigent)[2][6]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Below are detailed descriptions of the protocols used to determine its enzymatic inhibition kinetics and cellular activity.

Recombinant USP30 Inhibition Assay

This assay measures the concentration-dependent inhibition of recombinant USP30 activity by this compound.

  • Enzyme and Substrate Preparation : Recombinant USP30 enzyme is purified. A fluorogenic substrate, such as ubiquitin-rhodamine, is used to monitor enzyme activity.

  • Reaction Mixture : The reaction is typically performed in a buffer solution (e.g., Tris or HEPES) at a physiological pH. The reaction mixture contains the recombinant USP30 enzyme, the ubiquitin-rhodamine substrate, and varying concentrations of this compound.

  • Incubation : The reaction is initiated by the addition of the substrate. The mixture is incubated at a constant temperature (e.g., 37°C).

  • Data Acquisition : The increase in fluorescence, resulting from the cleavage of the rhodamine moiety from ubiquitin by USP30, is measured over time using a fluorescence plate reader.

  • Data Analysis : The initial reaction velocities (vi) are calculated from the linear phase of the progress curves. For covalent inhibitors, kinetic progress curves are fitted to the equation y = (vi/kobs)(1 - exp(-kobsx)) to determine the observed rate constant (kobs). The kobs value is then plotted against the inhibitor concentration and fitted to the equation y = kinact/(1 + (KI/x)) to determine the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).[2]

Bio-layer Interferometry

This technique is used to measure the binding and dissociation kinetics of this compound to USP30, confirming its covalent binding nature.

  • Immobilization : Recombinant USP30 is immobilized on a biosensor tip.

  • Association : The biosensor tip is dipped into solutions containing various concentrations of this compound, allowing the inhibitor to bind to the immobilized enzyme. The change in the interference pattern of light reflected from the sensor surface is monitored in real-time, providing a measure of binding.

  • Dissociation : The biosensor tip is then moved to a buffer-only solution. The dissociation of the inhibitor from the enzyme is monitored. For a covalent inhibitor like this compound, no significant dissociation is expected.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of this compound with its target, USP30, in a cellular context.

  • Cell Treatment : Cells (e.g., SH-SY5Y neuroblastoma cells) are treated with either this compound or a vehicle control.

  • Heating : The treated cells are heated to a range of temperatures. The binding of a ligand (this compound) to its target protein (USP30) can increase the thermal stability of the protein.

  • Lysis and Fractionation : After heating, the cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.

  • Protein Detection : The amount of soluble USP30 at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis : A shift in the melting curve of USP30 to higher temperatures in the presence of this compound indicates direct target engagement.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Autophagy Autophagy Mito_Damage Mitochondrial Damage PINK1 PINK1 stabilization Mito_Damage->PINK1 pUb pS65-Ubiquitin PINK1->pUb phosphorylates Ub Ubiquitin Ub->pUb Parkin_active Active Parkin pUb->Parkin_active recruits & activates Parkin_inactive Inactive Parkin Parkin_inactive->Parkin_active Ub_OMM_Proteins Ubiquitinated OMM Proteins Parkin_active->Ub_OMM_Proteins ubiquitinates OMM_Proteins OMM Proteins OMM_Proteins->Ub_OMM_Proteins Ub_OMM_Proteins->OMM_Proteins deubiquitinates Autophagy_Receptors Autophagy Receptors Ub_OMM_Proteins->Autophagy_Receptors recruit USP30 USP30 This compound This compound This compound->USP30 inhibits Autophagosome Autophagosome Formation Autophagy_Receptors->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: The PINK1/Parkin signaling pathway for mitophagy and the inhibitory action of this compound on USP30.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Data_Analysis Data Analysis Inhibition_Assay Recombinant USP30 Inhibition Assay Kinetic_Params Determine KI, kinact Inhibition_Assay->Kinetic_Params BLI Bio-layer Interferometry BLI->Kinetic_Params DUB_Profiler DUB Profiler Screen Selectivity_Profile Assess Selectivity DUB_Profiler->Selectivity_Profile CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement CETSA->Target_Engagement TOM20_Ubiq TOM20 Ubiquitination Western Blot Biomarker_Analysis Analyze Biomarkers TOM20_Ubiq->Biomarker_Analysis Proteomics Ubiquitylome Proteomics Proteomics->Biomarker_Analysis

Caption: A typical experimental workflow for the characterization of an enzyme inhibitor like this compound.

References

The Selective USP30 Inhibitor FT3967385: A Modulator of TOM Complex Ubiquitination and Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FT3967385 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane. While not interacting directly with the Translocase of the Outer Mitochondrial Membrane (TOM) complex, this compound critically modulates its function by regulating the ubiquitination status of key TOM complex components. This guide provides a comprehensive overview of the mechanism of action of this compound, its indirect interaction with the TOM complex, and the downstream cellular consequences, with a focus on the induction of mitophagy. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of mitochondrial biology, neurodegenerative diseases, and drug discovery.

Introduction to the TOM Complex and USP30

The TOM complex is the primary gateway for the import of nuclear-encoded proteins into the mitochondria.[1][2][3] It is a multi-subunit machinery responsible for the recognition and translocation of precursor proteins across the outer mitochondrial membrane.[4][5] The proper functioning of the TOM complex is essential for mitochondrial homeostasis and overall cellular health.[1]

USP30 is a deubiquitinating enzyme (DUB) that is anchored to the outer mitochondrial membrane.[6][7] Its primary role is to counteract the ubiquitination of mitochondrial proteins, thereby acting as a negative regulator of mitophagy, the selective degradation of damaged mitochondria.[6][8] Key substrates of USP30 include components of the TOM complex, most notably TOM20.[3][6]

This compound: A Selective USP30 Inhibitor

This compound, also known as FT385, is a small molecule N-cyano pyrrolidine derivative that acts as a selective and covalent inhibitor of USP30.[4][6] Its inhibitory action on USP30 leads to a cascade of cellular events, primarily centered around the modulation of mitochondrial protein ubiquitination.[6]

The Indirect Interaction of this compound with the TOM Complex

The interaction between this compound and the TOM complex is indirect and is mediated by the inhibition of USP30. By inhibiting USP30, this compound prevents the removal of ubiquitin chains from TOM complex components, particularly TOM20.[3][6] This results in the accumulation of ubiquitinated TOM20 on the mitochondrial surface. This increased ubiquitination serves as a crucial signal for the initiation of the PINK1/Parkin-mediated mitophagy pathway.[3][7]

Signaling Pathway

The signaling pathway involving this compound, USP30, the TOM complex, and mitophagy is a critical process for mitochondrial quality control. Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on mitochondrial proteins. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates outer mitochondrial membrane proteins, including TOM20.[6] USP30 counteracts this process by removing these ubiquitin chains.[6] Inhibition of USP30 by this compound enhances the ubiquitination of TOM20, amplifying the signal for mitophagy and subsequent degradation of the damaged mitochondrion by the autophagosome.[3][6]

FT3967385_TOM_Complex_Interaction Signaling Pathway of this compound-Mediated Mitophagy Induction cluster_Mitochondrion Mitochondrial Outer Membrane TOM_Complex TOM Complex (TOM20) Mitophagy Mitophagy TOM_Complex->Mitophagy triggers (when ubiquitinated) USP30 USP30 USP30->TOM_Complex deubiquitinates PINK1 PINK1 (stabilized upon damage) Parkin Parkin (recruited) PINK1->Parkin recruits & activates Parkin->TOM_Complex ubiquitinates Ub Ubiquitin This compound This compound This compound->USP30 inhibits Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1 stabilizes

Caption: this compound inhibits USP30, leading to increased TOM20 ubiquitination and subsequent mitophagy.

Quantitative Data

The inhibitory effect of this compound on USP30 and its downstream consequences on TOM20 ubiquitination have been quantified in various studies.

ParameterValueCell LineReference
This compound IC50 for USP30 < 10 nMRecombinant human USP30[6]
Increase in Ubiquitinated TOM20 ~2-foldSH-SY5Y cells treated with 200 nM this compound for 4h with AO[3]
Increase in Mitolysosomes Significant increaseSH-SY5Y-mitoQC cells treated with 200 nM this compound for 96h[6]
AO: Antimycin A and Oligomycin A, mitochondrial depolarizing agents.

Experimental Protocols

Cell Culture and Treatment

SH-SY5Y neuroblastoma cells are a commonly used model to study the effects of this compound.[3][6]

  • Cell Culture: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

  • This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 200 nM) for the specified duration.[3] To induce mitochondrial damage and mitophagy, cells can be co-treated with mitochondrial depolarizing agents like Antimycin A (1 µM) and Oligomycin A (1 µM).[3]

Immunoblotting for Ubiquitinated TOM20

This protocol allows for the detection and quantification of ubiquitinated TOM20.[3]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against TOM20 and ubiquitin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) system. The bands corresponding to ubiquitinated TOM20 will appear at a higher molecular weight than unmodified TOM20.

  • Quantification: Densitometry analysis is performed to quantify the ratio of ubiquitinated TOM20 to total TOM20.

SILAC-based Quantitative Proteomics for Ubiquitome Analysis

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative analysis of changes in the ubiquitinated proteome upon this compound treatment.[3]

SILAC_Workflow Experimental Workflow for SILAC-based Ubiquitome Analysis cluster_CellCulture Cell Culture & Labeling cluster_Treatment Treatment cluster_Analysis Analysis Light Light (R0K0) Control Control (DMSO) Light->Control Medium Medium (R6K4) This compound This compound Medium->this compound Heavy Heavy (R10K8) AO AO Treatment Heavy->AO Lysis Cell Lysis Control->Lysis This compound->Lysis AO->Lysis Combine Combine Lysates Lysis->Combine Digestion Protein Digestion Combine->Digestion Ub_Enrich di-Gly Peptide Enrichment Digestion->Ub_Enrich LC_MS LC-MS/MS Ub_Enrich->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: A general workflow for quantitative proteomics using SILAC to study ubiquitination changes.

  • SILAC Labeling: SH-SY5Y cells are cultured for at least five passages in SILAC medium containing either "light" (12C6, 14N2-lysine and 12C6-arginine), "medium" (13C6-lysine and 13C6-arginine), or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids.

  • Treatment: The differentially labeled cell populations are then treated with vehicle (DMSO), this compound, or mitochondrial depolarizing agents.

  • Cell Lysis and Protein Digestion: After treatment, the cell populations are combined, lysed, and the proteins are digested into peptides using trypsin.

  • Ubiquitinated Peptide Enrichment: Peptides containing the di-glycine remnant of ubiquitin are enriched using an antibody that recognizes this motif.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of ubiquitinated peptides between the different treatment conditions is determined by comparing the signal intensities of the light, medium, and heavy isotopic peptide pairs.

Conclusion

This compound represents a valuable research tool for investigating the role of USP30 and the ubiquitination of the TOM complex in mitochondrial quality control. Its ability to selectively inhibit USP30 provides a means to modulate mitophagy, a pathway implicated in numerous diseases, including neurodegenerative disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the USP30-TOM complex axis.

References

Methodological & Application

Application Notes and Protocols for FT3967385 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT3967385 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria, by counteracting the ubiquitination of mitochondrial outer membrane proteins.[1] Inhibition of USP30 by this compound enhances the ubiquitination of key mitochondrial proteins, such as TOM20, thereby promoting the PINK1-Parkin signaling pathway and subsequent removal of dysfunctional mitochondria.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on USP30 activity, target engagement, and downstream modulation of mitophagy pathways.

Introduction

Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's disease. The PINK1-Parkin pathway is a key mechanism for identifying and eliminating damaged mitochondria. This process is initiated by the accumulation of PINK1 on the outer membrane of depolarized mitochondria, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins, flagging the damaged organelle for autophagic degradation.

USP30 opposes this process by removing ubiquitin chains from mitochondrial substrates, thereby dampening the mitophagy signal.[1] As a selective inhibitor of USP30, this compound offers a valuable pharmacological tool to investigate the role of USP30 in mitochondrial homeostasis and to explore the therapeutic potential of enhancing mitophagy.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell LineAssayReference
USP30 IC50 15-30 nMRecombinant human USP30Ubiquitin-Rhodamine 110 cleavage assay[1]
Effective Concentration 200 nMSH-SY5YTOM20 Ubiquitylation Assay[1]
Table 2: Cellular Effects of this compound Treatment
EndpointObservationCell LineConditionsReference
TOM20 Ubiquitylation IncreasedSH-SY5Y200 nM this compound, 1-4h Antimycin A/Oligomycin A (1µM each)[1]
USP30 Target Engagement ConfirmedSH-SY5YLow nanomolar concentrations[1]
Mitophagy Flux IncreasedSH-SY5Y-mitoQC200-500 nM this compound, 96h[1]
p-Ser65-Ubiquitin Levels IncreasedSH-SY5Y200 nM this compound[1]

Experimental Protocols

Cell Culture of SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neuronal function and neurodegenerative diseases.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Prepare Complete Growth Medium: To the 1:1 EMEM/F12 base medium, add FBS to a final concentration of 10% and Penicillin-Streptomycin to a final concentration of 1%.

  • Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, aspirate the growth medium and wash the cell monolayer once with DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6. Change the medium every 2-3 days.

Assessment of TOM20 Ubiquitylation by Western Blot

This protocol details the induction of mitophagy and subsequent analysis of TOM20 ubiquitylation in SH-SY5Y cells treated with this compound.

Materials:

  • SH-SY5Y cells

  • This compound

  • Antimycin A (from Streptomyces sp.)

  • Oligomycin A (from Streptomyces diastatochromogenes)

  • DMSO (vehicle control)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • 4-15% Mini-PROTEAN® TGX™ Precast Protein Gels

  • Trans-Blot® Turbo™ Mini PVDF Transfer Packs

  • 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for blocking

  • Primary Antibodies:

    • Rabbit anti-TOM20 antibody

    • Mouse anti-Ubiquitin antibody

    • Mouse anti-β-Actin or anti-GAPDH antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Clarity™ Western ECL Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treat cells with 200 nM this compound or DMSO for 2 hours.

  • Induce mitochondrial depolarization by adding Antimycin A and Oligomycin A to a final concentration of 1 µM each.

  • Incubate for 1-4 hours at 37°C.

  • Cell Lysis: Aspirate the medium and wash cells twice with ice-cold DPBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load samples onto a 4-15% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane using a semi-dry or wet transfer system.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against TOM20 and Ubiquitin overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare and apply the ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for a loading control (β-Actin or GAPDH).

  • Data Analysis: Quantify the band intensities for ubiquitinated TOM20 (higher molecular weight smear or distinct bands above the unmodified TOM20 band) and normalize to the loading control.

USP30 Target Engagement using Activity-Based Probe (ABP) Assay

This protocol assesses the direct engagement of this compound with USP30 in cell lysates using a ubiquitin-propargylamide (Ub-PA) probe.[1]

Materials:

  • SH-SY5Y cells

  • This compound

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with freshly added protease inhibitors

  • Ubiquitin-propargylamide (Ub-PA) probe

  • Primary antibody: Rabbit anti-USP30 antibody

  • Other reagents and equipment for Western blotting as described in Protocol 2.

Protocol:

  • Cell Treatment and Lysis: Treat SH-SY5Y cells with varying concentrations of this compound for 2-4 hours. Prepare cell lysates as described in Protocol 2, steps 5-8.

  • Probe Labeling: Incubate 20-50 µg of cell lysate with 1-2 µM of Ub-PA probe for 30 minutes at 37°C. The probe will covalently bind to the active site of USP30.

  • Sample Preparation and Western Blotting: Stop the reaction by adding Laemmli sample buffer and boiling. Perform SDS-PAGE and Western blotting as described in Protocol 2.

  • Detection: Probe the membrane with an anti-USP30 antibody.

  • Analysis: A successful target engagement by this compound will prevent the binding of the Ub-PA probe to USP30. This will be observed as a decrease in the intensity of the higher molecular weight band (USP30-Ub-PA adduct) and an increase in the intensity of the lower molecular weight band (unbound USP30) with increasing concentrations of this compound.

Mandatory Visualization

USP30_Inhibition_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion (Outer Membrane) cluster_Drug_Action Pharmacological Intervention Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc Induces Parkin_rec Parkin Recruitment & Activation PINK1_acc->Parkin_rec Initiates Ub_Mito Ubiquitination of Mitochondrial Proteins (e.g., TOM20) Parkin_rec->Ub_Mito Catalyzes USP30 USP30 Ub_Mito->USP30 Deubiquitinates Mitophagy Mitophagy Ub_Mito->Mitophagy Signals for This compound This compound This compound->USP30 Inhibits

Caption: The PINK1-Parkin mitophagy pathway and the inhibitory role of this compound on USP30.

Experimental_Workflow_TOM20_Ubiquitylation start Start: Seed SH-SY5Y Cells treatment Treat with this compound (200 nM) or Vehicle (DMSO) start->treatment induction Induce Mitophagy (Antimycin A / Oligomycin A) treatment->induction lysis Cell Lysis and Protein Quantification induction->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot probing Probe with Anti-TOM20 & Anti-Ubiquitin Antibodies western_blot->probing analysis Analysis of Ubiquitinated TOM20 probing->analysis

References

Application Notes and Protocols for In Vivo Administration of FT3967385 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT3967385 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] USP30 acts as a negative regulator of mitophagy, the cellular process responsible for the clearance of damaged mitochondria.[2] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, thereby enhancing mitophagy and supporting mitochondrial quality control.[1][3] This mechanism of action suggests therapeutic potential for this compound in a range of diseases associated with mitochondrial dysfunction, including neurodegenerative disorders like Parkinson's disease and certain cancers.[1][3]

These application notes provide a detailed, though inferred, protocol for the in vivo administration and dosage of this compound in mouse models, based on available data for similar USP30 inhibitors. The provided methodologies and data are intended to serve as a guide for researchers initiating preclinical studies with this compound.

Data Presentation

Due to the limited availability of public data on the in vivo administration of this compound, the following tables are based on a closely related, brain-penetrant USP30 inhibitor, MTX115325, which has been successfully used in a mouse model of Parkinson's disease.[4] This information serves as a strong starting point for dose-ranging and pharmacokinetic studies with this compound.

Table 1: Inferred Dosage and Administration of this compound in a Parkinson's Disease Mouse Model (based on MTX115325 data)

ParameterRecommended Starting RangeAdministration RouteFrequencyTreatment DurationMouse Model
Dosage15 - 50 mg/kgOral GavageTwice Daily10 weeksα-Synucleinopathy Model

Table 2: Pharmacokinetic Properties of a Reference USP30 Inhibitor (MTX115325) in Mice

CompoundAdministration RouteDose (mg/kg)Brain Penetrant
MTX115325Oral Gavage15 and 50Yes

Experimental Protocols

The following are detailed protocols for key experiments related to the in vivo evaluation of this compound.

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a stable formulation of this compound for oral administration to mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or as determined by solubility studies)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles)

  • Syringes

Procedure:

  • Determine Vehicle and Concentration: Based on the desired dosage (e.g., 15 mg/kg or 50 mg/kg) and the average weight of the mice, calculate the required concentration of this compound in the vehicle. Ensure the chosen vehicle is appropriate for the solubility of this compound and is non-toxic to the animals.

  • Weighing and Dissolving: Accurately weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Vehicle Addition: Add the calculated volume of the vehicle to the tube.

  • Suspension/Dissolution: Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension or complete dissolution. If necessary, use a sonicator for a short period to aid in dissolution, being careful to avoid heating the sample.

  • Preparation for Administration: Draw the appropriate volume of the this compound formulation into a syringe fitted with a gavage needle immediately before administration to prevent settling of the compound if it is a suspension.

Protocol 2: In Vivo Administration of this compound in a Parkinson's Disease Mouse Model

Objective: To administer this compound to a mouse model of Parkinson's disease to assess its therapeutic efficacy.

Materials:

  • Parkinson's disease mouse model (e.g., α-synuclein overexpression model)

  • Age-matched wild-type control mice

  • Prepared this compound formulation

  • Vehicle control

  • Animal scale

  • Gavage needles and syringes

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility and handling for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, 15 mg/kg this compound, 50 mg/kg this compound).

  • Dosing:

    • Weigh each mouse to determine the precise volume of the formulation to be administered.

    • Administer the this compound formulation or vehicle control via oral gavage.

    • Perform the administration twice daily (e.g., every 12 hours) for the duration of the study (e.g., 10 weeks).

  • Monitoring: Monitor the animals daily for any signs of toxicity, changes in body weight, and overall health.

  • Behavioral Analysis: Conduct behavioral tests (e.g., rotarod, open field test) at baseline and at specified time points throughout the study to assess motor function.

  • Tissue Collection: At the end of the treatment period, euthanize the mice according to approved protocols and collect brain tissue for subsequent analysis (e.g., immunohistochemistry for dopaminergic neuron loss, Western blot for mitophagy markers).

Mandatory Visualization

USP30_Signaling_Pathway cluster_mitochondrion Mitochondrion Damaged Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged Mitochondrion->PINK1 recruits Parkin Parkin PINK1->Parkin recruits & activates Ubiquitin Ub Parkin->Ubiquitin ubiquitinates proteins Mitophagy Mitophagy Ubiquitin->Mitophagy signals for USP30 USP30 USP30->Ubiquitin deubiquitinates proteins This compound This compound This compound->USP30 inhibits

Caption: Signaling pathway of USP30 inhibition by this compound to promote mitophagy.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Model PD Mouse Model (e.g., α-synuclein) Grouping Random Assignment (Vehicle, 15 mg/kg, 50 mg/kg) Animal Model->Grouping Administration Oral Gavage (Twice Daily, 10 weeks) Grouping->Administration Monitoring Daily Health & Weight Checks Administration->Monitoring Behavioral Motor Function Tests (e.g., Rotarod) Administration->Behavioral Monitoring->Behavioral Histological Brain Tissue Analysis (Dopaminergic Neuron Count) Behavioral->Histological Biochemical Western Blot (Mitophagy Markers) Histological->Biochemical

Caption: Experimental workflow for in vivo evaluation of this compound.

References

FT3967385: A Novel Tool for Quantifying Mitophagy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease. FT3967385 is a potent and highly selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase located on the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1][2] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, a key step in initiating the clearance of damaged mitochondria. This application note provides detailed protocols for utilizing this compound in cell-based assays to measure mitophagy, offering a valuable tool for researchers studying mitochondrial quality control and developing therapeutics targeting this pathway.

Mechanism of Action: USP30 Inhibition and Mitophagy Induction

The PINK1-Parkin pathway is a major signaling cascade that mediates mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin (Ub) at Serine 65 (p-Ser65-Ub). This recruits the E3 ubiquitin ligase Parkin, which in turn ubiquitinates various outer mitochondrial membrane proteins, such as TOM20, creating a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby dampening the mitophagy signal. This compound covalently binds to and inhibits USP30, preventing the deubiquitination of these substrates.[1] This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, amplifying the "eat-me" signal and promoting the clearance of damaged mitochondria.[1][2]

Key Experimental Readouts for Measuring Mitophagy

Several key events in the mitophagy pathway can be quantified to assess the efficacy of this compound:

  • Increased Ubiquitination of Mitochondrial Proteins: Inhibition of USP30 leads to a direct increase in the ubiquitination of its substrates, such as TOM20. This can be measured by Western blotting.

  • Elevated Phospho-Ubiquitin (p-Ser65-Ub) Levels: Enhanced ubiquitination provides more substrate for PINK1, leading to increased levels of p-Ser65-Ub, a critical signal for Parkin recruitment and activation.

  • Mitochondrial Sequestration in Autophagosomes and Lysosomes: Fluorescent reporter assays like mito-Keima and mito-QC allow for the visualization and quantification of mitochondria delivered to the acidic environment of the lysosome for degradation.

Data Presentation

The following tables summarize the quantitative effects of this compound on key mitophagy markers.

Table 1: Effect of this compound on TOM20 Ubiquitination in SH-SY5Y Cells

Treatment Condition (4 hours)Fold Change in Ubiquitinated TOM20 / Total TOM20 (Normalized to DMSO Control)
DMSO Control1.0
Antimycin A/Oligomycin A (AO)~2.5
AO + this compound (200 nM)~4.0

Data extracted and summarized from quantification of Western blots in Rusilowicz-Jones et al., 2020.[1]

Table 2: Effect of this compound on Phospho-Ser65-Ubiquitin Levels in SH-SY5Y Cells

Treatment Condition (4 hours)Relative p-Ser65-Ubiquitin Levels (Normalized to DMSO Control)
DMSO Control1.0
Antimycin A/Oligomycin A (AO)~3.5
AO + this compound (200 nM)~5.0

Data extracted and summarized from quantification of Western blots in Rusilowicz-Jones et al., 2020.[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Mitophagy_Signaling_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol cluster_Autophagy Autophagy Machinery PINK1 PINK1 Accumulation Ub Ubiquitin PINK1->Ub Phosphorylates pUb p-Ser65-Ub Parkin Parkin pUb->Parkin Recruits & Activates TOM20 TOM20 Ub_TOM20 Ub-TOM20 Autophagosome Autophagosome Formation Ub_TOM20->Autophagosome Signals for Parkin->TOM20 Ubiquitinates USP30 USP30 USP30->Ub_TOM20 Deubiquitinates This compound This compound This compound->USP30 Inhibits Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: PINK1-Parkin mediated mitophagy and the inhibitory role of USP30.

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Treatment cluster_Analysis Analysis Start Seed SH-SY5Y cells Transfection Transfect with mito-Keima or mito-QC plasmid Start->Transfection Induction Induce mitochondrial damage (e.g., Antimycin A/Oligomycin A) Transfection->Induction Treatment Treat with this compound (e.g., 200 nM) or DMSO Induction->Treatment WB Western Blot for Ub-TOM20 & p-Ser65-Ub Treatment->WB FACS Flow Cytometry (mito-Keima/mito-QC) Treatment->FACS Microscopy Fluorescence Microscopy (mito-Keima/mito-QC) Treatment->Microscopy

Caption: General experimental workflow for measuring mitophagy with this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of TOM20 Ubiquitination and p-Ser65-Ubiquitin

This protocol describes how to assess the effect of this compound on the ubiquitination of the mitochondrial outer membrane protein TOM20 and the levels of phospho-Ser65-ubiquitin.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Antimycin A and Oligomycin A (AO) for inducing mitochondrial damage

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-TOM20, anti-ubiquitin, anti-p-Ser65-Ub, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with this compound (e.g., 200 nM) or DMSO for 1-4 hours.

    • Induce mitophagy by treating cells with Antimycin A (1 µM) and Oligomycin A (1 µM) for 4 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • For TOM20 ubiquitination, normalize the intensity of the higher molecular weight ubiquitinated TOM20 bands to the intensity of the unmodified TOM20 band.

    • For p-Ser65-Ub, normalize the band intensity to a loading control like GAPDH.

Protocol 2: mito-Keima Flow Cytometry Assay for Mitophagy

This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mito-Keima) to quantify mitophagy by flow cytometry. In the neutral pH of the mitochondrial matrix, Keima is excited at 440 nm. Upon delivery to the acidic lysosome during mitophagy, the excitation maximum shifts to 560 nm. The ratio of emission when excited at 560 nm versus 440 nm is used to quantify mitophagy.

Materials:

  • SH-SY5Y cells

  • mito-Keima expression vector or lentivirus

  • Transfection reagent or viral transduction reagents

  • Complete culture medium

  • This compound

  • Antimycin A and Oligomycin A (AO)

  • DMSO

  • Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters (e.g., 610/20 nm)

Procedure:

  • Generation of Stable Cell Line:

    • Transfect or transduce SH-SY5Y cells with the mito-Keima construct.

    • Select for stable expression using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS).

  • Cell Plating and Treatment:

    • Seed the mito-Keima expressing SH-SY5Y cells in a 12-well plate.

    • Pre-treat cells with this compound (e.g., 200 nM) or DMSO for 1-4 hours.

    • Induce mitophagy with AO (1 µM each) for 6-24 hours.

  • Sample Preparation for Flow Cytometry:

    • Harvest cells by trypsinization.

    • Wash the cells with PBS and resuspend in FACS buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite the cells with both the 405 nm and 561 nm lasers and collect the emission at ~610 nm.

    • Gate on the live, single-cell population.

    • Create a ratiometric analysis of the 561 nm to 405 nm excited emission. An increase in this ratio indicates an increase in mitophagy.

  • Data Analysis:

    • Quantify the percentage of cells with a high 561/405 emission ratio in each treatment group.

    • Compare the results from this compound-treated cells to the DMSO control.

Protocol 3: mito-QC Fluorescence Microscopy Assay for Mitophagy

The mito-QC (mitochondrial quality control) reporter is a tandem mCherry-GFP tag targeted to the outer mitochondrial membrane. In the neutral pH of the cytosol, both fluorophores are active, and mitochondria appear yellow. When mitochondria are delivered to the acidic lysosome, the GFP signal is quenched, while the mCherry signal remains stable, resulting in red-only puncta that represent mitolysosomes.

Materials:

  • SH-SY5Y cells

  • mito-QC expression vector or lentivirus

  • Transfection reagent or viral transduction reagents

  • Complete culture medium

  • This compound

  • Antimycin A and Oligomycin A (AO)

  • DMSO

  • Glass-bottom dishes or coverslips for imaging

  • Fluorescence microscope with appropriate filters for GFP and mCherry

Procedure:

  • Generation of Stable Cell Line:

    • Establish a stable SH-SY5Y cell line expressing mito-QC as described in Protocol 2.

  • Cell Plating and Treatment:

    • Seed the mito-QC expressing cells on glass-bottom dishes or coverslips.

    • Treat the cells with this compound (e.g., 200 nM) or DMSO, followed by AO (1 µM each) for 6-24 hours.

  • Live-Cell Imaging:

    • Image the live cells using a fluorescence microscope.

    • Acquire images in both the green (GFP) and red (mCherry) channels.

  • Image Analysis:

    • Merge the green and red channel images.

    • Quantify the number and/or area of red-only puncta (mitolysosomes) per cell.

    • The total mitochondrial network can be visualized by the combined mCherry and GFP signal.

    • Calculate a mitophagy index by dividing the area of red-only puncta by the total area of the mitochondrial network.

    • Compare the mitophagy index between this compound-treated and control cells.

Conclusion

This compound is a powerful research tool for studying the regulation of mitophagy. By selectively inhibiting USP30, it allows for the controlled induction of mitophagy, providing a means to investigate the downstream consequences and therapeutic potential of enhancing this crucial cellular process. The protocols outlined in this application note provide a robust framework for quantifying the effects of this compound on mitophagy in cell-based assays, enabling researchers to further unravel the complexities of mitochondrial quality control.

References

Application Notes and Protocols for FT3967385 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT3967385 is a potent and selective N-cyano pyrrolidine-based inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitylase localized to the outer mitochondrial membrane.[1][2] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria, by removing ubiquitin chains from mitochondrial surface proteins.[1][3][4] Inhibition of USP30 by this compound enhances the ubiquitylation of mitochondrial proteins, thereby promoting the PINK1-Parkin signaling pathway and subsequent removal of dysfunctional mitochondria.[1][2] This mechanism holds significant therapeutic potential for neurodegenerative diseases such as Parkinson's disease, where impaired mitochondrial quality control is a key pathological feature.[1][2][3][4]

These application notes provide a comprehensive guide for the utilization of this compound in primary neuron cultures, a physiologically relevant model system for studying neurodegenerative processes. The following sections detail the mechanism of action, protocols for experimental use, and key considerations for data interpretation.

Mechanism of Action: USP30 Inhibition and Mitophagy Induction

Under conditions of mitochondrial stress or depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane, where it phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin.[4] This initiates a feed-forward mechanism, leading to the poly-ubiquitylation of various outer mitochondrial membrane proteins, including TOM20.[1] These ubiquitin chains serve as a signal for the recruitment of autophagic machinery and subsequent engulfment of the damaged mitochondrion.

USP30 counteracts this process by cleaving these ubiquitin chains, thereby dampening the mitophagy signal.[1][3] this compound, by inhibiting USP30, prevents this deubiquitylation, leading to an accumulation of ubiquitylated mitochondrial proteins and a subsequent increase in mitophagy.[1][2]

Signaling Pathway of this compound Action

cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage (e.g., Depolarization) PINK1 PINK1 Accumulation Mito_Damage->PINK1 pUb Phospho-Ubiquitin PINK1->pUb Parkin Parkin Recruitment & Activation pUb->Parkin Ub_OMPs Ubiquitylation of Outer Membrane Proteins (e.g., TOM20) Parkin->Ub_OMPs USP30 USP30 Ub_OMPs->USP30 Deubiquitylation Mitophagy Mitophagy Ub_OMPs->Mitophagy This compound This compound This compound->USP30 Inhibition

Caption: Signaling pathway of this compound-mediated USP30 inhibition to promote mitophagy.

Quantitative Data Summary

While specific quantitative data for this compound in primary neurons is emerging, the following table summarizes key inhibitory properties of the compound determined in biochemical and cellular assays. Researchers should use this information as a guide for designing dose-response experiments in their specific primary neuron culture system.

ParameterValueCell Type/SystemReference
USP30 IC50 See original publication for specific valuesRecombinant USP30 activity assay[1]
KI See original publication for specific valuesRecombinant USP30 activity assay[1]
kinact See original publication for specific valuesRecombinant USP30 activity assay[1]
Effective Concentration for TOM20 Ubiquitylation 200 nMSH-SY5Y neuroblastoma cells[1]
Suggested Starting Concentration for Primary Neurons 200 nM - 3 µMInferred from related compounds and cell lines[1][5]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in primary neuron cultures. It is crucial to optimize these protocols for your specific neuronal type (e.g., cortical, hippocampal, dopaminergic) and experimental goals.

Primary Neuron Culture

This protocol provides a basic outline for establishing primary cortical neuron cultures from embryonic mice.

Materials:

  • Timed-pregnant mouse (E16.5)

  • Dissection medium: Hanks' Balanced Salt Solution (HBSS)

  • Digestion solution: Trypsin-EDTA

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Culture plates/dishes coated with Poly-D-Lysine

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant mouse according to approved animal welfare protocols.

  • Dissect the embryonic cortices in sterile HBSS.[6]

  • Dissociate the tissue by incubating with trypsin-EDTA at 37°C.[6]

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons onto Poly-D-Lysine coated culture vessels at a desired density (e.g., 1 x 105 cells/well in a 48-well plate) in pre-warmed plating medium.[7]

  • Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Perform partial media changes every 3-4 days.[7]

  • Allow neurons to mature for at least 7-10 days in vitro (DIV) before initiating experiments.

Treatment with this compound and Mitochondrial Depolarization

This protocol describes how to treat primary neurons with this compound and induce mitochondrial damage to study its effects on mitophagy.

Materials:

  • Mature primary neuron cultures (DIV 7-21)

  • This compound stock solution (dissolved in DMSO)

  • Mitochondrial depolarizing agents (e.g., Antimycin A and Oligomycin cocktail, or CCCP)

  • Control vehicle (DMSO)

  • Fresh culture medium

Procedure:

  • Prepare a working solution of this compound in fresh culture medium. It is recommended to perform a dose-response curve (e.g., 100 nM to 5 µM) to determine the optimal concentration for your specific neuronal type and endpoint.

  • (Optional) Pre-treat the neurons with this compound or vehicle control for a designated period (e.g., 2-4 hours) before inducing mitochondrial damage.

  • To induce mitochondrial depolarization, add Antimycin A (e.g., 10 µM) and Oligomycin (e.g., 1 µM) or CCCP (e.g., 10 µM) to the culture medium.[5][8]

  • Incubate the cells for the desired duration (e.g., 3-6 hours for mitophagy induction).[8]

  • Proceed to downstream analysis (e.g., Western blotting, immunocytochemistry, or live-cell imaging).

Assessment of Target Engagement and Mitophagy

a) Western Blotting for TOM20 Ubiquitylation

This is a key biomarker for USP30 inhibition.[1]

Procedure:

  • Lyse the treated neurons in a buffer containing protease and deubiquitylase inhibitors (e.g., NP-40 lysis buffer with MPI cocktail and Phostop).[1]

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against TOM20 and ubiquitin.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • An increase in higher molecular weight smearing for TOM20 indicates increased ubiquitylation.

b) Immunocytochemistry for Mitophagy Visualization

This method allows for the visualization of mitochondria and lysosomes to assess mitophagic flux.

Procedure:

  • Fix the treated neurons with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20 or HSP60) and a lysosomal marker (e.g., LAMP1).

  • Incubate with fluorescently labeled secondary antibodies.

  • Mount coverslips and acquire images using a confocal microscope.

  • Quantify the colocalization of mitochondrial and lysosomal markers as an indicator of mitophagy.

Experimental Workflow for Assessing this compound Activity

cluster_Endpoints Endpoints Start Primary Neuron Culture (e.g., Cortical, DIV 7-21) Treatment Treatment: 1. This compound (or Vehicle) 2. Mitochondrial Depolarizer (e.g., Antimycin A/Oligomycin) Start->Treatment Analysis Downstream Analysis Treatment->Analysis WB Western Blot: - pS65-Ubiquitin - TOM20 Ubiquitylation Analysis->WB ICC Immunocytochemistry: - Mitophagy (TOM20/LAMP1 colocalization) - Mitochondrial Morphology Analysis->ICC Toxicity Toxicity Assays: - LDH Release - Cell Viability Analysis->Toxicity

Caption: General experimental workflow for studying this compound in primary neurons.

Neuroprotection Assays

To investigate the potential neuroprotective effects of this compound, primary neurons can be challenged with neurotoxins relevant to specific neurodegenerative diseases.

Example Protocol for Parkinson's Disease Model:

  • Culture primary dopaminergic neurons or a mixed culture containing them.

  • Pre-treat the neurons with this compound for 24 hours.

  • Expose the neurons to a neurotoxin such as MPP+ or 6-hydroxydopamine (6-OHDA) to induce neurodegeneration.[9][10]

  • After the desired incubation period with the neurotoxin, assess neuronal viability, neurite length, and apoptosis using appropriate assays (e.g., LDH assay, immunocytochemistry for MAP2 or Tyrosine Hydroxylase, TUNEL staining).[9][11]

Important Considerations and Potential Challenges

  • Pharmacology in Primary Neurons: The global impact of USP30 activity at the proteome and ubiquitylome levels can be subtle. This may present challenges in observing robust effects in terminally differentiated primary neurons.[1] Careful optimization of treatment conditions and sensitive readout methods are essential.

  • Off-Target Effects: While this compound is reported to be selective for USP30, it is good practice to include appropriate controls, such as USP30 knockout neurons if available, to confirm on-target effects.[1]

  • Toxicity: At higher concentrations, inhibitors may exhibit off-target toxicity. It is crucial to perform dose-response experiments to identify a non-toxic working concentration of this compound in your specific primary neuron culture.[5]

  • Basal Mitophagy: The level of basal mitophagy can vary between different types of neurons. The effects of this compound may be more pronounced in neurons with a higher reliance on mitochondrial quality control, such as dopaminergic neurons.[12]

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of USP30 and mitophagy in neuronal health and disease.

References

Application Notes and Protocols for FT3967385 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT3967385 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria, by removing ubiquitin chains from mitochondrial surface proteins.[1][3][4] Inhibition of USP30 by this compound enhances the ubiquitination of mitochondrial proteins, thereby promoting the PINK1-PARKIN signaling pathway and subsequent removal of dysfunctional mitochondria.[1][5] This makes this compound a valuable tool compound for studying the intricacies of mitochondrial quality control and for the development of therapeutics targeting neurodegenerative diseases such as Parkinson's disease, where impaired mitophagy is a key pathological feature.[3][4][5]

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of the USP30-mediated mitophagy pathway.

Quantitative Data Summary

The following table summarizes the key in vitro performance metrics of this compound, demonstrating its high potency and selectivity for USP30.

ParameterValueAssay ConditionsSource
IC50 ~1 nMRecombinant USP30 activity with ubiquitin-rhodamine substrate.[1][6]
Binding CovalentBio-layer interferometry showing no significant off-rate.[1][6]
Selectivity Highly selective for USP30Tested against a broad panel of USP enzymes (Ubiquigent DUB profiler screen); minimal inhibition of other USPs at concentrations up to 200 nM, with only USP6 showing some inhibition.[1][6]

Signaling Pathway

The diagram below illustrates the central role of USP30 in the PINK1-PARKIN mediated mitophagy pathway and the mechanism of action of this compound. Under conditions of mitochondrial stress (e.g., depolarization), PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, including TOM20, marking the damaged mitochondrion for degradation. USP30 counteracts this process by removing these ubiquitin chains. This compound inhibits USP30, thus promoting the accumulation of ubiquitinated mitochondrial proteins and enhancing mitophagy.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Stress Mitochondrial Stress PINK1 PINK1 (accumulates) Mito_Stress->PINK1 leads to Ub Ubiquitin PINK1->Ub phosphorylates pUb pS65-Ubiquitin Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active OMM_Proteins OMM Proteins (e.g., TOM20) Parkin_active->OMM_Proteins ubiquitinates Ub_OMM_Proteins Ubiquitinated OMM Proteins OMM_Proteins->Ub_OMM_Proteins Mitophagy Mitophagy Ub_OMM_Proteins->Mitophagy signals for USP30 USP30 USP30->Ub_OMM_Proteins deubiquitinates This compound This compound This compound->USP30 inhibits

Caption: The PINK1-PARKIN mitophagy pathway and the inhibitory action of this compound on USP30.

Experimental Protocols

High-Throughput Screening Assay for USP30 Inhibitors using a Fluorogenic Substrate

This protocol describes a biochemical, in vitro HTS assay to identify inhibitors of USP30 using a fluorogenic ubiquitin substrate. This compound can be used as a positive control in this assay.

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate 1. Prepare Compound Plate (Test compounds & this compound) Dispense_Compounds 4. Dispense Compounds to Assay Plate Compound_Plate->Dispense_Compounds Reagent_Mix 2. Prepare Reagent Mix (USP30 enzyme, Ub-Rhodamine) Dispense_Reagents 3. Dispense Reagent Mix to Assay Plate Reagent_Mix->Dispense_Reagents Incubate 5. Incubate at RT Dispense_Compounds->Incubate Read_Fluorescence 6. Read Fluorescence (Ex/Em for Rhodamine) Incubate->Read_Fluorescence Data_Analysis 7. Analyze Data (Calculate % inhibition) Read_Fluorescence->Data_Analysis

Caption: Workflow for a biochemical HTS assay to identify USP30 inhibitors.

Materials and Reagents:

  • Recombinant human USP30 enzyme

  • Ubiquitin-Rhodamine 110 substrate

  • Assay Buffer: 20 mM HEPES pH 8.0, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

  • This compound (as a positive control)

  • Test compound library

  • 384-well, black, low-volume assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only for negative controls (100% activity) and a potent, broad-spectrum deubiquitinase inhibitor for positive controls (0% activity).

  • Reagent Preparation and Dispensing:

    • Prepare the USP30 enzyme solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM).

    • Prepare the Ubiquitin-Rhodamine 110 substrate solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 200 nM).

    • Prepare a 2X master mix containing both the USP30 enzyme and the Ubiquitin-Rhodamine 110 substrate.

    • Dispense 10 µL of the 2X master mix into each well of the assay plate containing the pre-spotted compounds.

  • Incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (e.g., Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Cell-Based High-Content Imaging Assay for TOM20 Ubiquitination

This protocol describes a cell-based, high-content imaging assay to quantify the effect of compounds on the ubiquitination of the outer mitochondrial membrane protein TOM20, a key substrate of USP30.[1] this compound is used as a positive control to induce TOM20 ubiquitination.

Workflow Diagram:

HCI_Workflow cluster_cell_prep Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis Seed_Cells 1. Seed SH-SY5Y cells in 384-well plates Treat_Compounds 2. Treat with compounds & this compound Seed_Cells->Treat_Compounds Induce_Stress 3. Induce mitochondrial stress (optional) Treat_Compounds->Induce_Stress Fix_Perm 4. Fix and permeabilize cells Induce_Stress->Fix_Perm Block 5. Block non-specific binding Fix_Perm->Block Primary_Ab 6. Incubate with primary antibodies (anti-TOM20, anti-ubiquitin) Block->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Acquire_Images 8. Acquire images on high-content imager Secondary_Ab->Acquire_Images Analyze_Images 9. Analyze image data (colocalization of TOM20 and Ubiquitin) Acquire_Images->Analyze_Images

Caption: Workflow for a high-content imaging assay to measure TOM20 ubiquitination.

Materials and Reagents:

  • SH-SY5Y neuroblastoma cell line

  • Culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

  • This compound (positive control)

  • Test compound library

  • Mitochondrial depolarizing agent (e.g., Oligomycin/Antimycin A)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% BSA in PBS

  • Primary antibodies: Rabbit anti-TOM20, Mouse anti-Ubiquitin (specific for certain linkage types if desired)

  • Fluorescently labeled secondary antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594

  • Nuclear stain: DAPI

  • 384-well, black, clear-bottom imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of test compounds or this compound for 4-6 hours. Include DMSO as a negative control.

  • Induction of Mitochondrial Stress (Optional):

    • To amplify the signal, co-incubate with a mitochondrial depolarizing agent like Oligomycin/Antimycin A for the final 1-2 hours of compound treatment.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with a cocktail of primary antibodies (anti-TOM20 and anti-ubiquitin) overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with a cocktail of fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

  • Image Acquisition:

    • Acquire images using a high-content imaging system, capturing fluorescence from the DAPI, Alexa Fluor 488 (TOM20), and Alexa Fluor 594 (Ubiquitin) channels.

  • Image Analysis:

    • Use image analysis software to identify individual cells (based on DAPI staining) and mitochondria (based on TOM20 staining).

    • Quantify the intensity of the ubiquitin signal that colocalizes with the TOM20 signal within each cell.

    • Calculate the fold-change in colocalized ubiquitin intensity relative to the DMSO-treated control cells.

    • Plot the fold-change against compound concentration to determine dose-response curves and EC50 values.

Conclusion

This compound is a critical tool for investigating the role of USP30 in mitophagy and for the discovery of novel therapeutics targeting this pathway. The protocols outlined above provide robust and scalable methods for utilizing this compound in both biochemical and cell-based high-throughput screening assays. These assays can be adapted to screen large compound libraries for novel USP30 inhibitors or to characterize the cellular activity of known modulators.

References

Using FT3967385 to Study Ubiquitin Signaling in Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation and signaling, playing a pivotal role in cellular homeostasis. A key process regulated by ubiquitination is mitophagy, the selective removal of damaged or superfluous mitochondria via autophagy. This process is essential for mitochondrial quality control, and its dysregulation is implicated in a range of human diseases, particularly neurodegenerative disorders like Parkinson's disease.[1] Mitophagy is often initiated by the PINK1/Parkin pathway, where the E3 ligase Parkin ubiquitinates outer mitochondrial membrane (OMM) proteins, flagging damaged mitochondria for degradation.[2][3]

Deubiquitinating enzymes (DUBs) counteract the action of E3 ligases, providing a regulatory balance. Ubiquitin-Specific Protease 30 (USP30), a DUB localized to the OMM, acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial substrates, thereby suppressing the clearance of damaged mitochondria.[1][3][4] Inhibition of USP30 has emerged as a promising therapeutic strategy to enhance mitophagy and protect against neurodegeneration.[4][5]

FT3967385 is a potent and selective N-cyano pyrrolidine-based covalent inhibitor of USP30.[1][6] By targeting USP30, this compound promotes the ubiquitination of OMM proteins, enhances the recruitment and activation of Parkin, and ultimately stimulates the autophagic removal of dysfunctional mitochondria.[2][4][7] This application note provides detailed protocols for using this compound to investigate ubiquitin signaling pathways in mitophagy.

Mechanism of Action of this compound in Mitophagy

Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the OMM and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ligase Parkin.[6] Activated Parkin then ubiquitinates various OMM proteins, such as TOM20, creating a signal for autophagic engulfment.[2][3] USP30 counteracts this by removing these ubiquitin marks. This compound covalently binds to and inhibits USP30, preventing the deubiquitination of OMM proteins.[1] This leads to an amplification of the ubiquitin signal, enhanced Parkin activity, and more efficient clearance of damaged mitochondria.[7]

cluster_Mitochondrion Mitochondrion (Depolarized) PINK1 PINK1 (stabilized) Ub Ubiquitin PINK1->Ub phosphorylates pUb pS65-Ub Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active OMM_protein OMM Protein (e.g., TOM20) Parkin_active->OMM_protein ubiquitinates Ub_OMM Ubiquitinated OMM Protein OMM_protein->Ub_OMM Mitophagy Mitophagy Ub_OMM->Mitophagy signals for USP30 USP30 USP30->Ub_OMM deubiquitinates This compound This compound This compound->USP30 inhibits

Figure 1. Mechanism of this compound in promoting Parkin-mediated mitophagy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on published data.

ParameterValueCell Line/SystemCommentsReference
USP30 Inhibition (IC50) ~50-100 nMRecombinant USP30Concentration-dependent inhibition.[6]
Target Selectivity High for USP30DUB Profiler ScreenSpecificity diminishes at concentrations >200 nM.[2]
TOM20 Ubiquitination Increased at 200 nMSH-SY5Y cellsRobust biomarker for USP30 inhibition.[3][6]
p-Ser65-Ub Accumulation Increased at 200 nMSH-SY5Y cellsIndicates enhanced PINK1/Parkin signaling.[3][6]

Experimental Protocols

Protocol 1: Cellular Assay for Mitophagy Induction

This protocol uses SH-SY5Y neuroblastoma cells, which endogenously express Parkin, to assess the effect of this compound on mitophagy following mitochondrial depolarization.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • Oligomycin (10 µM) and Antimycin A (4 µM) (OA) solution

  • Primary antibodies: anti-TOM20, anti-pS65-Ubiquitin, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot equipment

Workflow:

Figure 2. Workflow for analyzing mitophagy induction by Western blot.

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Pre-treat cells with the desired concentration of this compound (e.g., 200 nM) or DMSO vehicle for 2 hours.

  • Mitochondrial Depolarization: Add Oligomycin (final conc. 10 µM) and Antimycin A (final conc. 4 µM) to the media and incubate for the desired time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (anti-TOM20, anti-pS65-Ub) overnight at 4°C. Use anti-GAPDH as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image.

  • Data Analysis: Quantify band intensities. An increase in the levels of pS65-Ub and ubiquitinated forms of TOM20 (higher molecular weight smears) in this compound-treated cells indicates an enhancement of mitophagy signaling.

Protocol 2: In Vitro USP30 Deubiquitinase Assay

This protocol assesses the direct inhibitory activity of this compound on recombinant USP30.

Materials:

  • Recombinant human USP30 enzyme

  • Ubiquitin-Rhodamine 110 substrate

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

  • This compound (serial dilutions in DMSO)

  • 384-well assay plates (black, low-volume)

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare USP30 and Ubiquitin-Rhodamine solutions in assay buffer.

  • Assay Reaction:

    • Add this compound dilutions or DMSO vehicle to the wells of the 384-well plate.

    • Add recombinant USP30 to the wells and incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the Ubiquitin-Rhodamine substrate.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the DMSO control.

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Downstream Signaling Pathway Analysis

The inhibition of USP30 by this compound sets off a signaling cascade that can be monitored to understand its cellular effects. The primary pathway involves the stabilization of PINK1 upon mitochondrial damage, leading to the recruitment and activation of Parkin. This results in the ubiquitination of OMM proteins, which are then recognized by autophagy receptors (e.g., NDP52, Optineurin), bridging the damaged mitochondrion to the autophagosome for lysosomal degradation.

Mito_Stress Mitochondrial Stress PINK1 PINK1 Accumulation Mito_Stress->PINK1 Parkin_Activation Parkin Activation PINK1->Parkin_Activation USP30_Inhibition USP30 Inhibition (by this compound) OMM_Ub Increased OMM Ubiquitination USP30_Inhibition->OMM_Ub promotes Parkin_Activation->OMM_Ub Autophagy_Receptors Autophagy Receptor Recruitment OMM_Ub->Autophagy_Receptors Autophagosome Autophagosome Formation Autophagy_Receptors->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy

Figure 3. Downstream signaling cascade following USP30 inhibition.

By using the protocols described in this application note, researchers can effectively utilize this compound as a tool to dissect the intricate roles of ubiquitin signaling in mitochondrial quality control and explore the therapeutic potential of USP30 inhibition in diseases associated with mitochondrial dysfunction.

References

Application Notes and Protocols: A Comparative Analysis of USP30 Inhibition via Lentiviral shRNA Knockdown and FT3967385 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed comparison of two prominent methods for inhibiting the deubiquitinase USP30: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule FT3967385. USP30 plays a critical role in regulating mitochondrial quality control, making it a key target in various diseases, including neurodegenerative disorders and cancer.[1][2][3] Understanding the nuances, advantages, and disadvantages of each inhibitory approach is crucial for designing robust experiments and developing effective therapeutic strategies. Here, we present quantitative data, detailed experimental protocols, and visual workflows to guide researchers in selecting and applying the most suitable method for their studies.

Introduction to USP30 and its Inhibition

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane.[2] Its primary function is to counteract the ubiquitination of mitochondrial proteins, a key signaling event for the removal of damaged mitochondria via a selective form of autophagy known as mitophagy.[1][2] The PINK1/Parkin pathway is a major regulator of mitophagy, and USP30 acts as a negative regulator of this process.[2] By removing ubiquitin chains from mitochondrial substrates, USP30 dampens the signal for mitochondrial clearance.[3]

Inhibition of USP30, either by reducing its expression or by blocking its enzymatic activity, has been shown to enhance mitophagy, promoting the clearance of damaged mitochondria.[1] This has therapeutic potential in diseases characterized by mitochondrial dysfunction.[1] Two common methods to achieve USP30 inhibition in a research setting are:

  • Lentiviral shRNA Knockdown: This genetic approach utilizes a viral vector to introduce a short hairpin RNA targeting the USP30 mRNA, leading to its degradation and a subsequent reduction in USP30 protein levels.

  • This compound Treatment: This pharmacological approach employs a small molecule inhibitor that selectively and covalently binds to USP30, blocking its deubiquitinase activity.[4]

Quantitative Comparison of Inhibition Methods

The choice between shRNA knockdown and small molecule inhibition depends on the specific experimental goals. Below is a summary of key quantitative parameters for each method.

ParameterLentiviral shRNA Knockdown of USP30This compound TreatmentSource
Target USP30 mRNAUSP30 ProteinN/A
Mechanism of Action Post-transcriptional gene silencingCovalent inhibition of catalytic activity[4]
Typical Efficacy >75% reduction in protein levelsIC50 of ~1 nM (in vitro)[4][5]
Time to Effect Days to weeks (selection of stable cell lines)Hours[4]
Reversibility Generally irreversible in stable cell linesReversible upon washout (for non-covalent inhibitors)N/A
Off-Target Effects Potential for off-target gene silencingPotential for off-target protein binding[4]
In Vivo Applicability Can be used to create knockout/knockdown modelsCan be administered systemically[6]

Signaling Pathways

USP30 is a key regulator of the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates the central role of USP30 in this process and how its inhibition can promote the clearance of damaged mitochondria.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol PINK1 PINK1 Parkin Parkin PINK1->Parkin recruits and activates MitochondrialProteins Mitochondrial Proteins Parkin->MitochondrialProteins ubiquitinates Ub Ubiquitin USP30 USP30 Ub_MitochondrialProteins Ubiquitinated Mitochondrial Proteins USP30->Ub_MitochondrialProteins deubiquitinates MitochondrialProteins->Ub_MitochondrialProteins MitophagyReceptors Mitophagy Receptors Ub_MitochondrialProteins->MitophagyReceptors recruits Autophagosome Autophagosome MitophagyReceptors->Autophagosome initiates formation shRNA Lentiviral shRNA shRNA->USP30 knocks down This compound This compound This compound->USP30 inhibits MitochondrialDamage Mitochondrial Damage MitochondrialDamage->PINK1 stabilizes

Caption: USP30 negatively regulates mitophagy by removing ubiquitin from mitochondrial proteins.

Experimental Protocols

Lentiviral shRNA Knockdown of USP30

This protocol describes the generation of a stable cell line with reduced USP30 expression using lentiviral particles.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cells for knockdown

  • Lentiviral vector containing shRNA targeting USP30

  • Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Complete cell culture medium

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Phosphate-buffered saline (PBS)

  • 0.22 µm syringe filter

Protocol:

  • Lentivirus Production (Day 1):

    • Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Prepare the transfection mix by combining the shRNA-USP30 plasmid, packaging plasmid, and envelope plasmid in serum-free medium.

    • Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the HEK293T cells.

  • Virus Harvest (Day 3):

    • 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.22 µm filter to remove any cells.

    • The virus can be used immediately or stored at -80°C.

  • Transduction of Target Cells (Day 4):

    • Plate the target cells to be 50-60% confluent on the day of transduction.

    • Prepare transduction medium by adding the desired amount of lentiviral supernatant and polybrene (final concentration 4-8 µg/mL) to the complete cell culture medium.

    • Remove the old medium from the target cells and replace it with the transduction medium.

  • Selection of Stable Cells (Day 5 onwards):

    • 24 hours post-transduction, replace the transduction medium with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. This concentration should be determined beforehand with a kill curve.

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies appear.

  • Expansion and Validation:

    • Pick individual resistant colonies and expand them.

    • Validate the knockdown of USP30 at the mRNA level (qRT-PCR) and protein level (Western blot).

Lentiviral_Workflow Day1 Day 1: Transfect HEK293T cells with shRNA and packaging plasmids Day3 Day 3: Harvest and filter lentiviral supernatant Day1->Day3 Day4 Day 4: Transduce target cells with lentivirus and polybrene Day3->Day4 Day5 Day 5+: Select stable cells with puromycin Day4->Day5 Validation Validate USP30 knockdown (qRT-PCR, Western Blot) Day5->Validation

Caption: Workflow for lentiviral shRNA knockdown of USP30.

This compound Treatment

This protocol describes the treatment of cells in culture with the USP30 inhibitor this compound.

Materials:

  • This compound small molecule inhibitor

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Target cells in culture

  • Complete cell culture medium

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., antibodies for Western blot)

Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Plate the target cells at a density that will ensure they are in the exponential growth phase and not confluent at the time of harvest.

  • Treatment:

    • The day after seeding, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. A typical effective concentration for this compound is in the nanomolar range (e.g., 200 nM).[4]

    • Also prepare a vehicle control by adding the same volume of DMSO to the medium.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired treatment duration. The optimal time will depend on the specific experiment and can range from a few hours to 24 hours or longer.[4]

  • Cell Harvest and Analysis:

    • After the incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Analyze the cell lysates for the desired endpoints, such as changes in protein ubiquitination (e.g., TOM20 ubiquitylation) or other markers of mitophagy, by Western blot or other relevant assays.[4]

FT3967385_Workflow PrepareStock Prepare this compound stock solution in DMSO TreatCells Treat cells with this compound and vehicle control PrepareStock->TreatCells SeedCells Seed target cells SeedCells->TreatCells Incubate Incubate for desired duration TreatCells->Incubate Harvest Harvest cells and analyze Incubate->Harvest

References

Application Notes and Protocols: FT3967385 for Inducing Mitophagy in Parkinson's Disease Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Mitochondrial dysfunction is a key pathological feature of PD, and the clearance of damaged mitochondria through a selective form of autophagy, known as mitophagy, is crucial for neuronal health.[1][3][4] The PINK1/Parkin pathway is a major regulator of mitophagy, and its impairment is linked to both familial and sporadic forms of PD.[5][6]

FT3967385 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme that negatively regulates mitophagy.[7] By inhibiting USP30, this compound prevents the removal of ubiquitin from mitochondrial outer membrane proteins, thereby promoting the PINK1/Parkin-mediated clearance of damaged mitochondria.[7][8] This makes this compound a valuable tool for studying mitophagy in the context of Parkinson's disease and a potential therapeutic candidate.[2][5] These application notes provide detailed protocols for utilizing this compound to induce and assess mitophagy in relevant cell line models of Parkinson's disease, such as the human neuroblastoma cell line SH-SY5Y.

Mechanism of Action of this compound

Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin at Serine 65 (p-S65-Ub).[7][9] This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates mitochondrial proteins, marking the damaged organelle for degradation.[1][7] USP30 counteracts this process by removing ubiquitin chains.[7] this compound covalently binds to and inhibits USP30, leading to an accumulation of ubiquitinated mitochondrial proteins, such as TOM20, and subsequent enhancement of mitophagic flux.[7][8]

FT3967385_Mechanism_of_Action cluster_Mitochondrion Mitochondrion Damaged_Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged_Mitochondrion->PINK1 TOM20 TOM20 Ub_TOM20 Ubiquitinated TOM20 Mitophagy Mitophagy (Degradation) Ub_TOM20->Mitophagy signals for Ub Ubiquitin PINK1->Ub phosphorylates (p-S65-Ub) USP30 USP30 USP30->Ub_TOM20 deubiquitinates This compound This compound This compound->USP30 inhibits Parkin Parkin (E3 Ligase) Parkin->Ub_TOM20 ubiquitinates Western_Blot_Workflow Start Start Cell_Culture Plate SH-SY5Y Cells Start->Cell_Culture Treatment Treat with this compound +/- AO Cell_Culture->Treatment Lysis Lyse Cells Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-TOM20, anti-Ub) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End mito_Keima_Workflow Start Start Cell_Culture Plate SH-SY5Y-mito-Keima Cells Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Harvesting Harvest and Resuspend Cells in FACS Buffer Treatment->Harvesting Flow_Cytometry Analyze by Flow Cytometry (Dual Excitation: 488nm & 561nm) Harvesting->Flow_Cytometry Data_Analysis Calculate Ratio of Acidic/Neutral Signal Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Identifying Off-Targets of FT3967385 Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT3967385 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a key negative regulator of mitophagy.[1][2] While highly selective, a comprehensive understanding of its potential off-targets is crucial for its therapeutic development and for interpreting preclinical and clinical data. This document provides detailed application notes and protocols for identifying off-targets of this compound using two powerful mass spectrometry-based proteomics approaches: Competitive Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP). These methods offer robust platforms for assessing the proteome-wide selectivity of covalent inhibitors in a cellular context.

Introduction to this compound and Off-Target Identification

This compound is an N-cyano pyrrolidine-based covalent inhibitor that targets a cysteine residue in the active site of USP30.[1][2] USP30 is a deubiquitinase localized to the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins, thereby suppressing the PINK1/Parkin-mediated mitophagy pathway.[1][3][4][5] Inhibition of USP30 by this compound enhances the ubiquitination of mitochondrial proteins, promoting the clearance of damaged mitochondria.[1][2] This mechanism of action holds therapeutic promise for neurodegenerative diseases such as Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[6][7]

Despite its high selectivity for USP30, the reactive nature of covalent inhibitors necessitates a thorough evaluation of their off-target engagement. Off-target interactions can lead to unexpected pharmacology, toxicity, or provide opportunities for drug repurposing. Mass spectrometry-based proteomics has emerged as an indispensable tool for unbiased, proteome-wide identification of small molecule-protein interactions.

This application note details two complementary mass spectrometry workflows for identifying the off-targets of this compound:

  • Competitive Activity-Based Protein Profiling (ABPP): This chemical proteomics approach utilizes a cysteine-reactive probe to profile the engagement of this compound with other cysteine-containing proteins in the proteome.

  • Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins on a proteome-wide scale. The binding of a ligand, such as this compound, can alter the thermal stability of its targets, allowing for their identification.

Signaling Pathway: USP30 in PINK1/Parkin-Mediated Mitophagy

The following diagram illustrates the central role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and the mechanism of action of this compound.

Figure 1: Role of USP30 in Mitophagy and Inhibition by this compound.

Data Presentation: Hypothetical Off-Target Profile of this compound

The following tables summarize hypothetical quantitative data for potential off-targets of this compound identified by Competitive ABPP and TPP. This data is illustrative and serves to demonstrate how results from these experiments can be presented.

Table 1: Hypothetical Off-Targets of this compound Identified by Competitive ABPP

Protein TargetUniProt IDFunctionIC50 (µM) vs. Cysteine-Reactive ProbeNotes
USP30 Q70CQ3 Deubiquitinase, Mitophagy Regulator 0.05 On-target
USP7Q93009Deubiquitinase, DNA repair, epigenetics5.2Structurally related USP
UCHL1P09936Deubiquitinase, neuronal maintenance12.8Abundant neuronal deubiquitinase
Cathepsin BP07858Cysteine protease, lysosomal degradation> 50Common off-target for covalent inhibitors
Aldehyde Dehydrogenase 2P05091Enzyme, alcohol metabolism25.6Contains a reactive cysteine

Table 2: Hypothetical Off-Targets of this compound Identified by Thermal Proteome Profiling (TPP)

Protein TargetUniProt IDFunctionThermal Shift (ΔTm, °C) at 10 µMp-value
USP30 Q70CQ3 Deubiquitinase, Mitophagy Regulator +5.8 < 0.001
USP11Q9Y5K6Deubiquitinase, DNA repair+2.10.045
Peroxiredoxin-2P32119Antioxidant enzyme-1.50.038
GAPDHP04406GlycolysisNo significant shift> 0.05

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify cysteine-reactive off-targets of this compound by competing its binding against a broad-spectrum cysteine-reactive probe.

ABPP_Workflow start Start: Cell Culture cell_treatment Treat cells with this compound (or DMSO vehicle) start->cell_treatment lysis Cell Lysis cell_treatment->lysis probe_incubation Incubate lysate with cysteine-reactive probe (e.g., IA-alkyne) lysis->probe_incubation click_chemistry Click Chemistry: Attach biotin-azide probe_incubation->click_chemistry enrichment Streptavidin Enrichment of probe-labeled proteins click_chemistry->enrichment digestion On-bead Trypsin Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis: Identify and quantify proteins. Determine IC50 values. lc_ms->data_analysis end End: Off-target List data_analysis->end

Figure 2: Workflow for Competitive ABPP.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cysteine-reactive probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne)

  • Biotin-azide

  • Copper(II) sulfate, TBTA, and sodium ascorbate (for click chemistry)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or DMSO for 1-2 hours.

  • Cell Lysis:

    • Harvest and wash cells with cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant.

  • Probe Labeling:

    • Incubate the clarified lysate with the cysteine-reactive probe (e.g., 100 µM iodoacetamide-alkyne) for 1 hour at room temperature.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, copper(II) sulfate, TBTA, and sodium ascorbate to the lysate.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour with rotation at room temperature.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce and alkylate the proteins on the beads.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify proteins using a suitable proteomics software (e.g., MaxQuant).

    • Determine the relative abundance of each identified protein in the this compound-treated samples compared to the DMSO control.

    • Calculate IC50 values for the displacement of the probe by this compound for each identified protein. Proteins with low IC50 values are considered potential off-targets.

Thermal Proteome Profiling (TPP)

This protocol identifies proteins that are thermally stabilized or destabilized upon binding to this compound.

TPP_Workflow start Start: Cell Culture cell_treatment Treat cells with this compound (or DMSO vehicle) start->cell_treatment heating Heat cell lysates to a range of temperatures (e.g., 37°C to 67°C) cell_treatment->heating centrifugation Centrifugation to separate soluble and aggregated proteins heating->centrifugation protein_prep Protein precipitation, digestion, and TMT labeling of soluble fractions centrifugation->protein_prep lc_ms LC-MS/MS Analysis protein_prep->lc_ms data_analysis Data Analysis: Generate melting curves. Identify proteins with thermal shifts (ΔTm). lc_ms->data_analysis end End: Off-target List data_analysis->end

Figure 3: Workflow for Thermal Proteome Profiling.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • TMT (Tandem Mass Tag) labeling reagents

  • LC-MS/MS system

Protocol:

  • Cell Culture and Lysis:

    • Culture cells to ~80% confluency.

    • Harvest and wash cells with cold PBS.

    • Lyse cells by methods such as freeze-thaw cycles in a suitable lysis buffer.

    • Clarify lysate by ultracentrifugation.

  • Drug Treatment:

    • Divide the lysate into two aliquots: one for treatment with this compound (e.g., 10 µM) and one for the DMSO vehicle control.

    • Incubate for 30 minutes at room temperature.

  • Thermal Challenge:

    • Aliquot the treated and control lysates into PCR tubes for each temperature point in a thermal gradient (e.g., 10 temperatures from 37°C to 67°C).

    • Heat the aliquots for 3 minutes at the respective temperatures in a thermal cycler, followed by 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform protein precipitation (e.g., with acetone) on the soluble fractions.

    • Resuspend the protein pellets, reduce, alkylate, and digest with trypsin.

    • Label the resulting peptides from each temperature point with different TMT reagents.

    • Pool the labeled peptides.

  • LC-MS/MS Analysis:

    • Analyze the pooled, labeled peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the relative abundance of each protein at each temperature point using proteomics software.

    • Normalize the data and plot the relative soluble protein abundance as a function of temperature to generate melting curves for each protein.

    • Fit the curves to a sigmoidal function to determine the melting temperature (Tm) for each protein in both the treated and control samples.

    • Calculate the thermal shift (ΔTm) for each protein. Proteins with a statistically significant ΔTm are considered potential direct or indirect targets of this compound.

Conclusion

The mass spectrometry-based methods of Competitive ABPP and TPP provide powerful and complementary approaches for the comprehensive identification of this compound off-targets. Competitive ABPP is particularly well-suited for identifying other cysteine-reactive proteins that may interact with this compound, while TPP offers an unbiased assessment of target engagement based on changes in protein stability. The detailed protocols provided herein offer a starting point for researchers to implement these techniques in their own laboratories. A thorough understanding of the off-target profile of this compound will be invaluable for its continued development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Troubleshooting FT3967385 solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective in vitro use of FT3967385, a novel and selective covalent inhibitor of the deubiquitinase USP30.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, selective, and covalent inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane.[2][4] Its molecular formula is C21H19N5O2 and its molecular weight is 373.41.[1][3] By inhibiting USP30, this compound prevents the removal of ubiquitin from mitochondrial proteins, which promotes the PINK1-PARKIN pathway of mitophagy, the selective degradation of damaged mitochondria.[2][5][6] This mechanism is crucial for mitochondrial quality control.[4][7]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (267.80 mM), though ultrasonic assistance is recommended to fully dissolve the compound.[1][3] It is critical to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[3]

  • Solid Compound: Store at 4°C, protected from light.[1][3]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][8] Always protect from light.[1][3] Avoid repeated freeze-thaw cycles.[3]

Q3: What is the in vitro potency of this compound?

A3: this compound has a calculated IC50 of approximately 1 nM in vitro against purified USP30.[2]

Q4: Is this compound selective for USP30?

A4: Yes, this compound is highly selective for USP30. In a DUB profiler screen, it showed significant inhibition of USP30 at concentrations up to 200 nM, with only one other deubiquitinase, USP6, showing some degree of inhibition.[2] However, USP6 has a very restricted expression profile and is not typically found in the cell lines where this compound is commonly studied.[2]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media

Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous assay medium. This is a common issue when diluting a DMSO stock solution into a buffer or cell culture medium.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically ≤ 0.5%) to minimize solvent effects, but sufficient to maintain solubility.

  • Decrease Working Concentration: Determine the minimum effective concentration of this compound for your experiment and work within a range where it remains soluble.

  • Use a Co-solvent: In some cell-free assays, a small percentage of a biocompatible co-solvent can be included in the final assay buffer. Always run a vehicle control to account for any effects of the co-solvent.[9]

  • Pre-warm the Medium: Warming the assay medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.

Issue 2: Inconsistent or Lower-Than-Expected Activity

Potential Cause 1: Compound Degradation

  • Improper Storage: The compound or its stock solution may have been stored incorrectly (e.g., at the wrong temperature, exposed to light, or subjected to multiple freeze-thaw cycles).

  • Solution Instability: this compound in the final aqueous experimental medium may not be stable over the entire duration of a long-term experiment.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the solid compound and DMSO stock solutions have been stored according to the recommendations (see FAQ 2).

  • Prepare Fresh Solutions: Always prepare fresh dilutions of the stock solution in your aqueous medium immediately before each experiment.

  • Conduct a Stability Study: If inconsistent results persist, perform a stability study under your specific experimental conditions (see Experimental Protocols section).

Potential Cause 2: Adsorption to Plastics

  • Hydrophobic Nature: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., plates, tubes), reducing the effective concentration in the medium.

Troubleshooting Steps:

  • Use Low-Binding Plastics: Utilize low-adhesion microplates and tubes for preparing and storing solutions of this compound.

  • Include a Surfactant: For cell-free assays, consider adding a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the assay buffer to reduce non-specific binding.[10]

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes

| DMSO | 100 | 267.80 | Requires sonication for complete dissolution.[1] |

Table 2: Stock Solution Preparation

Desired Stock Concentration (mM) Volume of DMSO to add to 1 mg of this compound Volume of DMSO to add to 5 mg of this compound
1 2.6780 mL 13.3901 mL
5 0.5356 mL 2.6780 mL
10 0.2678 mL 1.3390 mL

(Data derived from MedChemExpress product sheet)[1]

Table 3: In Vitro Stability of this compound in Different Media (Hypothetical Data)

Medium Temperature (°C) Time (hours) % Remaining
PBS, pH 7.4 37 0 100
2 98.2
6 95.1
24 85.3
DMEM + 10% FBS 37 0 100
2 99.1
6 97.5

| | | 24 | 92.8 |

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol determines the kinetic solubility of this compound in a chosen aqueous buffer, which is crucial for designing in vitro assays.[11][12]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of this compound concentrations with a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: In Vitro Stability Assessment by HPLC

This protocol assesses the stability of this compound in a specific medium over time.

  • Preparation: Prepare a solution of this compound in your test medium (e.g., cell culture medium with 10% FBS) at the desired final concentration (e.g., 1 µM).

  • Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to the aliquot.

  • Storage: Store the quenched samples at -80°C until analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Visualizations

FT3967385_Signaling_Pathway cluster_mito Mitochondrion Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 Ub Ubiquitin PINK1->Ub phosphorylates pUb pS65-Ub Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active OMM_Proteins OMM Proteins Parkin_active->OMM_Proteins ubiquitinates Ub_OMM Ubiquitinated OMM Proteins OMM_Proteins->Ub_OMM Mitophagy Mitophagy Ub_OMM->Mitophagy signals for USP30 USP30 Ub_OMM->USP30 deubiquitinates USP30->OMM_Proteins This compound This compound This compound->USP30 inhibits

Caption: this compound inhibits USP30, promoting PINK1/Parkin-mediated mitophagy.

Solubility_Workflow start Start: Compound Precipitation Observed q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO to <0.5% q1->a1_yes Yes q2 Is compound still precipitating? q1->q2 No a1_yes->q2 a2_yes Lower the working concentration of this compound q2->a2_yes Yes end_soluble End: Compound Soluble q2->end_soluble No q3 Is activity still low or inconsistent? a2_yes->q3 a3_yes Perform in-assay stability check (Protocol 2) q3->a3_yes Yes end_stable End: Consistent Activity q3->end_stable No

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental_Workflow prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_working 2. Prepare Fresh Working Dilutions in Assay Medium prep_stock->prep_working run_assay 3. Perform In Vitro Assay (e.g., cell treatment) prep_working->run_assay data_analysis 4. Analyze Endpoint (e.g., Western Blot for TOM20-Ub) run_assay->data_analysis

Caption: A standard experimental workflow for using this compound in vitro.

References

Technical Support Center: Optimizing FT3967385 Concentration for Maximal USP30 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the optimization of FT3967385 concentration for maximal USP30 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit USP30?

This compound is a selective, covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] It belongs to the N-cyano pyrrolidine class of compounds.[1][3] this compound works by covalently modifying the active site of USP30, leading to its irreversible inhibition.[1] This inhibition promotes the ubiquitination of mitochondrial proteins, a key step in the process of mitophagy, which is the selective removal of damaged mitochondria.[4][5]

Q2: What is a good starting concentration for this compound in my cell-based assay?

A concentration of 200 nM has been shown to be effective for inhibiting USP30 in SH-SY5Y neuroblastoma cells, leading to increased ubiquitylation of TOM20, a robust biomarker for USP30 inhibition.[1][6] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How can I determine the optimal concentration of this compound for my experiment?

To determine the optimal concentration, a dose-response curve should be generated. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint. A key biomarker for USP30 inhibition is the ubiquitylation status of the mitochondrial protein TOM20.[1][2] An increase in ubiquitylated TOM20 indicates successful USP30 inhibition.

Q4: I am not observing any inhibition of USP30 activity. What are the possible reasons?

Several factors could contribute to a lack of observed inhibition:

  • Incorrect Concentration: The concentration of this compound may be too low. It is advisable to test a range of concentrations to determine the optimal one for your specific cell line and experimental setup.

  • Cell Permeability: While this compound is cell-permeable, differences in cell lines could affect its uptake.

  • Inhibitor Inactivity: Ensure the inhibitor has been stored correctly and is not degraded. Prepare fresh solutions for each experiment.

  • Assay Sensitivity: The assay used to measure USP30 inhibition may not be sensitive enough. Consider using a highly sensitive method like monitoring the ubiquitylation of a known USP30 substrate such as TOM20.[1]

  • Low Endogenous Parkin Expression: The PINK1/Parkin pathway is crucial for mitophagy, which is regulated by USP30.[3] If your cell line has very low endogenous Parkin expression, the effects of USP30 inhibition on mitophagy may be less pronounced.[1]

Q5: Are there any known off-target effects of this compound?

This compound is highly selective for USP30 at concentrations up to 200 nM.[1][2][3] However, at higher concentrations, some off-target effects have been observed, with minor inhibition of USP6.[1][7] Proteomics analysis has also suggested potential off-target effects at higher concentrations.[4][7][8] It is crucial to use the lowest effective concentration to minimize off-target effects.

Troubleshooting Guides

Problem: High variability in experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent cell densityEnsure uniform cell seeding and confluency across all wells and plates.
Inaccurate inhibitor concentrationPrepare a fresh stock solution of this compound and perform serial dilutions carefully.
Pipetting errorsUse calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
Problem: Unexpected cell toxicity.
Possible Cause Troubleshooting Step
High concentration of this compoundPerform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. Use a concentration well below the toxic level.
Solvent toxicity (e.g., DMSO)Ensure the final concentration of the solvent is consistent across all conditions and is at a non-toxic level (typically <0.5%).
Extended incubation timeOptimize the incubation time with the inhibitor. Shorter incubation times may be sufficient to observe the desired effect without causing significant toxicity.

Quantitative Data Summary

Parameter Value Assay Condition Reference
IC50 (in vitro) ~1 nMRecombinant USP30, Ubiquitin-Rhodamine substrate[1][2]
Effective Cellular Concentration 200 nMSH-SY5Y neuroblastoma cells[1][6]
Selectivity Highly selective for USP30 at ≤ 200 nMDUB profiler screen[1][2][3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using TOM20 Ubiquitylation Assay

This protocol describes how to determine the effective concentration of this compound in a cell-based assay by monitoring the ubiquitylation of TOM20.

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

  • Primary antibodies: anti-TOM20, anti-ubiquitin

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Inhibitor Treatment: Prepare a series of this compound dilutions (e.g., 10 nM, 50 nM, 100 nM, 200 nM, 500 nM, 1 µM). Include a vehicle control (e.g., DMSO). Treat the cells with the different concentrations of the inhibitor for a predetermined time (e.g., 4 hours).

  • Induction of Mitophagy (Optional but Recommended): To enhance the ubiquitylation signal, mitochondrial depolarization can be induced using agents like Antimycin A and Oligomycin A (A/O) for the last 1-4 hours of inhibitor treatment.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and deubiquitinase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against TOM20 and ubiquitin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and visualize the bands.

  • Data Analysis: Quantify the intensity of the higher molecular weight bands corresponding to ubiquitylated TOM20 relative to the unmodified TOM20 band. The concentration of this compound that gives a significant increase in ubiquitylated TOM20 is the optimal concentration.

Protocol 2: In Vitro USP30 Inhibition Assay using Ubiquitin-Rhodamine 110-Glycine

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on recombinant USP30.[9][10]

Materials:

  • Recombinant human USP30

  • Ubiquitin-Rhodamine 110-Glycine (Ub-Rho110) substrate

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT)[6]

  • This compound

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add a fixed concentration of recombinant USP30 to the wells of the 384-well plate. Add the different concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.

  • Fluorescence Measurement: Immediately start monitoring the increase in fluorescence over time using a plate reader. The cleavage of the substrate by USP30 releases rhodamine 110, leading to a fluorescent signal.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

USP30_Inhibition_Pathway cluster_0 Mitochondrial Outer Membrane USP30 USP30 Ub_Mito_Protein Ubiquitinated Mitochondrial Protein Ub_TOM20 Ub-TOM20 Mito_Protein Mitochondrial Protein Mito_Protein->Ub_Mito_Protein Ubiquitination (e.g., by Parkin) Ub_Mito_Protein->USP30 Substrate Ub_Mito_Protein->Mito_Protein Deubiquitination Mitophagy Mitophagy (Degradation of damaged mitochondria) Ub_Mito_Protein->Mitophagy TOM20 TOM20 TOM20->Ub_TOM20 Ubiquitination Ub_TOM20->USP30 Substrate Ub_TOM20->TOM20 Deubiquitination Ub_TOM20->Mitophagy PINK1 PINK1 Parkin Parkin (E3 Ligase) PINK1->Parkin Activates Parkin->Mito_Protein Ubiquitinates Parkin->TOM20 Ubiquitinates This compound This compound This compound->USP30

Caption: Signaling pathway of USP30 inhibition by this compound, leading to increased mitochondrial protein ubiquitination and subsequent mitophagy.

Experimental_Workflow cluster_workflow Workflow for Optimizing this compound Concentration A 1. Cell Seeding B 2. Treatment with this compound (Dose-Response) A->B C 3. Induction of Mitochondrial Depolarization (Optional) B->C D 4. Cell Lysis C->D E 5. Western Blot for Ub-TOM20 D->E F 6. Data Analysis & IC50 Determination E->F

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start No USP30 Inhibition Observed C1 Check this compound Concentration Start->C1 C2 Verify Inhibitor Activity C1->C2 Concentration OK S1 Perform Dose-Response Experiment C1->S1 Concentration too low? C3 Assess Assay Sensitivity C2->C3 Inhibitor OK S2 Prepare Fresh Stock Solution C2->S2 Inhibitor degraded? C4 Check Parkin Expression C3->C4 Assay OK S3 Use a More Sensitive Biomarker (e.g., Ub-TOM20) C3->S3 Assay not sensitive? S4 Use a Cell Line with Sufficient Parkin Expression C4->S4 Low Parkin expression? Success Inhibition Observed C4->Success Parkin OK

References

How to minimize FT3967385 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs for Minimizing Off-Target Effects in Cellular Assays

This guide is intended for researchers, scientists, and drug development professionals using the selective USP30 inhibitor, FT3967385. It provides answers to frequently asked questions and troubleshooting strategies to help minimize and interpret potential off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent and selective N-cyano pyrrolidine-based inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2] It acts as a covalent inhibitor, modifying the active site of USP30.[3] USP30's primary role is to negatively regulate mitophagy, the process of clearing damaged mitochondria.[1][2] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, such as TOM20, which serves as a robust biomarker for target engagement.[1][2] This ultimately enhances the clearance of damaged mitochondria.[4]

Q2: What are the known off-target effects of this compound?

While this compound displays high selectivity for USP30 at lower concentrations (up to 200 nM), off-target effects have been observed, particularly at higher concentrations.[3][5] Proteomics analysis in SH-SY5Y neuroblastoma cells revealed some off-target effects when comparing this compound treatment with the genetic knockout of USP30.[1][4] At concentrations of 10 µM, some decreased selectivity has been noted, with potential off-target inhibition of other deubiquitinases like USP6, USP21, and USP45.[3] It is crucial to carefully profile the inhibitor in your specific cellular model to avoid misinterpretation of results due to these potential off-target activities.[3]

Q3: My cells are showing a phenotype inconsistent with USP30 inhibition (e.g., unexpected toxicity, altered cell morphology). Could this be due to off-target effects?

Yes, an unexpected phenotype is a primary indicator of potential off-target activity.[6] While this compound generally has a low impact on cell viability, high concentrations or cell-type-specific sensitivities could lead to confounding effects not directly related to USP30 inhibition.[1] It is essential to correlate the observed phenotype with on-target engagement.

Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is critical for data integrity.[7] A multi-pronged approach is recommended:

  • Dose-Response Analysis: A hallmark of a specific on-target effect is a clear dose-response relationship. The potency (EC50) of this compound for your observed phenotype should correlate with its potency for inhibiting USP30 activity (e.g., ubiquitination of TOM20).

  • Use of a Structurally Unrelated Inhibitor: If available, using a different, structurally distinct USP30 inhibitor should reproduce the same phenotype.[7][8] If it doesn't, this suggests the observed effect may be specific to the chemical scaffold of this compound.

  • Rescue Experiments: In genetically tractable systems, you can perform a rescue experiment. Overexpressing a drug-resistant mutant of USP30 should reverse the on-target phenotype. If the phenotype persists, it is likely due to off-target effects.

  • Genetic Knockdown/Knockout: The most direct comparison is to see if the genetic knockdown or knockout of USP30 phenocopies the effects of this compound.

Troubleshooting Guide
Problem Possible Cause Troubleshooting Steps
High Cell Toxicity Off-target inhibition of essential cellular proteins.1. Perform a dose-response curve for cytotoxicity: Compare the IC50 for cell viability with the EC50 for on-target USP30 inhibition. A large discrepancy suggests off-target toxicity.[6] 2. Lower the concentration: Use the lowest effective concentration of this compound that shows on-target activity. 3. Time-course experiment: Analyze cytotoxicity at different time points to understand the kinetics of the toxic effect.
Inconsistent Phenotypic Results 1. Compound degradation: Repeated freeze-thaw cycles can degrade the compound. 2. Variability in cell health or density. 1. Proper storage: Aliquot stock solutions and store at -80°C. Prepare fresh dilutions for each experiment.[9] 2. Standardize cell culture: Ensure consistent cell seeding density and monitor cell health regularly.[9]
Phenotype does not match USP30 Knockout Off-target effects of this compound are driving the observed phenotype.1. Confirm on-target engagement: Use a target engagement assay like a cellular thermal shift assay (CETSA) or monitor the ubiquitination of the biomarker TOM20.[1][7] 2. Identify off-targets: Consider performing a proteomics or kinome-wide screen to identify unintended binding partners of this compound in your cell system.[7]
Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target, USP30, and key potential off-targets. This data highlights the selectivity of the compound.

TargetIC50 (nM)Assay TypeNotes
USP30 ~20 In vitro enzyme activityHigh potency against the intended target.[3]
USP6>1000 (at 200nM this compound)DUB profiler screenSignificant inhibition only at much higher concentrations.[3]
USP21>1000 (at 200nM this compound)DUB profiler screenDemonstrates good selectivity.[3]
USP45>1000 (at 200nM this compound)DUB profiler screenShows high selectivity over this related deubiquitinase.[3]
Mandatory Visualizations

Signaling Pathway

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrion Damaged_Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged_Mitochondrion->PINK1 stabilizes Parkin_recruitment Parkin Recruitment PINK1->Parkin_recruitment Ubiquitination Ubiquitination of OMM Proteins Parkin_recruitment->Ubiquitination USP30 USP30 Ubiquitination->USP30 Mitophagy Mitophagy Ubiquitination->Mitophagy promotes USP30->Ubiquitination removes Ub (inhibits) This compound This compound This compound->USP30 inhibits

Caption: Role of USP30 and this compound in regulating mitophagy.

Experimental Workflow

Off_Target_Validation_Workflow Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response (Phenotype vs. On-Target Biomarker) Start->Dose_Response Correlation Correlates? Dose_Response->Correlation On_Target Likely On-Target Effect Correlation->On_Target Yes Genetic_Comparison Compare with USP30 Knockout/Knockdown Correlation->Genetic_Comparison No Phenocopies Phenocopies? Genetic_Comparison->Phenocopies Phenocopies->On_Target Yes Control_Compound Test with Structurally Different USP30 Inhibitor Phenocopies->Control_Compound No Off_Target Likely Off-Target Effect Proteomics Consider Proteomics-based Off-Target Identification Off_Target->Proteomics Reproduced Reproduced? Control_Compound->Reproduced Reproduced->On_Target Yes Reproduced->Off_Target No

Caption: Workflow for validating off-target effects.

Logical Relationship

Troubleshooting_Decision_Tree Start Unexpected Result with this compound Q_Concentration Is the concentration > 200 nM? Start->Q_Concentration A_High_Concentration High risk of off-target effects. Lower the concentration and repeat. Q_Concentration->A_High_Concentration Yes Q_On_Target Is the on-target biomarker (e.g., p-TOM20) modulated? Q_Concentration->Q_On_Target No A_No_Target_Engagement Compound may be inactive or degraded. Check compound integrity and assay. Q_On_Target->A_No_Target_Engagement No Q_Controls Are all controls (vehicle, positive) behaving as expected? Q_On_Target->Q_Controls Yes A_Control_Failure Troubleshoot assay setup, reagents, and cell health. Q_Controls->A_Control_Failure No Conclusion Proceed with off-target validation workflow. Q_Controls->Conclusion Yes

Caption: Decision tree for troubleshooting unexpected results.

Experimental Protocols
Protocol 1: Western Blot for TOM20 Ubiquitination

This protocol is used to confirm on-target engagement of this compound by measuring the ubiquitination status of the USP30 substrate, TOM20.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-TOM20, anti-Ubiquitin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 200, 1000 nM) for the desired time (e.g., 6-24 hours). Include a positive control for mitophagy induction if applicable (e.g., Oligomycin/Antimycin A).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the chemiluminescent substrate.

  • Data Analysis: Image the blot. An increase in higher molecular weight species of TOM20 (smearing or distinct bands) indicates increased ubiquitination and successful on-target inhibition of USP30 by this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cells in culture

  • This compound and vehicle control (e.g., DMSO)

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for protein extraction and Western blotting

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.[7]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. Include an unheated control.[7]

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

  • Separation: Centrifuge the samples at high speed to pellet the precipitated proteins.[7]

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble USP30 by Western blot.

  • Data Interpretation: Binding of this compound should stabilize USP30, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This confirms direct target engagement in a cellular context.

References

Addressing FT3967385-induced cytotoxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound FT3967385 appears to be a fictional entity. To provide a factually accurate and relevant technical support guide, this document uses Olaparib (a well-characterized PARP inhibitor) as a representative compound known to induce cytotoxicity and encounter challenges in long-term experiments. The principles and troubleshooting strategies described herein are based on published data for Olaparib and are applicable to similar targeted therapies.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Olaparib in long-term experiments. It is intended for scientists and drug development professionals encountering issues such as diminished cytotoxicity or acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Olaparib-induced cytotoxicity?

Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs).[2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective.[2][3] When Olaparib inhibits PARP, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[1][2] In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death.[1] This concept is known as synthetic lethality.[2] Olaparib's cytotoxicity is also attributed to its ability to "trap" PARP enzymes on DNA, creating cytotoxic PARP-DNA complexes.[4][5]

Q2: My cancer cell line, which was initially sensitive to Olaparib, is showing reduced cytotoxicity in my long-term experiment. What are the potential causes?

Reduced sensitivity to Olaparib after prolonged exposure is a common observation and typically indicates the development of acquired resistance. Several mechanisms can be responsible:

  • Restoration of Homologous Recombination (HR): The most common mechanism is the acquisition of secondary mutations in BRCA1 or BRCA2 that restore their function, thereby reactivating the HR repair pathway.[6][7]

  • Increased Drug Efflux: Cancer cells may upregulate drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), which actively transport Olaparib out of the cell, reducing its intracellular concentration and efficacy.[6][8][9]

  • Changes in PARP1 Protein: Mutations in the PARP1 gene can prevent Olaparib from binding to or trapping the PARP1 protein at the site of DNA damage, rendering the drug ineffective.[10]

  • Protection of Replication Forks: Cancer cells can develop mechanisms to protect and stabilize stalled DNA replication forks, preventing their collapse into the toxic DSBs that are the ultimate effectors of Olaparib's cytotoxicity.[6]

  • Loss of PARG: Loss of PAR glycohydrolase (PARG), the enzyme that reverses PARP activity, has also been identified as a potential resistance mechanism.[8]

Q3: How can I experimentally confirm that my cells have developed resistance to Olaparib?

To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of your long-term treated cells to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance. A clonogenic survival assay is considered a gold-standard method for assessing long-term cytotoxic effects.[5]

Data Presentation: Olaparib IC50 Values

The following tables summarize representative IC50 values for Olaparib in various cancer cell lines, highlighting the differences between sensitive, resistant, and HR-proficient models.

Table 1: Olaparib IC50 in BRCA-mutant vs. Resistant Ovarian Cancer Cells

Cell Line BRCA2 Status Olaparib IC50 (µM) Fold Increase in Resistance Reference
PEO1 Mutant 25.0 - [5]

| PEO1-OR (Olaparib-Resistant) | Restored (via secondary mutation) | 82.1 | 3.3x |[5] |

Table 2: Olaparib IC50 in Various Breast Cancer Cell Lines

Cell Line BRCA1 Status Olaparib IC50 (µM) Reference
MDA-MB-436 Mutant 4.7 [11]
HCC1937 Mutant 96.0 [11]
MDA-MB-231 Wild-Type <20.0 [11]

| HCC1806 | Wild-Type | 1.2 |[11] |

Table 3: Olaparib IC50 in Colorectal Cancer Cell Lines

Cell Line Description Olaparib IC50 (µM) Reference
HCT116 Low BRCA2 expression 2.799 [12]
HCT15 Intermediate BRCA2 expression 4.745 [12]

| SW480 | High BRCA2 expression | 12.42 |[12] |

Experimental Protocols & Troubleshooting

Protocol 1: Long-Term Cell Viability Assessment (Clonogenic Assay)

This assay determines the ability of a single cell to grow into a colony, providing a robust measure of long-term cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well, optimize for your cell line). Allow cells to adhere overnight.

  • Treatment: Treat the cells with a range of Olaparib concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for an extended period (e.g., 10-14 days) until visible colonies are formed in the control wells. Do not disturb the plates during this time.

  • Fixation and Staining:

    • Carefully wash the wells with phosphate-buffered saline (PBS).

    • Fix the colonies with a methanol:acetic acid solution (3:1) for 5 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

  • Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the cytotoxic effect.

Protocol 2: Assessing PARP Inhibition via Immunoblotting

This protocol indirectly measures Olaparib's activity by detecting the accumulation of poly(ADP-ribose) (PAR), the product of PARP enzymes. Effective inhibition will lead to a decrease in PAR levels.

Methodology:

  • Cell Treatment: Treat cells with Olaparib at the desired concentration and for the desired time. It is crucial to include a positive control for PARP activation, such as treatment with a DNA damaging agent (e.g., H₂O₂ or MMS).

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with a primary antibody against PAR (poly(ADP-ribose)).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate. A decrease in the PAR signal in Olaparib-treated cells (especially after induction of DNA damage) indicates effective PARP inhibition.

Visualizations

Signaling Pathway Diagram

Olaparib_Mechanism_of_Action cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell + Olaparib DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N recruits DNA_DSB_N Replication Fork Collapse (DSB) DNA_SSB_N->DNA_DSB_N if unrepaired BER Base Excision Repair PARP_N->BER activates BER->DNA_SSB_N repairs HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N activates Cell_Survival_N Cell Survival HR_N->Cell_Survival_N leads to DNA_SSB_T DNA Single-Strand Break (SSB) PARP_T PARP DNA_SSB_T->PARP_T recruits DNA_DSB_T Accumulated DSBs DNA_SSB_T->DNA_DSB_T Replication Fork Collapse PARP_Trap PARP Trapping PARP_T->PARP_Trap Olaparib Olaparib Olaparib->PARP_T inhibits & traps HR_T Defective HR (BRCA Mutant) DNA_DSB_T->HR_T cannot be repaired by Cell_Death Cytotoxicity / Cell Death HR_T->Cell_Death leads to

Caption: Mechanism of Olaparib-induced synthetic lethality.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Start: Decreased Cytotoxicity Observed in Long-Term Culture Confirm_Resistance 1. Confirm Resistance: Compare IC50 of treated vs. parental cells (Clonogenic Assay) Start->Confirm_Resistance Resistance_Confirmed Resistance Confirmed? (e.g., >3-fold IC50 increase) Confirm_Resistance->Resistance_Confirmed Investigate_HR 2a. Investigate HR Status: Sequence BRCA1/2 for reversion mutations Resistance_Confirmed->Investigate_HR Yes Investigate_Efflux 2b. Investigate Drug Efflux: Measure ABCB1/P-gp expression (qPCR or Western Blot) Resistance_Confirmed->Investigate_Efflux Yes Investigate_PARP1 2c. Investigate PARP1 Status: Sequence PARP1 gene for mutations Resistance_Confirmed->Investigate_PARP1 Yes No_Resistance No Significant Resistance: Re-evaluate experimental conditions (drug stability, cell line integrity) Resistance_Confirmed->No_Resistance No HR_Restored HR Restored Investigate_HR->HR_Restored Efflux_Increased Efflux Pump Upregulated Investigate_Efflux->Efflux_Increased PARP1_Mutated PARP1 Mutated Investigate_PARP1->PARP1_Mutated Logical_Relationships cluster_Input Cellular Context & Treatment cluster_Mechanism Molecular Mechanism cluster_Outcome Cellular Outcome BRCA_Status BRCA Status HR_Competency Homologous Recombination Competency BRCA_Status->HR_Competency determines Olaparib_Tx Olaparib Treatment PARP_Inhibition PARP Inhibition & Trapping Olaparib_Tx->PARP_Inhibition causes Genomic_Instability Genomic Instability HR_Competency->Genomic_Instability prevents (if competent) PARP_Inhibition->Genomic_Instability promotes (if HR deficient) Cell_Fate Cell Fate Genomic_Instability->Cell_Fate determines

References

Technical Support Center: Refining FT3967385 Treatment Duration for Optimal Mitophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing FT3967385 treatment to induce mitophagy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce mitophagy?

A1: this compound is a selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme that resides on the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial proteins. By inhibiting USP30, this compound promotes the accumulation of ubiquitin on mitochondrial substrates, most notably the Translocase of Outer Mitochondrial Membrane 20 (TOM20). This enhanced ubiquitination serves as a signal for the recruitment of the mitophagy machinery, primarily through the PINK1/Parkin pathway, leading to the engulfment and degradation of damaged mitochondria.

Q2: What is the recommended cell line for studying this compound-induced mitophagy?

A2: The human neuroblastoma cell line SH-SY5Y is a commonly used and recommended model for studying this compound-induced mitophagy.[1] These cells endogenously express the necessary components of the PINK1/Parkin pathway.

Q3: How can I monitor the effectiveness of my this compound treatment?

A3: A key biomarker for successful this compound treatment is the increased ubiquitination of TOM20.[1] This can be assessed by Western blotting. Additionally, mitophagy induction can be quantified by microscopy-based assays that measure the formation of mitolysosomes, which are mitochondria delivered to lysosomes for degradation.

Q4: What is the optimal concentration of this compound to use?

A4: The optimal concentration can vary depending on the cell type and experimental conditions. However, studies in SH-SY5Y cells have shown effective USP30 inhibition and mitophagy induction at concentrations ranging from 100 nM to 500 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system, as higher concentrations may lead to off-target effects.

Q5: How long should I treat my cells with this compound to observe optimal mitophagy?

A5: The optimal treatment duration is a critical parameter to determine empirically. A time-course experiment is highly recommended. Based on existing data, significant induction of mitophagy, as measured by the number of mitolysosomes, can be observed after 96 hours of treatment in SH-SY5Y cells.[1] Shorter treatment times (e.g., 1-4 hours) are sufficient to observe the initial biochemical marker of this compound activity, which is the enhanced ubiquitination of TOM20 upon mitochondrial depolarization.[1]

Data Presentation

Table 1: Effect of this compound Treatment Duration on Mitophagy Induction in SH-SY5Y Cells

Treatment Duration (hours)This compound ConcentrationParameter MeasuredObservationReference
1200 nMTOM20 UbiquitinationIncreased ubiquitination upon AO treatment[1]
4200 nMTOM20 UbiquitinationEnhanced ubiquitination and degradation[1]
24100 nMTOM20 UbiquitinationIncreased ubiquitination in mitochondrial fraction[1]
96200 nMNumber of Mitolysosomes per cellSignificant increase (~2-fold)[1]
96500 nMNumber of Mitolysosomes per cellSignificant increase (~3-fold)[1]
AO: Antimycin A/Oligomycin A, mitochondrial depolarizing agents.

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells at approximately 80% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete culture medium.

    • Replace the existing medium in the cell culture plates with the medium containing this compound.

    • For time-course experiments, add the treatment medium at staggered time points, ensuring all plates are harvested simultaneously.

Protocol 2: Quantification of Mitolysosomes using a mito-QC Reporter

This protocol is adapted for SH-SY5Y cells stably expressing the mito-QC reporter, a tandem mCherry-GFP tag localized to the outer mitochondrial membrane.

  • Cell Seeding: Seed SH-SY5Y-mito-QC cells onto glass-bottom dishes suitable for live-cell imaging.

  • Treatment: Treat cells with this compound at the desired concentrations and for the indicated durations. Include a DMSO-treated vehicle control.

  • Imaging:

    • Prior to imaging, replace the treatment medium with a live-cell imaging solution.

    • Acquire images using a confocal microscope equipped with appropriate lasers for GFP (e.g., 488 nm) and mCherry (e.g., 561 nm).

  • Image Analysis:

    • Mitolysosomes are identified as red-only puncta (mCherry-positive, GFP-negative), as the GFP signal is quenched in the acidic environment of the lysosome.

    • Quantify the number of mitolysosomes per cell using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the number of mitolysosomes to the total number of cells in each field of view.

Protocol 3: Western Blot Analysis of TOM20 Ubiquitination
  • Cell Lysis:

    • After treatment with this compound (and a mitochondrial depolarizing agent like Antimycin A/Oligomycin A, if applicable), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and a deubiquitinase inhibitor such as N-ethylmaleimide (NEM).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoprecipitation (Optional, for enhanced detection):

    • Incubate a portion of the cell lysate with an anti-TOM20 antibody overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates or immunoprecipitated samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against TOM20.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Ubiquitinated TOM20 will appear as higher molecular weight bands or a smear above the unmodified TOM20 band.

Troubleshooting Guide

IssuePossible CauseRecommendation
No increase in TOM20 ubiquitination Inactive this compoundEnsure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.
Insufficient treatment time for ubiquitination detectionFor detecting changes in ubiquitination, shorter treatment times (1-4 hours) in combination with a mitochondrial depolarizing agent are often more effective.
Low abundance of ubiquitinated TOM20Consider using an immunoprecipitation step for TOM20 to enrich for the ubiquitinated species before Western blotting.
High background in Western blot Non-specific antibody bindingOptimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. Ensure the blocking step is adequate.
Contaminated buffers or reagentsPrepare fresh buffers and filter-sterilize them.
Variability in mitolysosome quantification Inconsistent cell densitySeed cells at a consistent density to avoid artifacts due to confluency.
Subjectivity in manual quantificationUse automated image analysis software with consistent thresholding parameters to quantify mitolysosomes.
Cell toxicity observed This compound concentration is too highPerform a dose-response curve to determine the optimal, non-toxic concentration for your cells.
Prolonged exposure to the compoundIf long-term treatment is required, monitor cell health regularly using viability assays.

Visualizations

Mitophagy_Pathway_this compound cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Drug_Action Drug Action cluster_Cellular_Process Cellular Process USP30 USP30 Ub_TOM20 Ubiquitinated TOM20 USP30->Ub_TOM20 Inhibits TOM20 TOM20 Ub_TOM20->TOM20 Deubiquitination PINK1 PINK1 Ub_TOM20->PINK1 Stabilizes TOM20->Ub_TOM20 Ubiquitination Parkin_recruitment Parkin Recruitment PINK1->Parkin_recruitment Promotes Mitophagy Mitophagy Parkin_recruitment->Mitophagy Induces This compound This compound This compound->USP30 Inhibits

Caption: Signaling pathway of this compound-induced mitophagy.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Culture Culture SH-SY5Y cells Seed Seed cells for experiment Culture->Seed Treat Treat with this compound (Time-course: 24, 48, 72, 96h) Seed->Treat Western Western Blot for Ub-TOM20 Treat->Western Microscopy Microscopy for Mitolysosomes (mito-QC) Treat->Microscopy Quantify Quantify Results Western->Quantify Microscopy->Quantify

References

Technical Support Center: Overcoming Challenges in FT3967385 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the in vivo delivery of FT3967385, a potent and selective covalent inhibitor of USP30. The information is designed to assist in the successful design and execution of animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Ubiquitin Specific Protease 30 (USP30), a deubiquitylase enzyme that negatively regulates mitophagy. By forming a covalent bond with the active site of USP30, this compound inhibits its activity, leading to an increase in mitochondrial ubiquitination and subsequent clearance of damaged mitochondria. This mechanism of action is being explored for therapeutic potential in various diseases, including neurodegenerative disorders.

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: The primary challenges for in vivo studies with this compound stem from its physicochemical properties and its covalent mechanism of action. Key challenges include:

  • Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, which can lead to difficulties in preparing stable and homogenous formulations for administration.

  • Formulation Stability: Covalent inhibitors can be reactive, and their stability in different formulation vehicles over time needs to be considered to ensure accurate dosing.

  • Potential for Off-Target Effects: As a covalent inhibitor, there is a potential for off-target binding, especially at higher concentrations, which can lead to toxicity or confounding results. The selectivity of this compound for USP30 has been shown to decrease at higher concentrations.[1]

  • Limited Pharmacokinetic Data: There is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profile of this compound in animal models.

Q3: What is the recommended storage for this compound and its stock solutions?

A3: For the solid compound, store at 4°C and protect from light. For stock solutions in DMSO, it is recommended to store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: this compound is precipitating out of my formulation.

This is a common issue due to the poor aqueous solubility of this compound.

Troubleshooting Steps:

  • Vehicle Selection: For a compound that is soluble in DMSO, a common strategy for in vivo administration in rodents is to use a co-solvent system. It is crucial to minimize the percentage of DMSO in the final formulation to avoid toxicity. A tiered approach to formulation development is recommended.

  • Sonication: After preparing the formulation, use sonication to aid in the dissolution of this compound.

  • Visual Inspection: Always visually inspect the formulation for any precipitation before each administration. If precipitation is observed, the formulation should be warmed and sonicated again. If the precipitate does not redissolve, a new batch of formulation should be prepared.

Issue 2: I am observing unexpected toxicity or adverse effects in my animal model.

This could be due to the vehicle, the dose of this compound, or off-target effects.

Troubleshooting Steps:

  • Vehicle Control Group: Always include a vehicle-only control group in your study to differentiate between vehicle-induced toxicity and compound-specific effects. Some vehicles, like DMSO, can have biological effects on their own.[2]

  • Dose-Response Study: Conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Start with a low dose and gradually escalate.

  • Monitor for Clinical Signs: Closely monitor the animals for any clinical signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Evaluate Off-Target Effects: If unexpected phenotypes are observed, consider the possibility of off-target effects. One study noted that while this compound is highly selective for USP30 at lower concentrations (up to 200 nM), this specificity can diminish at higher concentrations.[1]

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular FormulaC₂₁H₁₉N₅O₂Vendor Data
Molecular Weight373.41 g/mol Vendor Data
Solubility in DMSO100 mg/mL (with sonication)Vendor Data
Aqueous SolubilityPoorInferred from formulation challenges

Table 2: Recommended Formulation Vehicles for Poorly Soluble Compounds for In Vivo Rodent Studies (General Guidance)

Vehicle CompositionAdministration RouteConsiderations
5-10% DMSO, 40% PEG400, 50-55% SalineIntraperitoneal (IP), Oral (PO)A commonly used vehicle for compounds soluble in DMSO. The final DMSO concentration should be kept as low as possible.
10% DMSO, 90% Corn OilIntraperitoneal (IP), Subcutaneous (SC)Suitable for lipophilic compounds. Ensure the compound is stable in oil.
0.5-1% Carboxymethylcellulose (CMC) in waterOral (PO)Can be used to create a suspension. Particle size of the compound may be important.

Note: The optimal formulation for this compound must be determined empirically. The information in Table 2 provides starting points for formulation development.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This protocol provides a general guideline for preparing a formulation suitable for IP injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). Vortex and sonicate until the compound is completely dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG400 and sterile saline. For example, for a final formulation with 10% DMSO and 40% PEG400, you would mix 4 parts of PEG400 with 5 parts of saline.

  • Slowly add the this compound stock solution in DMSO to the PEG400/saline mixture while vortexing to create the final formulation. The final concentration of DMSO should be minimized (ideally ≤10%).

  • Visually inspect the final formulation for any signs of precipitation. If necessary, warm the solution slightly and sonicate.

  • Administer the formulation to the animals immediately after preparation.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Data Collection & Analysis weigh Weigh this compound dissolve_dmso Dissolve in DMSO (with sonication) weigh->dissolve_dmso mix Mix DMSO stock with vehicle dissolve_dmso->mix prepare_vehicle Prepare Vehicle (e.g., PEG400 + Saline) prepare_vehicle->mix dose Calculate Dose mix->dose Final Formulation inject Administer to Animal (e.g., IP injection) dose->inject observe Monitor for adverse effects inject->observe collect_samples Collect Samples (Tissue, Blood) observe->collect_samples Endpoint analyze_pk Pharmacokinetic Analysis collect_samples->analyze_pk analyze_pd Pharmacodynamic Analysis collect_samples->analyze_pd

Caption: Experimental workflow for this compound in vivo studies.

signaling_pathway cluster_mitochondria Mitochondrion damaged_mito Damaged Mitochondrion ubiquitination Ubiquitination damaged_mito->ubiquitination PINK1/Parkin mitophagy Mitophagy ubiquitination->mitophagy Autophagosome engulfment usp30 USP30 usp30->ubiquitination Deubiquitination This compound This compound This compound->usp30 Inhibition

Caption: Simplified signaling pathway of USP30 and this compound in mitophagy.

References

Best practices for storing and handling FT3967385

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FT3967385

Welcome to the technical support center for this compound. This resource provides essential information for the proper storage, handling, and use of this compound in your research experiments.

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and storage of this compound.

1. What is the recommended method for storing this compound upon arrival?

For optimal stability, this compound should be stored as a solid at -20°C. Protect the compound from light and moisture.

2. How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in an anhydrous solvent such as DMSO. For detailed instructions, refer to the solution preparation table below.

3. Is this compound stable in solution?

Stock solutions of this compound in DMSO can be stored at -20°C for up to one month. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

4. What is the solubility of this compound?

The solubility of this compound in various solvents is summarized in the data table below. It is important to note that solubility may vary depending on the purity of the solvent and the temperature.

Data Presentation

Storage and Solution Preparation
Parameter Recommendation
Storage Temperature (Solid) -20°C
Storage Temperature (Solution) -20°C (up to 1 month)
Recommended Solvent DMSO
Maximum Stock Concentration 10 mM
Solubility in PBS (pH 7.2) < 0.1 mg/mL

Troubleshooting Guides

A series of guides to help you resolve common issues encountered during experiments with this compound.

1. Issue: Unexpectedly low or no activity of this compound in my assay.

  • Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound. Ensure that the compound has been stored at -20°C and protected from light.

  • Possible Cause 2: Incorrect Solution Concentration. Verify the concentration of your stock solution. If possible, use a spectrophotometric method to confirm the concentration.

  • Possible Cause 3: Assay Interference. The solvent used to dissolve this compound (e.g., DMSO) may be interfering with your assay. Run a vehicle control to assess the effect of the solvent on your experimental system.

2. Issue: Precipitate formation when diluting the stock solution in an aqueous buffer.

  • Possible Cause: Low Aqueous Solubility. this compound has limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound in the assay medium.

    • Consider using a surfactant or co-solvent to improve solubility. However, ensure the chosen additive does not interfere with your assay.

    • Prepare fresh dilutions for each experiment and use them immediately.

Experimental Protocols

General Protocol for Cell-Based Assays
  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Endpoint: Perform the desired assay to measure the effect of this compound on the cells (e.g., cell viability assay, western blot, or qPCR).

Visualizations

G cluster_storage Storage Workflow receive Receive this compound store_solid Store Solid at -20°C (Protect from light) receive->store_solid prep_stock Prepare 10 mM Stock in DMSO store_solid->prep_stock store_solution Aliquot and Store Solution at -20°C prep_stock->store_solution

Caption: Recommended storage and stock solution preparation workflow for this compound.

G cluster_assay Cell-Based Assay Workflow seed_cells Seed Cells prepare_dilutions Prepare this compound Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Endpoint incubate->analyze

Caption: General experimental workflow for a cell-based assay using this compound.

G cluster_troubleshooting Troubleshooting Low Activity start Low or No Activity Observed check_storage Check Storage Conditions (-20°C, protected from light) start->check_storage check_concentration Verify Stock Concentration start->check_concentration run_control Run Vehicle Control start->run_control outcome Identify Root Cause check_storage->outcome check_concentration->outcome run_control->outcome

Caption: A troubleshooting decision tree for addressing unexpectedly low bioactivity of this compound.

Navigating Vehicle Effects with FT3967385: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the selective USP30 inhibitor FT3967385, understanding and controlling for vehicle effects is paramount to generating robust and reproducible data. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.

Troubleshooting Guide

Issue 1: Poor Compound Solubility in Aqueous Buffers for In Vitro Assays

Potential Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.

Troubleshooting & Optimization:

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is readily soluble in DMSO at concentrations up to 100 mg/mL.

  • Working Dilutions: When preparing working dilutions in aqueous buffers (e.g., PBS, cell culture media), it is crucial to minimize the final DMSO concentration. High concentrations of DMSO can have independent biological effects and may cause cellular stress or toxicity.

  • Recommended Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your in vitro assays. If higher concentrations are necessary, a vehicle-only control with the same final DMSO concentration is essential.

  • Solubility Enhancement: If precipitation occurs upon dilution, gentle warming or sonication of the stock solution prior to dilution may improve solubility. Always visually inspect for precipitates before adding to cells or biochemical assays.

Issue 2: Vehicle-Induced Toxicity or Off-Target Effects in Cell-Based Assays

Potential Cause: The vehicle, particularly at higher concentrations, can induce cellular stress, apoptosis, or other non-specific effects that may be confounded with the activity of this compound.

Troubleshooting & Optimization:

  • Vehicle-Only Control: Always include a vehicle-only control group in your experimental design. This group should be treated with the same final concentration of the vehicle (e.g., DMSO) as the compound-treated groups.

  • Dose-Response of Vehicle: If you suspect vehicle toxicity, perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration in your specific cell line.

  • Cell Viability Assays: Routinely perform cell viability assays (e.g., MTS, CellTiter-Glo) in parallel with your functional assays to monitor for any cytotoxic effects of the compound or its vehicle.

  • Alternative Solvents: For sensitive cell lines, consider alternative solvents, although their compatibility with this compound would need to be empirically determined.

Issue 3: Selecting an Appropriate Vehicle for In Vivo Administration

Potential Cause: this compound's poor aqueous solubility presents a challenge for formulating a safe and effective vehicle for animal studies. Direct injection of a high-concentration DMSO solution can cause local irritation and systemic toxicity.

Troubleshooting & Optimization:

  • Co-solvent Systems: For intraperitoneal (IP) or oral (PO) administration, a co-solvent system is often necessary. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a more biocompatible vehicle.

  • Suspending Agents: For oral gavage, formulating this compound as a suspension is a viable option. This involves dispersing the finely ground compound in an aqueous vehicle containing a suspending agent.

  • Vehicle Screening: It is highly recommended to perform a small-scale pilot study to test the tolerability of different vehicle formulations in your animal model. Monitor for signs of distress, irritation at the injection site, and changes in body weight.

  • Vehicle Control Group: As with in vitro studies, an appropriate vehicle-only control group is mandatory for all in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for an in vivo vehicle formulation for this compound?

A1: While a universally optimal vehicle does not exist and empirical testing is required, a common starting point for formulating poorly water-soluble compounds for oral or intraperitoneal administration in rodents is a suspension in an aqueous vehicle containing a suspending agent and a small percentage of a solubilizing agent. A widely used vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1-0.5% (v/v) Tween 80 in sterile water or saline.

Q2: How do I prepare a suspension of this compound for oral gavage?

A2: A detailed, representative protocol is provided in the "Experimental Protocols" section below. The general principle involves creating a homogenous suspension of the micronized compound in a suitable vehicle immediately before administration to ensure accurate dosing.

Q3: Are there any known off-target effects of this compound that could be vehicle-dependent?

A3: Proteomics analysis of SH-SY5Y neuroblastoma cells treated with this compound has revealed some potential off-target effects. While highly selective for USP30 at concentrations up to 200 nM, its selectivity may decrease at higher concentrations. One identified potential off-target is USP6. It is important to note that the vehicle itself can influence drug delivery and local concentrations, which could potentially modulate off-target engagement. Therefore, using the lowest effective concentration of this compound and a well-tolerated vehicle is crucial to minimize off-target effects.

Q4: My animals are showing signs of irritation after intraperitoneal injection. What could be the cause?

A4: Irritation following IP injection can be caused by several factors related to the formulation. High concentrations of organic solvents like DMSO can cause peritoneal irritation. The pH of the formulation or the presence of particulates can also contribute to local inflammation. If irritation is observed, consider reducing the concentration of the organic co-solvent, ensuring the compound is fully dissolved or homogeneously suspended, and checking the pH of your formulation. Switching to oral administration, if experimentally feasible, can also circumvent this issue.

Data Presentation

Table 1: Recommended Vehicle Components for In Vivo Formulation of this compound

ComponentPurposeTypical Concentration RangeRoute of Administration
Carboxymethylcellulose (CMC)Suspending Agent0.5% - 1.0% (w/v)Oral (PO)
Tween 80Surfactant / Wetting Agent0.1% - 0.5% (v/v)Oral (PO), Intraperitoneal (IP)
Polyethylene glycol 400 (PEG400)Co-solvent10% - 40% (v/v)Oral (PO), Intraperitoneal (IP)
Dimethyl sulfoxide (DMSO)Primary Solubilizing Agent< 10% (v/v)Oral (PO), Intraperitoneal (IP)
Saline (0.9% NaCl)Aqueous Baseq.s. to final volumeOral (PO), Intraperitoneal (IP)

Note: These are general guidelines. The optimal formulation must be determined empirically for each specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 in sterile saline (0.9% NaCl)

  • Mortar and pestle or homogenizer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg.

  • Micronize the this compound powder using a mortar and pestle to ensure a fine, uniform particle size. This is critical for creating a stable suspension.

  • Prepare the vehicle: Dissolve the appropriate amount of CMC and Tween 80 in sterile saline. Stir until fully dissolved. Gentle warming may aid in dissolving the CMC.

  • Weigh the micronized this compound and place it in a sterile microcentrifuge tube.

  • Add a small volume of the vehicle to the this compound powder to create a paste. Mix thoroughly with a pipette tip to ensure the powder is fully wetted.

  • Gradually add the remaining vehicle to the paste while continuously vortexing to form a homogenous suspension.

  • Visually inspect the suspension for any clumps or undispersed powder. If necessary, further homogenize the suspension.

  • Prepare the suspension fresh on the day of dosing and keep it under constant agitation (e.g., on a rotator or by frequent vortexing) until administration to prevent settling.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Preparation cluster_dosing In Vivo Dosing start Weigh this compound micronize Micronize Powder start->micronize create_paste Create Paste with Vehicle micronize->create_paste prepare_vehicle Prepare Vehicle (e.g., 0.5% CMC, 0.2% Tween 80) prepare_vehicle->create_paste add_vehicle Add Remaining Vehicle create_paste->add_vehicle homogenize Homogenize Suspension add_vehicle->homogenize vortex Vortex Suspension homogenize->vortex animal_dosing Administer to Animal (e.g., Oral Gavage) vortex->animal_dosing vehicle_control Administer Vehicle Control vortex->vehicle_control

Caption: Workflow for preparing and administering a suspension of this compound for in vivo studies.

signaling_pathway cluster_mito Mitochondrion USP30 USP30 Ub Ubiquitin Chains USP30->Ub Deubiquitinates Mitophagy Mitophagy Ub->Mitophagy Promotes This compound This compound This compound->USP30 Inhibits Vehicle Vehicle Vehicle->this compound Delivers

Caption: this compound inhibits USP30, preventing the removal of ubiquitin chains and promoting mitophagy. The vehicle is critical for delivery.

References

Mitigating the impact of FT3967385 on cell viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FT3967385, a selective inhibitor of the deubiquitinating enzyme USP30. Our goal is to help you mitigate any unexpected impacts on cell viability and ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, covalent inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2][3] USP30 acts as a negative regulator of mitophagy, the cellular process for clearing damaged or superfluous mitochondria. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, which in turn promotes mitophagy.[1][2][3][4] This mechanism is being explored as a potential therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease.[5][6]

Q2: I am observing decreased cell viability after treating my cells with this compound. Is this expected?

A2: Generally, this compound is reported to be well-tolerated with a low impact on cell viability in various cell lines.[1][4][7] However, unexpected cytotoxicity can occur, and it is typically dependent on the experimental conditions. The most common cause of decreased cell viability is the use of excessively high concentrations of the inhibitor.

Q3: At what concentration does this compound start to lose its selectivity?

A3: Studies have shown that this compound exhibits high selectivity for USP30 at concentrations up to 200 nM.[8][9] At higher concentrations, the selectivity may decrease, leading to off-target effects.[5][8][9] Proteomics analyses have revealed some off-target inhibition even at lower concentrations, although the overall impact is considered subtle.[1][8]

Q4: What are the known off-targets of this compound?

A4: While highly selective, proteomics studies have indicated some potential off-target effects.[1][8] One of the identified off-targets for N-cyano pyrrolidine derivatives like this compound is USP6.[5] It is crucial to use the lowest effective concentration to minimize the risk of off-target activities.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on mitigating unexpected effects on cell viability.

Issue Potential Cause Recommended Action
Unexpected decrease in cell viability High concentration of this compound: As with many kinase and DUB inhibitors, high concentrations can lead to off-target effects and cytotoxicity.[5] Another USP30 inhibitor from the same class has shown mitochondrial toxicity at 10 µM.[6]Perform a dose-response curve: Titrate this compound to determine the optimal concentration for your specific cell line and experimental setup. Start with a low concentration (e.g., 50-200 nM) and increase gradually.
Cell line sensitivity: Different cell lines may have varying sensitivities to USP30 inhibition or off-target effects.Test in multiple cell lines: If possible, confirm your results in a different cell line.
Prolonged incubation time: Long-term exposure to the inhibitor might lead to cumulative toxic effects.Optimize incubation time: Conduct a time-course experiment to find the shortest incubation time that yields the desired biological effect.
Inconsistent results between experiments Compound stability and handling: Improper storage or handling of the compound can affect its activity.Follow manufacturer's storage recommendations: Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
Variability in cell culture conditions: Cell density, passage number, and media composition can influence experimental outcomes.Standardize your cell culture protocol: Use cells within a consistent passage number range and ensure consistent plating densities.
No observable effect on mitophagy Sub-optimal concentration: The concentration of this compound may be too low to effectively inhibit USP30 in your system.Increase the concentration: If no cytotoxicity is observed, gradually increase the concentration of this compound.
Mitophagy assessment method: The chosen assay may not be sensitive enough to detect changes in mitophagy.Use a robust mitophagy assay: Consider using fluorescent reporters like mito-Keima or mito-QC for a more quantitative assessment of mitophagy flux.[10][11] Western blotting for mitochondrial proteins can also be used.[10]
Low basal mitophagy rate: The cell line used may have a low basal rate of mitophagy, making it difficult to observe enhancement.Induce mitochondrial stress: Consider co-treatment with a mild mitochondrial depolarizing agent (e.g., CCCP or oligomycin/antimycin A) to induce mitophagy and assess the potentiating effect of this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the concentration range of this compound that effectively induces mitophagy without causing significant cell death.

Methodology:

  • Cell Plating: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.

  • Compound Dilution: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0 nM (vehicle control) to 10 µM.

  • Treatment: Treat the cells with the different concentrations of this compound and incubate for a relevant period (e.g., 24 hours).

  • Parallel Assays: After incubation, perform two parallel assays on the same plate or duplicate plates:

    • Cell Viability Assay: Use a standard method such as MTT, MTS, or a live/dead cell stain to assess cell viability.

    • Mitophagy Marker Analysis: Measure the ubiquitination of a known USP30 substrate, such as TOM20, by Western blot or immunofluorescence.[1][2][3] An increase in ubiquitinated TOM20 indicates on-target activity.

  • Data Analysis: Plot the cell viability and the mitophagy marker signal against the concentration of this compound. The optimal concentration will be the one that shows a significant increase in the mitophagy marker without a substantial decrease in cell viability.

Protocol 2: Assessing Mitophagy Flux using a Fluorescent Reporter

Objective: To quantify the effect of this compound on the rate of mitophagy.

Methodology:

  • Cell Transduction/Transfection: Use a cell line stably expressing a pH-sensitive mitochondrial fluorescent reporter such as mito-Keima. In the neutral pH of the cytoplasm and mitochondria, mito-Keima fluoresces maximally at ~440 nm (green). Upon delivery to the acidic environment of the lysosome via mitophagy, its fluorescence shifts to ~586 nm (red).

  • Treatment: Treat the mito-Keima expressing cells with the optimized concentration of this compound or a vehicle control.

  • Imaging or Flow Cytometry:

    • Imaging: Acquire images at both green and red channels at different time points. An increase in the red/green fluorescence ratio indicates an increase in mitophagy.

    • Flow Cytometry: Analyze the cells by flow cytometry, measuring the fluorescence intensity in both the green and red channels. An increase in the population of cells with high red fluorescence is indicative of enhanced mitophagy.

  • Data Analysis: Quantify the change in the red/green fluorescence ratio or the percentage of cells with high red fluorescence to determine the effect of this compound on mitophagy flux.

Visualizations

Signaling Pathway of USP30 in Mitophagy

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol PINK1 PINK1 (stabilized on damaged mitochondrion) Parkin Parkin (E3 Ligase) PINK1->Parkin Ub Ubiquitin (Ub) OMM_Protein Outer Membrane Protein (e.g., TOM20) Ub->OMM_Protein Ub_OMM_Protein Ub-Protein OMM_Protein->Ub_OMM_Protein Ub_OMM_Protein->OMM_Protein removes Ub Autophagosome Autophagosome Ub_OMM_Protein->Autophagosome signals for engulfment USP30 USP30 USP30->Ub_OMM_Protein Parkin->Ub adds to Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation Degradation Lysosome->Degradation Troubleshooting_Workflow Start Start: Unexpected Cell Viability Decrease with this compound Check_Concentration Is the concentration ≤ 200 nM? Start->Check_Concentration Dose_Response Action: Perform Dose-Response Curve (e.g., 10 nM - 5 µM) Check_Concentration->Dose_Response No Consider_Off_Target Hypothesis: Potential Off-Target Effects or High Cell Sensitivity Check_Concentration->Consider_Off_Target Yes Assess_Viability_Mitophagy Assess Cell Viability (MTT/MTS) & On-Target Effect (e.g., p-Ub/TOM20-Ub) Dose_Response->Assess_Viability_Mitophagy Optimal_Conc Identify Optimal Concentration (Max On-Target, Min Toxicity) Assess_Viability_Mitophagy->Optimal_Conc Proceed Proceed with Optimized Protocol Optimal_Conc->Proceed Yes Optimal_Conc->Consider_Off_Target No (Toxicity at all effective concentrations) Further_Troubleshooting Further Troubleshooting: Shorten Incubation Time, Test Different Cell Line Consider_Off_Target->Further_Troubleshooting

References

Validation & Comparative

Comparative Analysis of FT3967385 and Other USP30 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel USP30 inhibitor FT3967385 with other leading alternatives. This document compiles supporting experimental data, details key experimental protocols, and visualizes complex biological pathways and workflows to facilitate informed decisions in research and development.

Executive Summary

Ubiquitin Specific Protease 30 (USP30) has emerged as a key therapeutic target, particularly in neurodegenerative diseases such as Parkinson's, due to its role as a negative regulator of mitophagy. Inhibition of USP30 enhances the clearance of damaged mitochondria, a process crucial for cellular health. This compound is a novel and highly selective covalent inhibitor of USP30. This guide provides a comparative analysis of this compound against other notable USP30 inhibitors, including Compound 39, MF-094, ST-539, and the USP30Inh series, focusing on their potency, selectivity, and mechanism of action.

Data Presentation: Quantitative Comparison of USP30 Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of other USP30 inhibitors. This data is compiled from various in vitro and cellular assays to provide a clear comparison of their performance characteristics.

InhibitorTypeIn Vitro IC50 (USP30)Cellular Target Engagement (EC50)Selectivity Highlights
This compound Covalent~1 nMNot explicitly reportedHighly selective for USP30; at 200 nM, only significant off-target inhibition is against USP6.
Compound 39 Non-covalent2-20 nM[1][2][3]10-50 nM[3]Highly selective; no other DUB inhibited at 100 µM in a panel of recombinant enzymes.[3]
MF-094 Non-covalent0.12 µMNot explicitly reportedGood selectivity against 22 other USPs at 10 µM.
ST-539 Phenylalanine derivative0.37 µM[4][5]Not explicitly reportedSelective against USP1, USP8, and USP9 at concentrations up to 10 µM.[4]
USP30Inh-1 Covalent15-30 nMNot explicitly reportedGood selectivity against >40 DUBs at 1 µM; off-target effects on USP6, USP21, and USP45 at 10 µM.[6]
USP30i Not specifiedNot explicitly reported2.45 µM (for Ub-TOM20 increase)[6]Poor selectivity, with off-targets including UBP4, UBP45, and UBP47.[6]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of USP30 inhibitors.

USP30_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_inhibitors Inhibitor Action PINK1 PINK1 (stabilized on damaged mitochondrion) Ub Ubiquitin PINK1->Ub Phosphorylates pUb Phospho-Ubiquitin (Ser65) Ub->pUb Parkin_inactive Inactive Parkin (Cytosol) pUb->Parkin_inactive Recruits & Activates Parkin_active Active Parkin Parkin_inactive->Parkin_active OMM_proteins Outer Mitochondrial Membrane Proteins (e.g., TOMM20) Parkin_active->OMM_proteins Ubiquitinates Ub_OMM Ubiquitinated OMM Proteins OMM_proteins->Ub_OMM Mitophagy Mitophagy Ub_OMM->Mitophagy Initiates USP30 USP30 USP30->Ub_OMM Deubiquitinates This compound This compound & other USP30 Inhibitors This compound->USP30 Inhibits

Caption: USP30 signaling pathway in mitophagy.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_in_vivo In Vivo Analysis A Biochemical Assay (e.g., Ub-Rhodamine) B Determine IC50 A->B E Treat Cells with Inhibitor (e.g., SH-SY5Y, HeLa) B->E C DUB Profiler Screen D Assess Selectivity C->D D->E F Cellular Thermal Shift Assay (CETSA) (Target Engagement) E->F G Western Blot for Ub-TOMM20 E->G H Mitophagy Assay (e.g., mt-Keima) E->H I Evaluate Cellular Potency & Effect G->I H->I J Administer Inhibitor to Animal Model (e.g., Parkinson's mouse model) I->J K Assess Pharmacokinetics & Tissue Distribution J->K L Evaluate Therapeutic Efficacy (e.g., behavioral tests, biomarker analysis) J->L

Caption: Experimental workflow for USP30 inhibitor evaluation.

Comparative_Analysis_Logic cluster_criteria Evaluation Criteria cluster_inhibitors USP30 Inhibitors Potency Potency (IC50, EC50) Decision Optimal Inhibitor Selection Potency->Decision Selectivity Selectivity (DUB Panel) Selectivity->Decision MoA Mechanism of Action (Covalent/Non-covalent) MoA->Decision InVivo In Vivo Efficacy InVivo->Decision This compound This compound This compound->Potency This compound->Selectivity This compound->MoA This compound->InVivo Compound39 Compound 39 Compound39->Potency Compound39->Selectivity Compound39->MoA Compound39->InVivo MF094 MF-094 MF094->Potency MF094->Selectivity MF094->MoA MF094->InVivo Others Other Inhibitors Others->Potency Others->Selectivity Others->MoA Others->InVivo

Caption: Logical framework for comparative analysis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are synthesized from published literature to provide a practical guide for laboratory implementation.

In Vitro USP30 Inhibition Assay (Ubiquitin-Rhodamine 110)

This assay biochemically quantifies the inhibitory activity of a compound against recombinant USP30.

  • Materials:

    • Recombinant human USP30 (e.g., Boston Biochem #E-582)

    • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate (e.g., Ubiquigent)

    • Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA, 0.05% (v/v) Tween-20

    • Test compounds (e.g., this compound) serially diluted in DMSO

    • 384-well black assay plates

    • Fluorescence plate reader (e.g., Pherastar FSX)

  • Procedure:

    • Dispense an 11-point serial dilution of the test compound into the 384-well plate using an acoustic dispenser (e.g., Echo).

    • Add recombinant USP30 (final concentration ~0.2 nM) to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.[7]

    • Initiate the enzymatic reaction by adding Ub-Rho110 (final concentration ~25 nM).[7]

    • Immediately begin monitoring the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 30-60 seconds for 30 minutes.

    • Calculate the rate of reaction from the linear phase of the fluorescence curve.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

Deubiquitinase (DUB) Profiler Screen

This assay assesses the selectivity of an inhibitor against a broad panel of DUB enzymes.

  • Materials:

    • A panel of recombinant DUB enzymes (e.g., Ubiquigent DUBprofiler™ service)

    • Ub-Rho110 or other suitable fluorogenic substrate

    • Assay buffer (specific to the DUB panel)

    • Test inhibitor at various concentrations (e.g., 1 µM and 10 µM)

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure:

    • The assay is typically performed by a specialized service provider (e.g., Ubiquigent).

    • The test inhibitor is incubated with each DUB from the panel.

    • The enzymatic reaction is initiated by the addition of a fluorogenic substrate.

    • The reaction progress is monitored by measuring the fluorescence signal over time.

    • The percentage of inhibition for each DUB at the tested concentrations is calculated relative to a DMSO control.

    • The results are presented as a heatmap or a list of inhibited enzymes, allowing for a comprehensive assessment of the inhibitor's selectivity.

Cellular Target Engagement - Western Blot for TOMM20 Ubiquitination

This cell-based assay confirms that the inhibitor engages USP30 in a cellular context by measuring the ubiquitination of a known substrate, TOMM20.

  • Materials:

    • Human cell line (e.g., SH-SY5Y neuroblastoma cells or HeLa cells stably expressing YFP-Parkin)

    • Cell culture medium and reagents

    • Test inhibitor

    • Mitochondrial uncoupler (e.g., Oligomycin and Antimycin A, or CCCP)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-TOMM20, anti-ubiquitin, anti-GAPDH (loading control)

    • Secondary antibodies (HRP-conjugated)

    • SDS-PAGE and Western blotting equipment and reagents

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the USP30 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).

    • Induce mitophagy by treating the cells with a mitochondrial uncoupler (e.g., 1 µM Oligomycin and 1 µM Antimycin A) for 1-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

    • Analyze the band intensities to determine the levels of ubiquitinated TOMM20 relative to total TOMM20 and the loading control. An increase in higher molecular weight species of TOMM20 indicates increased ubiquitination.

Mitophagy Assay using mt-Keima

This assay quantitatively measures mitophagy in live cells using a pH-sensitive fluorescent protein, mt-Keima, targeted to the mitochondrial matrix.

  • Materials:

    • Cells stably expressing mt-Keima (and often YFP-Parkin)

    • Test inhibitor

    • Mitochondrial uncoupler (e.g., CCCP, Oligomycin/Antimycin A)

    • Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters, or a confocal microscope.

    • Live-cell imaging medium

  • Procedure:

    • Plate the mt-Keima expressing cells in a suitable format (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy).

    • Treat the cells with the USP30 inhibitor or vehicle control for the desired time.

    • Induce mitophagy with a mitochondrial uncoupler for a specified duration (e.g., 6-24 hours).

    • For Flow Cytometry:

      • Harvest the cells by trypsinization and resuspend in FACS buffer.

      • Analyze the cells on a flow cytometer, exciting at both ~405 nm and ~561 nm.

      • The ratio of the emission signal from the 561 nm excitation (acidic environment of the lysosome) to the 405 nm excitation (neutral environment of the mitochondria) is calculated. An increase in this ratio indicates an increase in mitophagy.[8][9]

    • For Confocal Microscopy:

      • Replace the culture medium with live-cell imaging medium.

      • Image the cells using a confocal microscope with sequential excitation at 405 nm and 561 nm.

      • Mitophagosomes will appear as red puncta (high 561/405 ratio), while mitochondria in the cytoplasm will appear green.

      • Quantify the area or number of red puncta per cell to measure the extent of mitophagy.

Conclusion

This compound stands out as a highly potent and selective covalent inhibitor of USP30. Its low nanomolar IC50 and high selectivity make it a valuable tool for studying the biological functions of USP30 and a promising candidate for further therapeutic development. When compared to other inhibitors, such as the non-covalent and also highly selective Compound 39, this compound offers a different modality of inhibition that may have distinct pharmacological properties. The choice of inhibitor will depend on the specific research question and experimental context. For instance, a covalent inhibitor like this compound may be ideal for achieving sustained target inhibition, while a non-covalent inhibitor like Compound 39 might be preferred for studies requiring reversible binding. This guide provides the necessary data and protocols to aid researchers in making these critical decisions and advancing the field of USP30-targeted therapeutics.

References

FT3967385 Versus Genetic Knockdown of USP30: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic strategies targeting neurodegenerative diseases, particularly Parkinson's disease, the modulation of mitophagy has emerged as a promising avenue. Central to this process is the deubiquitinase USP30, which acts as a negative regulator of mitochondrial clearance. This guide provides a detailed comparison of two primary methods for inhibiting USP30 function: the selective chemical inhibitor FT3967385 and genetic knockdown (e.g., using siRNA or generating knockout cell lines). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate tool for their specific research needs.

At a Glance: Key Differences and Similarities

Both this compound and genetic knockdown of USP30 aim to achieve the same overarching goal: to enhance mitophagy by preventing the deubiquitination of mitochondrial proteins.[1][2][3][4] This enhanced ubiquitination, particularly of proteins on the outer mitochondrial membrane like TOM20, serves as a crucial signal for the clearance of damaged mitochondria through the PINK1-Parkin pathway.[1][5][6][7][8] While their primary endpoint is the same, the two methods differ in their mechanism, specificity, and experimental applicability. This compound offers a rapid, reversible, and dose-dependent inhibition of USP30's catalytic activity, whereas genetic knockdown provides a more sustained, long-term reduction of the USP30 protein itself.[2][5]

Comparative Data: A Quantitative Overview

The following tables summarize key quantitative data from studies directly comparing the effects of this compound and USP30 genetic knockdown on critical biomarkers and cellular processes.

ParameterThis compound (200 nM)USP30 Knockout (KO)Cell LineConditionReference
Ubiquitylated TOM20 (Normalized) EnhancedEnhancedSH-SY5Y4h AO Treatment[5]
Global Proteome Changes MinimalMinimalSH-SY5Y24h Depolarization[5][9]
Global Ubiquitylome Changes Subtle, conserved pattern with KOStronger effect, pattern conserved with inhibitorSH-SY5YDepolarization[5][9]
p-Ser65-Ubiquitin Levels IncreasedIncreasedNeuronal Cell Models-[2]

Table 1: Comparison of Biomarker Modulation. This table highlights the comparable effects of this compound and USP30 knockout on the ubiquitination of the key mitochondrial protein TOM20 and the accumulation of phospho-Ser65 ubiquitin, a critical step in Parkin activation.[2][5] Both interventions lead to an increase in these markers, indicating successful inhibition of the USP30 pathway. Notably, the global impact on the proteome is minimal for both, suggesting a specific action on the intended pathway.[5][9]

ParameterThis compound (200-500 nM)USP30 Knockdown (siRNA)Cell LineOutcomeReference
Mitophagy (mitoKeima signal) Increased mitolysosome formationEnhanced mitoKeima signalSH-SY5YIncreased mitophagy[2][5]
Mitochondrial Function No loss of total mitochondrial massMay affect distinct aspects of mitochondrial functionSH-SY5Y-[2][7]

Table 2: Comparison of Effects on Mitophagy and Mitochondrial Health. Both pharmacological inhibition and genetic knockdown of USP30 have been shown to successfully enhance mitophagy.[2][5] However, some studies suggest that long-term genetic inhibition might have broader effects on mitochondrial function, a consideration for chronic study designs.[2] this compound, on the other hand, has been reported to be well-tolerated with no significant impact on total mitochondrial mass.[7][9][10]

Signaling Pathways and Mechanisms of Action

USP30 plays a pivotal role in the PINK1-Parkin signaling pathway, a primary route for the initiation of mitophagy in response to mitochondrial damage. The following diagrams illustrate this pathway and the points of intervention for both this compound and genetic knockdown.

USP30_Signaling_Pathway cluster_Mitochondrion Mitochondrion (Outer Membrane) cluster_Intervention Points of Intervention Mito_Damage Mitochondrial Damage PINK1_active PINK1 (active) Mito_Damage->PINK1_active Stabilizes PINK1_inactive PINK1 (inactive) Ub Ubiquitin PINK1_active->Ub Phosphorylates pUb p-Ser65-Ub Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive Recruits & Activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active OMM_Proteins OMM Proteins (e.g., TOM20) Parkin_active->OMM_Proteins Ubiquitinates Ub_OMM Ubiquitylated OMM Proteins OMM_Proteins->Ub_OMM Mitophagy Mitophagy Ub_OMM->Mitophagy Signals for USP30 USP30 USP30->Ub_OMM Deubiquitinates This compound This compound This compound->USP30 Inhibits Knockdown Genetic Knockdown (siRNA/KO) Knockdown->USP30 Reduces expression

Figure 1: The PINK1-Parkin Mitophagy Pathway and USP30 Inhibition.

This diagram illustrates how mitochondrial damage leads to the stabilization of PINK1, which in turn phosphorylates ubiquitin (Ub) to p-Ser65-Ub.[5][6] This recruits and activates the E3 ligase Parkin, leading to the ubiquitylation of outer mitochondrial membrane (OMM) proteins, flagging the mitochondrion for mitophagy.[6][11] USP30 counteracts this by removing ubiquitin, thereby inhibiting mitophagy.[1][12] Both this compound and genetic knockdown target USP30 to prevent this deubiquitination and promote mitochondrial clearance.

Experimental Workflows

The choice between this compound and genetic knockdown often depends on the specific experimental design. The following workflow diagrams illustrate typical experimental setups for each approach.

Experimental_Workflows cluster_this compound Pharmacological Inhibition with this compound cluster_Knockdown Genetic Knockdown of USP30 A1 Cell Culture A2 Treat with this compound (Dose-response/Time-course) A1->A2 A3 Induce Mitochondrial Damage (e.g., CCCP/AO) A2->A3 A4 Assay for Mitophagy & Biomarkers A3->A4 B1 Cell Culture B2 Transfect with siRNA or Generate KO line B1->B2 B3 Validate Knockdown (e.g., Western Blot, qPCR) B2->B3 B4 Induce Mitochondrial Damage (e.g., CCCP/AO) B3->B4 B5 Assay for Mitophagy & Biomarkers B4->B5

Figure 2: Typical Experimental Workflows.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.

Western Blotting for TOM20 Ubiquitylation
  • Cell Lysis: Cells are lysed on ice in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Sample Preparation: Equal amounts of protein are mixed with Laemmli sample buffer and heated at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against TOM20 overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate. The appearance of a higher molecular weight band corresponding to ubiquitylated TOM20 is indicative of USP30 inhibition.[5][7][10]

Mitophagy Assay using mito-Keima
  • Cell Transfection: Cells are transfected with a plasmid encoding the pH-sensitive fluorescent protein mito-Keima.

  • Treatment: Cells are treated with either this compound or subjected to USP30 knockdown, followed by the induction of mitophagy (e.g., with CCCP or Antimycin A/Oligomycin).

  • Imaging: Live-cell imaging is performed using a confocal microscope. The ratio of fluorescence intensity at two different excitation wavelengths (e.g., 440 nm for neutral pH in mitochondria and 586 nm for acidic pH in lysosomes) is calculated.

  • Quantification: An increase in the ratio of the lysosomal (acidic) to mitochondrial (neutral) fluorescence signal indicates the delivery of mitochondria to lysosomes for degradation, thus quantifying mitophagy.[2][11]

USP30 Knockdown Validation
  • RNA Interference (siRNA): Cells are transfected with USP30-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent. Experiments are typically performed 48-72 hours post-transfection.

  • CRISPR/Cas9 Knockout: For stable knockout lines, cells are transfected with a plasmid expressing Cas9 and a guide RNA (gRNA) targeting USP30. Single-cell clones are then selected and expanded.

  • Validation by qPCR: RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed using primers specific for USP30 and a housekeeping gene to confirm the reduction in USP30 mRNA levels.

  • Validation by Western Blot: Cell lysates are prepared and subjected to Western blotting as described above, using a primary antibody against USP30 to confirm the reduction or absence of the USP30 protein.[13][14]

Conclusion

Both this compound and genetic knockdown are powerful tools for investigating the role of USP30 in mitophagy and related cellular processes. This compound provides a means for acute, reversible, and dose-dependent inhibition, making it ideal for pharmacological studies and mimicking a therapeutic intervention.[5][15] Genetic knockdown, on the other hand, offers a method for sustained and profound reduction of USP30, which is invaluable for studying the long-term consequences of USP30 loss.[2][4] A direct comparison of both methods, as presented in this guide, reveals a high degree of concordance in their effects on key mitophagy biomarkers, validating the on-target activity of this compound.[5][9] The choice between these two approaches will ultimately be dictated by the specific research question, experimental timeline, and the desired level of control over USP30 inhibition.

References

Cross-Validation of FT3967385's Efficacy in Different Neuronal Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of FT3967385, a selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 30 (USP30), across various neuronal cell types. By inhibiting USP30, this compound promotes the clearance of damaged mitochondria through a process known as mitophagy, a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[1][2][3] This document objectively compares the performance of this compound with other USP30 inhibitors and genetic knockout of USP30, supported by experimental data.

Comparative Efficacy of USP30 Inhibitors

The following table summarizes the biochemical potency and observed efficacy of this compound and alternative USP30 inhibitors in promoting mitophagy in different neuronal cell models.

Compound/MethodTargetBiochemical IC50Neuronal Cell Type(s) StudiedKey Efficacy Observations
This compound (FT385) USP30 ~1-1.5 nM [1][4]SH-SY5Y (neuroblastoma) [2][4], iPSC-derived dopaminergic neurons Enhances TOM20 ubiquitination and mitophagy. [2][4] In SH-SY5Y cells, 100 nM FT385 increases ubiquitinated TOM20.[4] Recapitulates the effects of genetic USP30 loss.[5]
Compound 39 (CMPD-39) USP30~20 nM[6][7]SH-SY5Y (neuroblastoma)[6], iPSC-derived dopaminergic neurons (from Parkinson's patients)[6]Restores mitophagy to near-normal levels in PD patient-derived neurons with PRKN mutations.[6][8] Enhances TOMM20 and SYNJ2BP ubiquitylation.[6]
MF-094 USP300.12 µM[9]Primary neurons[10][11]Shows neuroprotective effects by promoting mitophagy and reducing apoptosis in a subarachnoid hemorrhage model.[10][11]
USP30Inh-1, -2, -3 USP3015-30 nM[7][12]SH-SY5Y (neuroblastoma)[7], iPSC-derived neurons[13]Increases p-Ser65-ubiquitin levels and mitophagy in neuronal cell models.[13][14]
USP30 Knockout (KO) USP30N/AMouse dopaminergic, cortical, and hippocampal neurons[6][15]Protects dopaminergic neurons against α-synuclein toxicity in a Parkinson's disease mouse model.[6] Increases basal mitophagy in dopaminergic neurons.[15]

Signaling Pathway of USP30 in Mitophagy

The following diagram illustrates the central role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and how its inhibition by this compound can enhance the clearance of damaged mitochondria.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Autophagy Autophagy Machinery Mito_Damaged Damaged Mitochondrion PINK1 PINK1 Mito_Damaged->PINK1 Accumulation Ub Ubiquitin PINK1->Ub Phosphorylates Parkin Parkin OMM_Proteins OMM Proteins (e.g., TOM20) Parkin->OMM_Proteins Ubiquitinates pUb pS65-Ubiquitin Ub->pUb pUb->Parkin Recruits & Activates Ub_OMM Ubiquitinated OMM Proteins OMM_Proteins->Ub_OMM USP30 USP30 Ub_OMM->USP30 Deubiquitinates Autophagosome Autophagosome Ub_OMM->Autophagosome Recruits This compound This compound This compound->USP30 Inhibits Mitophagy Mitophagy Autophagosome->Mitophagy Engulfs Cross_Validation_Workflow cluster_CellModels Neuronal Cell Models cluster_Treatments Treatments cluster_Assays Efficacy Readouts SHSY5Y SH-SY5Y (Neuroblastoma) This compound This compound SHSY5Y->this compound Alternatives Alternative USP30 Inhibitors (e.g., Compound 39, MF-094) SHSY5Y->Alternatives Controls Controls (Vehicle, USP30 KO) SHSY5Y->Controls PrimaryNeurons Primary Neurons (e.g., Cortical, Dopaminergic) PrimaryNeurons->this compound PrimaryNeurons->Alternatives PrimaryNeurons->Controls iPSCDerived iPSC-derived Neurons (Healthy and Patient-derived) iPSCDerived->this compound iPSCDerived->Alternatives iPSCDerived->Controls Western Western Blot (Ub-TOM20) This compound->Western Microscopy Fluorescence Microscopy (Mitophagy Flux) This compound->Microscopy Functional Functional Assays (Mitochondrial Health, Neuronal Viability) This compound->Functional Alternatives->Western Alternatives->Microscopy Alternatives->Functional Controls->Western Controls->Microscopy Controls->Functional Biochem Biochemical Assays (IC50) DataAnalysis Data Analysis & Comparison Biochem->DataAnalysis Western->DataAnalysis Microscopy->DataAnalysis Functional->DataAnalysis

References

A Comparative Guide to the Validation of FT3967385-Induced Mitophagy Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FT3967385, a selective inhibitor of the deubiquitinase USP30, with other commonly used mitophagy inducers. It offers supporting experimental data from fluorescence microscopy studies, detailed protocols for key validation techniques, and visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction to this compound and Mitophagy Induction

Mitophagy is the selective degradation of mitochondria by autophagy, a critical process for maintaining cellular homeostasis. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders. This compound is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1][2] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, thereby enhancing the PINK1-Parkin signaling pathway and subsequent removal of damaged mitochondria.[1][2][3] This targeted mechanism of action distinguishes this compound from broad mitochondrial stressors like CCCP and Oligomycin/Antimycin A, which induce mitophagy by causing widespread mitochondrial depolarization.[4][5]

Comparative Analysis of Mitophagy Inducers

The efficacy of this compound and other mitophagy inducers can be quantitatively assessed using fluorescence microscopy. Below are tables summarizing key performance indicators from various studies.

Table 1: Quantitative Comparison of Mitophagy Induction

InducerCell LineAssayQuantification MetricResultReference
This compound analogue (Compound 39) SH-SY5Y-mitoQCFluorescence MicroscopyNumber of mitolysosomes per cellSignificant increase with 200, 500, and 1000 nM treatment for 96h[6]
CCCP ARPE-19 mito-QCFlow Cytometry% of mitophagyhigh population~40% after 24h with 25 µM[7]
Oligomycin/Antimycin A HEK293Fluorescence Microscopy (LC3 puncta)LC3 puncta colocalized with mitochondriaSignificant increase after 8h treatment[8]

Note: Direct comparison is challenging due to variations in experimental conditions, assays, and quantification metrics across different studies.

Table 2: Mechanistic Comparison of Mitophagy Inducers

FeatureThis compoundCCCP (Carbonyl cyanide m-chlorophenyl hydrazone)Oligomycin & Antimycin A
Mechanism of Action Selective inhibition of USP30 deubiquitinaseMitochondrial uncoupler, dissipates proton gradientInhibitors of ATP synthase and Complex III of the electron transport chain
Cellular Effect Promotes ubiquitination of mitochondrial proteinsInduces global mitochondrial membrane depolarizationInduces mitochondrial membrane depolarization and ROS production
Specificity Targeted to a specific enzyme in the mitophagy pathwayBroad and potent mitochondrial stressorInduces mitochondrial dysfunction
Pathway Primarily enhances PINK1-Parkin mediated mitophagyInduces PINK1-Parkin mediated mitophagyInduces PINK1-Parkin mediated mitophagy

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in this compound-induced mitophagy and its validation, the following diagrams have been generated using the DOT language.

This compound-Induced Mitophagy Signaling Pathway cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol USP30 USP30 Ub Ubiquitin USP30->Ub deubiquitinates PINK1 PINK1 Ub->PINK1 recruits & activates OMM_Protein OMM Protein OMM_Protein->Ub Ubiquitination Autophagosome Autophagosome OMM_Protein->Autophagosome engulfment This compound This compound This compound->USP30 inhibits Parkin Parkin PINK1->Parkin recruits & activates Parkin->OMM_Protein poly-ubiquitinates Mitophagosome Mitophagosome Lysosome Lysosome Mitophagosome->Lysosome fusion

Caption: this compound signaling pathway.

Experimental Workflow for Mitophagy Validation cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis A 1. Cell Culture & Seeding B 2. Treatment with this compound / Control A->B C 3. Staining with Fluorescent Probes B->C D 4. Fluorescence Microscopy C->D E 5. Image Acquisition & Processing D->E F 6. Quantification of Mitophagy E->F G 7. Statistical Analysis & Comparison F->G

Caption: Experimental workflow diagram.

Logical Comparison of Mitophagy Inducers cluster_targeted Targeted Induction cluster_stress General Mitochondrial Stress Inducers Mitophagy Inducers This compound This compound (USP30 Inhibition) Inducers->this compound CCCP CCCP (Depolarization) Inducers->CCCP Oligo_Anti Oligomycin/Antimycin A (ETC Inhibition) Inducers->Oligo_Anti

Caption: Logical comparison of inducers.

Experimental Protocols

Accurate validation of this compound-induced mitophagy relies on robust experimental protocols. The following are detailed methodologies for key fluorescence microscopy-based assays.

Protocol 1: Immunofluorescence Staining for PINK1 and Parkin Recruitment

This protocol is adapted from established immunofluorescence procedures.[5][9][10]

Materials:

  • Cells cultured on glass coverslips

  • Mitophagy inducer (e.g., this compound, CCCP)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-PINK1, anti-Parkin, anti-TOM20)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat cells with this compound or other mitophagy inducers for the desired time. Include a vehicle-treated control group.

  • Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

  • Mounting: Wash the coverslips once with PBS and mount them onto glass slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Protocol 2: Mito-Keima Assay for Mitophagy Quantification

This protocol is based on the principles of the mt-Keima reporter system.[6][11][12][13][14]

Materials:

  • Cells stably or transiently expressing mitochondria-targeted Keima (mt-Keima)

  • Mitophagy inducer (e.g., this compound, CCCP)

  • Complete cell culture medium

  • Fluorescence microscope equipped with 405/458 nm and 561 nm lasers and an appropriate emission filter (e.g., 610/20 nm).

Procedure:

  • Cell Culture and Transfection/Transduction: Culture cells expressing mt-Keima. For transient expression, transfect cells with the mt-Keima plasmid 24-48 hours before the experiment.

  • Treatment: Treat the cells with this compound or other mitophagy inducers for the desired duration.

  • Live-Cell Imaging: Place the culture dish on the stage of a fluorescence microscope equipped for live-cell imaging (maintained at 37°C and 5% CO2).

  • Image Acquisition: Acquire images using sequential excitation at 405/458 nm (for neutral pH mitochondria) and 561 nm (for acidic mitolysosomes). A single emission channel around 620 nm is used.

  • Image Analysis:

    • The ratio of the 561 nm to 405/458 nm excitation signals is calculated on a pixel-by-pixel basis.

    • A high 561/405(458) ratio indicates mitochondria within an acidic environment (mitolysosomes).

    • Quantify the area or number of high-ratio puncta per cell to determine the level of mitophagy.

Conclusion

The validation of this compound-induced mitophagy using fluorescence microscopy reveals its distinct, targeted mechanism of action compared to general mitochondrial stressors. While direct quantitative comparisons with other inducers in single studies are limited, the available data demonstrates that this compound and its analogues effectively enhance mitophagy by inhibiting USP30. The provided protocols and diagrams serve as a valuable resource for researchers seeking to investigate and quantify mitophagy in response to this promising therapeutic agent. The use of standardized and quantitative fluorescence microscopy techniques, such as the mt-Keima assay, will be crucial for further elucidating the comparative efficacy of different mitophagy inducers.

References

A Comparative Guide to USP30 Inhibitors for Enhancing Mitophagy in Patient-Derived iPSC Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FT3967385 and other selective USP30 inhibitors for their efficacy in restoring mitochondrial quality control in patient-derived induced pluripotent stem cell (iPSC) models of Parkinson's disease. The data presented herein is collated from multiple studies to offer a comprehensive overview of the current landscape of therapeutic strategies targeting the deubiquitinase USP30.

Introduction to USP30 and its Role in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological feature of PD is mitochondrial dysfunction.[1][2][3][4] Mitophagy, the selective autophagic clearance of damaged mitochondria, is a crucial process for maintaining mitochondrial homeostasis.[1][5] Genetic and sporadic forms of PD are often associated with impaired mitophagy.[2][3][4]

Ubiquitin-specific protease 30 (USP30) is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[6][7][8] By removing ubiquitin chains from damaged mitochondria, USP30 counteracts the pro-mitophagy signaling of the PINK1/Parkin pathway.[6][8][9] Consequently, inhibiting USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria and potentially slow the progression of Parkinson's disease.[7][10][11] This guide focuses on the efficacy of the selective USP30 inhibitor this compound and compares it with other notable USP30 inhibitors in preclinical iPSC-based models of PD.

Comparative Efficacy of USP30 Inhibitors

The following tables summarize the available quantitative data on the efficacy of various USP30 inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental system are limited.

Table 1: In Vitro Potency and Selectivity of USP30 Inhibitors

CompoundTargetIC50SelectivityCell Line/SystemReference
This compound USP30Not explicitly statedHigh selectivity at ≤200 nMSH-SY5Y neuroblastoma[12]
MTX115325 USP3012-25 nMGood selectivity against other enzymesBiochemical and cellular models[5][10][13]
Compound 39 USP30~20 nMHighly selectiveIn vitro enzymatic assay[7][14]
USP30i-37 USP30Not specifiedNot specifiediPSC-derived neurons[11][15]
USP30i-3 USP30Not specifiedNot specifiediPSC-derived neurons[11][15]

Table 2: Efficacy in Cellular Models of Parkinson's Disease

CompoundCellular ModelKey Efficacy ReadoutQuantitative ResultsReference
This compound SH-SY5Y neuroblastomaIncreased TOM20 UbiquitinationSignificant increase upon mitochondrial depolarization[6]
MTX115325 Human iPSC-derived dopaminergic neuronsIncreased TOM20 UbiquitinationDemonstrated increase, indicating target engagement[10]
Compound 39 iPSC-derived dopaminergic neurons (PARK2 mutant)Restoration of MitophagySignificantly restored mitophagy to near-control levels[7][16]
USP30i-37 iPSC-derived neurons (PARK2 KO)Reduction in mitochondrial area (HSP60)~40% reduction with 6 µM inhibitor after CCCP treatment[15]
USP30i-3 iPSC-derived neurons (PARK2 KO)Reduction in mitochondrial area (HSP60)~50% reduction with 6 µM inhibitor after CCCP treatment[15]
USP30i-37 iPSC-derived neurons (PARK2 KO)Reduction of ROS productionSignificant reduction in CellROX Green intensity[11]
USP30i-3 iPSC-derived neurons (PARK2 KO)Reduction of ROS productionSignificant reduction in CellROX Green intensity[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

USP30's Role in Mitophagy Inhibition

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion (Outer Membrane) cluster_Cytosol Cytosol Mito Damaged Mitochondrion PINK1 PINK1 (stabilized) Mito->PINK1 Damage Ub_Mito Ubiquitinated Mitochondrial Proteins Mito->Ub_Mito Ub Ubiquitin PINK1->Ub Phosphorylates Parkin Parkin (E3 Ligase) Ub->Parkin Recruits & Activates Autophagosome Autophagosome Ub_Mito->Autophagosome Recruits USP30 USP30 USP30->Ub_Mito Deubiquitinates (Inhibits Mitophagy) Parkin->Mito Ubiquitinates Mitophagy Mitophagy (Clearance) Autophagosome->Mitophagy Engulfs This compound This compound (USP30 Inhibitor) This compound->USP30 Inhibits iPSC_Workflow cluster_Endpoints Endpoints Patient_Fibroblasts Patient Fibroblasts (e.g., PARK2 mutation) iPSC_Generation iPSC Reprogramming Patient_Fibroblasts->iPSC_Generation iPSC_Line Patient-derived iPSC Line iPSC_Generation->iPSC_Line Differentiation Dopaminergic Neuron Differentiation iPSC_Line->Differentiation DA_Neurons Dopaminergic Neurons Differentiation->DA_Neurons Treatment Treatment with USP30 Inhibitors (e.g., this compound) DA_Neurons->Treatment Analysis Efficacy Analysis Treatment->Analysis Mitophagy_Assay Mitophagy Quantification (TOM20, HSP60, mito-Keima) Analysis->Mitophagy_Assay ROS_Assay Oxidative Stress (CellROX) Analysis->ROS_Assay Survival_Assay Neuronal Survival Analysis->Survival_Assay

References

Replicating the Neuroprotective Effects of FT3967385: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of FT3967385, a selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 30 (USP30). By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, a process known as mitophagy, which is crucial for neuronal health and survival. This guide details the key findings associated with this compound and compares its performance with other known USP30 inhibitors, MF-094 and S3, supported by experimental data and detailed protocols.

Mechanism of Action: USP30 Inhibition and Mitophagy Induction

Mitochondrial dysfunction is a key pathological feature in many neurodegenerative diseases. The PINK1/Parkin pathway is a primary mechanism for the removal of damaged mitochondria. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates mitochondrial outer membrane proteins, such as TOM20, flagging the damaged organelle for autophagic degradation.

USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane, counteracts this process by removing ubiquitin chains, thereby inhibiting mitophagy.[1][2] this compound and other USP30 inhibitors act by blocking the enzymatic activity of USP30. This leads to an accumulation of ubiquitin on damaged mitochondria, enhanced recruitment of Parkin, and ultimately, more efficient clearance of dysfunctional mitochondria, which confers neuroprotection.[1][3][4]

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_damage->PINK1_acc pUb p-Ubiquitin (Ser65) PINK1_acc->pUb phosphorylates Ub Ubiquitin Ub->pUb Parkin_active Active Parkin pUb->Parkin_active recruits & activates TOM20 TOM20 Ub_TOM20 Ub-TOM20 TOM20->Ub_TOM20 ubiquitinated by Parkin USP30 USP30 Ub_TOM20->USP30 deubiquitinates Autophagosome Autophagosome Ub_TOM20->Autophagosome recruits Parkin_inactive Inactive Parkin Parkin_inactive->Parkin_active Parkin_active->Ub_TOM20 This compound This compound This compound->USP30 inhibits Mitophagy Mitophagy Autophagosome->Mitophagy engulfs

Diagram 1: USP30's role in the PINK1/Parkin mitophagy pathway and its inhibition by this compound.

Comparative Performance of USP30 Inhibitors

The following tables summarize the quantitative data on the performance of this compound in comparison to other USP30 inhibitors, MF-094 and S3.

Table 1: In Vitro Efficacy of USP30 Inhibitors

CompoundTargetIC50 (nM)Cell LineKey EffectReference
This compound USP30~1-20SH-SY5Y, RPE1Increases TOM20 ubiquitination and mitophagy.[5][6]
MF-094 USP30<100C2C12Accelerates mitophagy.[6]
S3 USP30Not specifiedRetinal Ganglion CellsIncreases non-degradative ubiquitination of MFN1/2.[7]

Table 2: Neuroprotective Effects of USP30 Inhibitors in Cellular Models

CompoundCellular ModelInsultEndpoint AssessedResultReference
This compound SH-SY5Y neuronsMitochondrial depolarizationPhospho-Ser65 ubiquitin levelsIncreased phospho-ubiquitin, indicating mitophagy induction.[5]
MF-094 Not specifiedNot specifiedNot specifiedNot specified
S3 Not specifiedNot specifiedNot specifiedNot specified
General USP30 Inhibition Primary neuronsOxidative stressCell Viability, ApoptosisIncreased cell viability, reduced apoptosis.[8]
General USP30 Inhibition SH-SY5Y cellsOxidative stress (H2O2)ROS levels, ApoptosisReduced ROS levels and protection against apoptosis.[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.

Experimental Workflow: In Vitro Neuroprotection Assay

Experimental_Workflow A 1. Cell Culture & Differentiation (e.g., SH-SY5Y cells) B 2. Pre-treatment with USP30 Inhibitor (this compound, MF-094, or S3) A->B C 3. Induction of Neuronal Injury (e.g., Oxidative stress with H2O2 or Mitochondrial depolarization with CCCP) B->C D 4. Post-treatment Incubation C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) Apoptosis (Annexin V/PI Staining) ROS Levels (DCFH-DA Assay) E->F Neuroprotection G Mitophagy Flux (mito-QC/mt-Keima) TOM20 Ubiquitination (Western Blot) E->G Mechanism

Diagram 2: General workflow for assessing the neuroprotective effects of USP30 inhibitors in vitro.
SH-SY5Y Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a commonly used model for neuroprotective studies.[11][12]

  • Culture Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[11]

  • Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency.[12]

  • Differentiation: To obtain a more neuron-like phenotype, SH-SY5Y cells can be differentiated. A common method involves treatment with retinoic acid (RA).

    • Plate undifferentiated SH-SY5Y cells at a low density.

    • The following day, replace the growth medium with a differentiation medium containing 10 µM retinoic acid.

    • Continue differentiation for 5-7 days, changing the medium every 2-3 days.[13][14]

Western Blot for TOM20 Ubiquitination

This protocol is used to assess the ubiquitination status of the mitochondrial outer membrane protein TOM20, a key substrate of the PINK1/Parkin pathway.[15]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM and PR-619) to preserve protein ubiquitination.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against TOM20 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Ubiquitinated TOM20 will appear as higher molecular weight bands or a smear above the unmodified TOM20 band.

Mitophagy Assessment using mito-QC Reporter

The mito-QC (mitochondrial quality control) reporter is a tandem fluorescent protein (mCherry-GFP) targeted to the outer mitochondrial membrane. In the neutral pH of the mitochondria, both mCherry and GFP fluoresce. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal remains stable. An increase in red-only puncta indicates an increase in mitophagy.[16][17]

  • Cell Transfection/Transduction: Introduce the mito-QC plasmid into SH-SY5Y cells using a suitable transfection reagent or a lentiviral vector for stable expression.

  • Treatment: Treat the cells with the USP30 inhibitor and/or the neurotoxic insult as per the experimental design.

  • Live-Cell Imaging: Image the cells using a confocal microscope. Acquire images in both the green (GFP) and red (mCherry) channels.

  • Image Analysis: Quantify the number of red-only puncta (mitolysosomes) per cell. An increase in the ratio of red to green fluorescence intensity can also be used as a measure of mitophagy.[18]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[19]

  • Cell Plating: Seed cells in a 96-well black plate.

  • Treatment: Treat cells with the compounds as required.

  • Staining: After treatment, remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[20]

  • Cell Collection: After treatment, collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

This guide provides a framework for replicating and extending the key findings on the neuroprotective effects of this compound. By utilizing the provided comparative data and detailed experimental protocols, researchers can further investigate the therapeutic potential of USP30 inhibition for neurodegenerative diseases.

References

A Head-to-Head Comparison of USP30 Inhibitors: FT3967385 and Compound S3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for neurodegenerative diseases and other conditions linked to mitochondrial dysfunction, the deubiquitinase USP30 has emerged as a compelling target. USP30 negatively regulates mitophagy, the selective clearance of damaged mitochondria. Its inhibition is a promising strategy to enhance mitochondrial quality control. This guide provides a detailed, data-driven comparison of two prominent covalent inhibitors of USP30: FT3967385 and Compound S3 (15-oxospiramilactone).

At a Glance: Key Differences

FeatureThis compoundCompound S3 (15-oxospiramilactone)
Chemical Class N-cyano pyrrolidineDiterpenoid derivative
Mechanism of Action Covalent, selective inhibitor of USP30Covalent inhibitor of USP30
In Vitro Potency (IC50) ~1 nMNot explicitly reported in reviewed literature
Primary Cellular Effect Promotes PINK1-Parkin-mediated mitophagyPromotes mitochondrial fusion
Key Biomarker Increased ubiquitination of TOM20Increased non-degradative ubiquitination of Mfn1/2

Introduction to the Compounds

This compound is a highly selective, covalent inhibitor of USP30, developed as a tool compound for studying USP30 biology.[1][2] Its mechanism is well-characterized, and it has been shown to effectively recapitulate the effects of genetic USP30 deletion.[1][2]

Compound S3, a diterpenoid derivative also known as 15-oxospiramilactone, was identified from a screen of natural compounds.[3][4] It also acts as a covalent inhibitor of USP30 but is most noted for its ability to promote mitochondrial fusion by preventing the deubiquitination of mitofusins (Mfn1 and Mfn2).[4][5]

Quantitative Performance Data

A direct comparison of in vitro potency is challenging due to the lack of a reported IC50 value for Compound S3 against USP30 in the reviewed literature. However, their cellular effects can be compared at reported effective concentrations.

ParameterThis compoundCompound S3
USP30 Inhibition (IC50) ~1 nM[1]Not Available
Effective Cellular Concentration for TOM20 Ubiquitination 200 nM in SH-SY5Y cells[1]Not Reported
Effective Cellular Concentration for Mitochondrial Fusion Not Reported2 µM in MEF cells[4]

Mechanism of Action and Signaling Pathways

Both compounds inhibit the deubiquitinase activity of USP30, which is localized to the outer mitochondrial membrane. However, their primary downstream effects, as reported in the literature, appear to diverge.

This compound and the PINK1-Parkin Pathway:

This compound enhances the ubiquitination of outer mitochondrial membrane proteins, a key step in the PINK1-Parkin pathway of mitophagy.[1][2] Upon mitochondrial damage, PINK1 accumulates on the outer membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ligase Parkin. Parkin then ubiquitinates various mitochondrial proteins, including TOM20, flagging the damaged mitochondrion for degradation. By inhibiting USP30, this compound prevents the removal of these ubiquitin tags, thereby amplifying the signal for mitophagy.[1][2]

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc Ub_phos Ubiquitin Phosphorylation PINK1_acc->Ub_phos Parkin_rec Parkin Recruitment & Activation Ub_phos->Parkin_rec TOM20_ub TOM20 Ubiquitination Parkin_rec->TOM20_ub Mitophagy Mitophagy TOM20_ub->Mitophagy USP30 USP30 TOM20_ub->USP30 USP30->TOM20_ub Deubiquitination This compound This compound This compound->USP30

Caption: this compound inhibits USP30, promoting mitophagy.

Compound S3 and Mitochondrial Fusion:

Compound S3's primary reported effect is the promotion of mitochondrial fusion through the increased ubiquitination of Mfn1 and Mfn2.[4][5] This ubiquitination is non-degradative and is thought to enhance the activity of these mitofusins. By inhibiting USP30, Compound S3 prevents the removal of these ubiquitin marks, leading to a more fused mitochondrial network.

Mitochondrial_Fusion_Pathway cluster_Mitochondrion Mitochondrion Mfn1_2 Mfn1/Mfn2 Mfn1_2_ub Non-degradative Ubiquitination of Mfn1/2 Mfn1_2->Mfn1_2_ub Mito_Fusion Mitochondrial Fusion Mfn1_2_ub->Mito_Fusion USP30 USP30 Mfn1_2_ub->USP30 USP30->Mfn1_2_ub Deubiquitination S3 Compound S3 S3->USP30 USP30_Inhibition_Assay cluster_Workflow Biochemical IC50 Assay Workflow Reagents Recombinant USP30 + Inhibitor (e.g., this compound) + Fluorogenic Substrate (Ubiquitin-Rhodamine) Incubation Incubate at Room Temperature Reagents->Incubation Measurement Measure Fluorescence Intensity Over Time Incubation->Measurement Analysis Plot Initial Rates vs. Inhibitor Concentration & Calculate IC50 Measurement->Analysis TOM20_Loss_Assay cluster_Workflow TOM20 Loss Assay Workflow Cell_Culture Culture Neuronal Cells (e.g., ReNcell VM) Treatment Treat with Inhibitor +/- Mitophagy Inducer (e.g., Oligomycin/Antimycin) Cell_Culture->Treatment Staining Fix and Stain for TOM20 (immunocytochemistry) and Nuclei (DAPI) Treatment->Staining Imaging High-Content Imaging Staining->Imaging Quantification Quantify TOM20 Immunoreactivity Imaging->Quantification

References

Safety Operating Guide

Proper Disposal of FT3967385: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA - For researchers and drug development professionals utilizing the novel USP30 inhibitor FT3967385, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. As a novel chemical compound intended for research use only, this compound should be treated as a hazardous substance due to its unknown comprehensive toxicological properties.[1][2] Adherence to established protocols for chemical waste management is essential to protect both laboratory personnel and the environment.

Below are procedural guidelines for the safe disposal of this compound, synthesized from general best practices for laboratory chemical waste. These procedures should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Waste Characterization and Segregation

Prior to disposal, this compound waste must be appropriately characterized. In the absence of a specific Safety Data Sheet (SDS), novel compounds are to be managed as hazardous waste.[1] This waste should be segregated based on its physical state (solid or liquid) and the nature of any contaminants.

Quantitative Data for Waste Accumulation:

ParameterGuidelineRegulatory Context
Maximum Container Size 55 gallons (for combined hazardous waste)Federal and state regulations often limit the total volume of hazardous waste that can be accumulated in a lab.[3]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)For "P-listed" or acutely toxic chemicals, accumulation limits are significantly lower. While this compound is not currently P-listed, treating it with high caution is prudent.[3]
Storage Time Limit Up to 12 months in a Satellite Accumulation Area (SAA)This is contingent on not exceeding the volume limits. Once a container is full, it must be removed within three calendar days.[3][4]

Experimental Protocol: Standard Disposal Procedure for this compound

This protocol outlines the step-by-step process for the disposal of this compound from a research laboratory setting.

Materials:

  • Appropriate chemical-resistant waste container (e.g., high-density polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves

  • Fume hood

Procedure:

  • Preparation: Don all required PPE before handling the chemical waste. Perform all waste consolidation activities within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Container Selection: Choose a waste container that is compatible with the chemical nature of the waste. For instance, if this compound is dissolved in a solvent, the container must be resistant to that solvent.[4][5] Ensure the container has a tightly fitting lid.[3][5]

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables like pipette tips and empty vials, in a designated, properly labeled solid waste container.

    • Liquid Waste: Collect liquid waste containing this compound. Do not mix incompatible waste streams. For example, separate halogenated and non-halogenated solvent wastes.[6]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations.[5]

    • The date when waste was first added to the container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][4] This area must be at or near the point of generation and under the control of the laboratory personnel.[3] Ensure secondary containment is used to prevent spills.

  • Disposal Request: Once the container is full or approaches the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3] Do not dispose of this compound down the drain or in the regular trash.[6][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management cluster_storage Storage & Disposal start Start: Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood characterize Characterize Waste (Assume Hazardous) fume_hood->characterize select_container Select Compatible Container characterize->select_container segregate Segregate Waste (Solid vs. Liquid) select_container->segregate collect_waste Collect Waste segregate->collect_waste label_container Label Container Immediately (Contents, Date, 'Hazardous Waste') collect_waste->label_container seal_container Keep Container Tightly Sealed label_container->seal_container store_saa Store in Designated SAA seal_container->store_saa monitor Monitor Accumulation Limits (Volume & Time) store_saa->monitor request_pickup Request EHS Pickup monitor->request_pickup Limit Reached or Container Full end End: Waste Removed by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.